molecular formula C38H48N3O12PS3 B15135237 Neutrophil elastase inhibitor 6

Neutrophil elastase inhibitor 6

Katalognummer: B15135237
Molekulargewicht: 866.0 g/mol
InChI-Schlüssel: AKDBLYVEJOWVHL-KIVZLOICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neutrophil elastase inhibitor 6 is a useful research compound. Its molecular formula is C38H48N3O12PS3 and its molecular weight is 866.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H48N3O12PS3

Molekulargewicht

866.0 g/mol

IUPAC-Name

2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid

InChI

InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1

InChI-Schlüssel

AKDBLYVEJOWVHL-KIVZLOICSA-N

Isomerische SMILES

CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Kanonische SMILES

CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Core Mechanism of BAY-678: A Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of BAY-678, a highly potent and selective inhibitor of human neutrophil elastase (HNE). Due to the limited specific information on a compound designated "Neutrophil elastase inhibitor 6," this document focuses on BAY-678 as a representative and well-characterized inhibitor of this critical enzyme. The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other pathological conditions where neutrophil elastase plays a significant role.

Executive Summary

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon release during inflammation, it can degrade a wide range of extracellular matrix proteins, contributing to tissue damage and perpetuating the inflammatory cascade. BAY-678 is an orally bioavailable and cell-permeable small molecule that effectively and selectively inhibits HNE activity. Its mechanism of action is centered on the reversible, non-covalent binding to the active site of HNE, thereby preventing substrate cleavage and downstream pro-inflammatory signaling. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of acute lung injury and emphysema.

Mechanism of Action

The primary mechanism of action of BAY-678 is the direct and reversible inhibition of human neutrophil elastase . By binding to the enzyme's active site, BAY-678 prevents the breakdown of key extracellular matrix components such as elastin, collagen, and fibronectin. This action directly mitigates the tissue-destructive effects of excessive HNE activity observed in various inflammatory diseases.

Downstream Signaling Pathways

Neutrophil elastase is known to activate pro-inflammatory signaling cascades, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] HNE can activate these pathways through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and Protease-Activated Receptor-2 (PAR2).[1][4][5][6]

Inhibition of HNE by compounds like BAY-678 is expected to attenuate the activation of these pathways. By preventing HNE-mediated signaling, these inhibitors can reduce the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-8, IL-6, and TNF-α, thereby dampening the overall inflammatory response.[2][7] Specifically, the inhibition of NF-κB activation is achieved by preventing the degradation of its inhibitor, IκBα, which would otherwise be triggered by HNE-activated signaling.[7] Similarly, the phosphorylation of key MAPK components like p38 would be reduced.[2][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK TLR4->p38_MAPK activates PAR2 PAR2 p44_42_MAPK p44/42 MAPK PAR2->p44_42_MAPK activates NE Neutrophil Elastase NE->TLR4 activates NE->PAR2 activates BAY678 BAY-678 BAY678->NE inhibits IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene_Transcription Pro-inflammatory Gene Transcription (IL-8, IL-6, TNF-α) NFκB->Gene_Transcription translocates to nucleus and activates p38_MAPK->NFκB activates p44_42_MAPK->Gene_Transcription

Figure 1: Simplified signaling pathway of Neutrophil Elastase and the inhibitory action of BAY-678.

Quantitative Data

The potency and selectivity of BAY-678 have been quantified in various biochemical assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of BAY-678

ParameterValueEnzyme SourceReference
IC5020 nMHuman Neutrophil Elastase[2]
Ki15 nMHuman Neutrophil Elastase[2]
Ki700 nMMouse Neutrophil Elastase[2]

Table 2: Selectivity of BAY-678

Protease FamilySelectivityCommentsReference
Serine Proteases>2,000-foldTested against a panel of 21 other serine proteases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of neutrophil elastase inhibitors like BAY-678.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of a compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)

  • Test compound (e.g., BAY-678) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (HNE without inhibitor) and a negative control (assay buffer only).

  • Add HNE to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

G start Start prep_compound Prepare serial dilutions of BAY-678 in assay buffer start->prep_compound add_compound Add compound dilutions, positive, and negative controls to a 96-well plate prep_compound->add_compound add_hne Add Human Neutrophil Elastase (HNE) to all wells except negative control add_compound->add_hne incubate Incubate at room temperature for 15 minutes add_hne->incubate add_substrate Add fluorogenic HNE substrate to all wells incubate->add_substrate measure Measure fluorescence kinetically (Ex: ~380nm, Em: ~460nm) add_substrate->measure calculate Calculate reaction rates and percent inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50 end End determine_ic50->end

Figure 2: General workflow for an in vitro Neutrophil Elastase inhibition assay.

In Vivo Acute Lung Injury (ALI) Model

This protocol outlines a general procedure for inducing and evaluating the efficacy of a neutrophil elastase inhibitor in a mouse model of ALI.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., BAY-678) formulated for oral or other appropriate administration route

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia

Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg) dissolved in sterile PBS. A control group receives PBS only.

  • Administer the test compound (e.g., BAY-678) at various doses at a specified time point before or after LPS challenge. A vehicle control group receives the formulation vehicle only.

  • At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

  • Analyze the BAL fluid for total and differential cell counts (especially neutrophils), total protein concentration (as a measure of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Collect lung tissue for histological analysis to assess lung injury, including inflammatory cell infiltration, edema, and structural damage.

  • Evaluate the efficacy of the test compound by comparing the measured parameters between the treated groups and the LPS-only group.

Conclusion

BAY-678 represents a significant advancement in the development of targeted therapies for inflammatory diseases driven by neutrophil elastase. Its high potency, selectivity, and oral bioavailability make it a valuable tool for both basic research and clinical investigation. The detailed understanding of its mechanism of action, centered on the direct inhibition of HNE and the subsequent suppression of pro-inflammatory signaling pathways, provides a strong rationale for its further development. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of BAY-678 and other novel neutrophil elastase inhibitors in relevant preclinical models.

References

The Structure-Activity Relationship of Neutrophil Elastase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1][2] However, its dysregulation and excessive activity are implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.[3][4][5] This has made HNE a significant therapeutic target for drug development efforts over the last two decades.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of HNE inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.

Key Classes and Structure-Activity Relationships of HNE Inhibitors

The development of potent and selective HNE inhibitors has been a major focus of medicinal chemistry. Several classes of inhibitors have been explored, each with distinct SAR profiles.

Mechanism-Based Inhibitors

Mechanism-based inhibitors, or suicide inhibitors, form a covalent bond with the active site serine (Ser195) of HNE, leading to irreversible inactivation.

  • 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Scaffold : A series of carboxylate derivatives based on this scaffold have been shown to be potent HNE inhibitors. SAR studies on this class revealed that the S' subsites of HNE can accommodate a variety of large, hydrophobic groups, a feature that can be exploited to enhance selectivity over other proteases like neutrophil proteinase 3 (Pr3).[5]

  • α-Keto-1,3,4-Oxadiazoles : Compounds incorporating this moiety have been developed as orally active HNE inhibitors. These molecules are designed to covalently bind to the Ser-195 hydroxyl group of HNE.[6]

Non-Eletrophilic and Non-Covalent Inhibitors

Concerns about the potential for off-target effects with covalent inhibitors have driven the development of non-electrophilic compounds.

  • N-Benzoylindazole Derivatives : Quantitative structure-activity relationship (QSAR) models have been developed for this class of inhibitors. Key descriptors influencing their inhibitory activity include the average Wiener index, Kier benzene-likeliness index, subpolarity parameter, average shape profile index of order 2, and folding degree index.[7]

  • Dihydropyrimidone (DHPI) Inhibitors : These inhibitors occupy the S1 and S2 subsites of HNE. 3D-QSAR models have highlighted the importance of shape, hydrophobicity, and electrostatics for their inhibitory activity.[8]

  • Sulfonanilide-Containing Inhibitors : A series of pivaloyloxy benzene (B151609) derivatives containing a sulfonanilide moiety have been identified as potent and selective HNE inhibitors.[9]

Natural Product-Derived Inhibitors

Natural sources have provided a rich scaffold diversity for the discovery of novel HNE inhibitors.

  • Peptide Inhibitors : Many potent peptide-based HNE inhibitors have been isolated from natural sources like fungi, bacteria, and sponges, with IC50 values ranging from nanomolar to micromolar concentrations.[4] For instance, Lyngbyastatin 7, a cyclic depsipeptide, inhibits HNE with an IC50 of 23 nM.[4]

  • Nigranoic Acid Esters : Nigranoic acid and its ester derivatives have demonstrated significant HNE inhibitory activity, with IC50 values in the micromolar range.[10][11]

  • Cinnamic Acid Derivatives : SAR studies on cinnamic acid derivatives have shown that aromatic ortho-dihydroxy groups combined with a lipophilic residue are important for optimal binding to the HNE active site.[12]

Quantitative Data on HNE Inhibitors

The following tables summarize the inhibitory potency of representative compounds from different classes.

Inhibitor ClassCompoundPotency (IC50/Ki)Reference
Natural PeptidesLyngbyastatin 723 nM (IC50)[4]
Natural PeptidesMolassamide0.11 µM (IC50)[4]
Natural PeptidesCyclotheonellazole A0.034 nM (IC50)[4]
Fungal MetabolitesCompounds 71-7410.0 - 12.0 µM (IC50)[13]
Nigranoic Acid DerivativesNigranoic Acid3.77 µM (IC50)[10]
Nigranoic Acid DerivativesEster 3h (phenyl substituted with bromine)< 3.77 µM (IC50)[10]
Nigranoic Acid DerivativesEster 3b (phenyl substituted with trimethoxyls)< 3.77 µM (IC50)[10]
Kunitz-type PeptidesLyd_3779832.36 nM (Ki)[14]
Kunitz-type PeptidesMyl_35212i176.45 nM (Ki)[14]
Isoxazolones (2-NCO derivatives)Compound 7d20–70 nM (IC50)[1]

Experimental Protocols

The evaluation of HNE inhibitors involves a series of in vitro and in vivo assays.

In Vitro HNE Inhibition Assay

Objective: To determine the potency of a compound to inhibit HNE activity.

Materials:

  • Human Neutrophil Elastase (HNE) enzyme

  • Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test compounds

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, HNE enzyme, and the test compound dilution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

For mechanism-based inhibitors, a time-dependent inhibition assay is performed by incubating the enzyme and inhibitor for various time points before adding the substrate to determine the rate of inactivation (kinact) and the inhibition constant (KI).[5][15]

Visualizing Key Pathways and Processes

The following diagrams illustrate important concepts in HNE inhibition and drug discovery.

SAR_Workflow cluster_0 Lead Identification & Optimization Compound Library Compound Library HTS High-Throughput Screening Compound Library->HTS Screening Hit Compounds Hit Compounds HTS->Hit Compounds Identification SAR Studies Structure-Activity Relationship Studies Hit Compounds->SAR Studies Analysis Lead Optimization Lead Optimization SAR Studies->Lead Optimization Design Lead Optimization->SAR Studies Feedback Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A generalized workflow for the discovery and optimization of HNE inhibitors.

HNE_Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release Neutrophil Elastase Release Neutrophil Activation->HNE Release ECM Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE Release->ECM Degradation Tissue Damage Tissue Damage ECM Degradation->Tissue Damage HNE Inhibitor HNE Inhibitor HNE Inhibitor->HNE Release Inhibits

Caption: The role of HNE in inflammation and the point of intervention for HNE inhibitors.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro HNE Inhibition Assay Compound Synthesis->In Vitro Assay Determine IC50 IC50 Determination In Vitro Assay->Determine IC50 Selectivity Profiling Selectivity Profiling (vs. other proteases) Determine IC50->Selectivity Profiling In Vivo Models In Vivo Efficacy Models Selectivity Profiling->In Vivo Models Lead Candidate Lead Candidate In Vivo Models->Lead Candidate

References

Alvelestat (AZD9668): A Technical Overview of a Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (B605355), also known as AZD9668 and initially referred to as Neutrophil elastase inhibitor 6, is an orally bioavailable and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathogenesis of several respiratory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), and bronchiectasis.[2][3] By binding to and inhibiting NE, alvelestat mitigates NE-mediated inflammatory responses, thereby preventing lung tissue damage and potentially improving lung function.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of alvelestat.

Chemical Properties and Structure

PropertyValue
IUPAC Name 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Synonyms AZD9668, MPH966, this compound
Molecular Formula C₂₅H₂₂F₃N₅O₄S
Molecular Weight 545.53 g/mol
CAS Number 848141-11-7

Discovery and Synthesis

The discovery and synthesis of alvelestat are detailed in the patent WO2005026123, with the specific synthesis described in Example 94. The synthesis is a multi-step process culminating in the final compound.

Experimental Protocol: Synthesis of Alvelestat

A detailed, step-by-step synthesis protocol is outlined below, based on the principles described in the patent literature. This process involves the formation of key intermediates and their subsequent coupling to yield the final active pharmaceutical ingredient.

Step 1: Synthesis of Intermediate A (Pyridone Core)

  • Reaction: A multi-component reaction involving an acetoacetate (B1235776) derivative, an amine with a trifluoromethylphenyl group, and a pyrazole (B372694) derivative.

  • Reagents: Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate, 3-(trifluoromethyl)aniline, and a suitable cyclizing agent.

  • Conditions: The reaction is typically carried out in a high-boiling point solvent such as diphenyl ether at elevated temperatures (e.g., 200-250 °C) to facilitate the condensation and cyclization.

  • Purification: The resulting pyridone intermediate is purified by crystallization or column chromatography.

Step 2: Synthesis of Intermediate B (Amine Side Chain)

  • Reaction: Preparation of the (5-(methylsulfonyl)pyridin-2-yl)methanamine (B1399389) side chain.

  • Reagents: Starting from 2-methyl-5-(methylthio)pyridine, which is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The methyl group is then brominated using N-bromosuccinimide (NBS) and subsequently converted to the amine.

  • Conditions: Oxidation is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. Bromination is often initiated by light or a radical initiator. The final amination can be achieved through various methods, such as the Gabriel synthesis or by displacement of the bromide with an amine equivalent.

  • Purification: Each step requires appropriate work-up and purification, often involving extraction and chromatography.

Step 3: Final Coupling Reaction

  • Reaction: Amide bond formation between the carboxylic acid of the pyridone core (Intermediate A, after hydrolysis of the ester) and the amine side chain (Intermediate B).

  • Reagents: The carboxylic acid of Intermediate A, (5-(methylsulfonyl)pyridin-2-yl)methanamine (Intermediate B), and a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

  • Conditions: The reaction is carried out in an inert solvent like N,N-dimethylformamide (DMF) or DCM at room temperature. A base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed.

  • Purification: The final product, alvelestat, is purified by column chromatography followed by crystallization to obtain a solid of high purity.

Synthesis_Workflow cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Final Product Formation Acetoacetate Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate Cyclization Cyclization Acetoacetate->Cyclization Aniline 3-(Trifluoromethyl)aniline Aniline->Cyclization IntermediateA Pyridone Core Cyclization->IntermediateA Coupling Amide Coupling IntermediateA->Coupling Pyridine 2-Methyl-5-(methylthio)pyridine Oxidation Oxidation Pyridine->Oxidation Sulfone Sulfone Intermediate Oxidation->Sulfone Bromination Bromination Sulfone->Bromination Bromide Bromide Intermediate Bromination->Bromide Amination Amination Bromide->Amination IntermediateB Amine Side Chain Amination->IntermediateB IntermediateB->Coupling Alvelestat Alvelestat (AZD9668) Coupling->Alvelestat

Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway

Neutrophil elastase is a key mediator of tissue damage in inflammatory lung diseases. In a healthy state, its activity is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT). In conditions like AATD, a deficiency in AAT leads to unchecked NE activity. Alvelestat acts as a competitive, reversible inhibitor of NE, restoring the protease-antiprotease balance.

NE_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_pathology Pathological Consequences cluster_inhibition Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., smoke, pathogens) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Inflammation_Amplification Inflammation Amplification NE_Release->Inflammation_Amplification NE_Inhibition NE Inhibition NE_Release->NE_Inhibition Inhibited by Tissue_Damage Lung Tissue Damage (Emphysema) ECM_Degradation->Tissue_Damage Alvelestat Alvelestat (AZD9668) Alvelestat->NE_Inhibition

Caption: Neutrophil Elastase signaling pathway and the inhibitory action of Alvelestat.

Pharmacological Data

In Vitro Activity
ParameterValueSpeciesAssay Conditions
IC₅₀ 12 nMHumanCell-free assay
Kᵢ 9.4 nMHumanCell-free assay
pIC₅₀ 7.9Human-
Selectivity >600-fold-Selective for NE over other serine proteases
IC₅₀ (Zymosan-stimulated whole blood) 46 nMHuman-
IC₅₀ (Cell-associated) 48 nMHuman-
In Vivo Activity
Animal ModelTreatmentKey Findings
Mouse (Smoke-induced airway inflammation) 6 mg/kgDecreased number of neutrophils in bronchoalveolar lavage fluid (BALF)
Guinea Pig (Chronic smoke-induced inflammation) -Prevented airspace enlargement and small airway remodeling
Rat/Mouse (Human NE-induced lung injury) Oral administrationPrevented lung hemorrhage and increase in matrix protein degradation products in BALF

Experimental Protocols for Biological Assays

Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening potential NE inhibitors.

  • Materials:

    • Neutrophil Elastase (human)

    • NE Assay Buffer

    • Fluorometric substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

    • Alvelestat (or test inhibitor)

    • 96-well black microplate

    • Fluorometric microplate reader (Ex/Em = 400/505 nm)

  • Procedure:

    • Prepare a working solution of NE in Assay Buffer.

    • Add 50 µL of the diluted NE solution to all wells of the microplate.

    • Prepare serial dilutions of Alvelestat or the test inhibitor. Add 25 µL of the inhibitor solutions to the respective wells. For the enzyme control, add 25 µL of Assay Buffer.

    • Mix the contents of the wells and incubate the plate at 37°C for 5 minutes.

    • Prepare a substrate reaction mix by diluting the fluorometric substrate in Assay Buffer.

    • Add 25 µL of the Substrate Reaction Mix to each well to initiate the reaction.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, with readings taken every 1-2 minutes.

    • The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control.

Zymosan-Stimulated Whole Blood Assay

This ex vivo assay measures the ability of an inhibitor to suppress NE release from activated neutrophils in a physiologically relevant matrix.

  • Materials:

    • Freshly collected human whole blood (with anticoagulant, e.g., citrate)

    • Zymosan A suspension (e.g., 10 mg/mL in saline)

    • Alvelestat (or test inhibitor)

    • Phosphate-buffered saline (PBS)

    • Microcentrifuge tubes

    • Incubator shaker (37°C)

    • Centrifuge

    • NE activity assay kit

  • Procedure:

    • Pre-warm the whole blood and other reagents to 37°C.

    • In microcentrifuge tubes, add a small volume of Alvelestat or test inhibitor at various concentrations.

    • Add 1 mL of whole blood to each tube and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add 100 µL of the zymosan suspension to stimulate neutrophil degranulation. For the unstimulated control, add 100 µL of saline.

    • Incubate the tubes for 30 minutes in a shaking incubator at 37°C.

    • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.

    • Carefully collect the plasma supernatant.

    • Measure the NE activity in the plasma samples using a suitable NE activity assay.

Zymosan_Assay_Workflow Start Start Blood_Collection Collect Fresh Human Whole Blood Start->Blood_Collection Incubate_Inhibitor Incubate Blood with Alvelestat/Test Inhibitor Blood_Collection->Incubate_Inhibitor Zymosan_Stimulation Stimulate with Zymosan Incubate_Inhibitor->Zymosan_Stimulation Centrifugation Centrifuge to Separate Plasma Zymosan_Stimulation->Centrifugation Plasma_Collection Collect Plasma Supernatant Centrifugation->Plasma_Collection NE_Activity_Assay Measure NE Activity in Plasma Plasma_Collection->NE_Activity_Assay End End NE_Activity_Assay->End

Caption: Workflow for the Zymosan-stimulated whole blood assay.

In Vivo Cigarette Smoke-Induced Lung Inflammation Model

This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics the pathology of COPD.

  • Animals:

    • Male C57BL/6 mice (6-8 weeks old)

  • Materials:

    • Whole-body inhalation exposure system

    • Standard research cigarettes

    • Alvelestat (for oral administration)

    • Vehicle control

    • Equipment for bronchoalveolar lavage (BAL) and lung tissue processing

  • Procedure:

    • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

    • Grouping: Divide mice into experimental groups: Air-exposed + vehicle, Smoke-exposed + vehicle, and Smoke-exposed + Alvelestat (at various doses).

    • Smoke Exposure: Expose the smoke groups to the smoke of a set number of cigarettes per day (e.g., 4-6 cigarettes), 5 days a week, for a period of several weeks (e.g., 4-12 weeks) in a whole-body inhalation chamber. The air-exposed group is exposed to filtered air under the same conditions.

    • Drug Administration: Administer Alvelestat or vehicle orally (e.g., by gavage) daily, starting before or during the smoke exposure period.

    • Endpoint Analysis (at the end of the study):

      • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

      • Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.

      • Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL fluid.

      • Process lung tissue for histopathological analysis to assess inflammation and structural changes (e.g., emphysema).

Conclusion

Alvelestat (AZD9668) is a well-characterized, potent, and selective inhibitor of neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory lung disease. Its oral bioavailability and reversible mechanism of action make it a promising therapeutic candidate for diseases driven by excessive neutrophil elastase activity. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development for respiratory diseases.

References

An In-depth Technical Guide to Neutrophil Elastase Inhibitor Target Binding and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, contributing to the degradation of phagocytosed pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has rendered neutrophil elastase a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the principles governing the binding and kinetics of neutrophil elastase inhibitors. Due to the limited public information on a specific compound designated "Neutrophil elastase inhibitor 6," this document will focus on the broader mechanistic and quantitative aspects of NE inhibition, utilizing well-characterized inhibitors as illustrative examples. We will delve into the quantitative parameters that define inhibitor potency and mechanism, detail the experimental protocols for their determination, and visualize the complex biological and experimental processes involved.

Quantitative Data on Neutrophil Elastase Inhibitors

The efficacy and mechanism of action of a neutrophil elastase inhibitor are defined by several key quantitative parameters. These include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), the association rate constant (k_on), and the dissociation rate constant (k_off). Below is a compilation of these values for some well-studied NE inhibitors.

InhibitorTypeIC50 (nM)Ki (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
Sivelestat Reversible, Competitive19 - 49[1]---
AZD9668 (Alvelestat) Reversible, Non-covalent12[2]9.4[2][3]--
Elafin Reversible9.5[4]---
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone Irreversible, Covalent----

Experimental Protocols

The determination of the binding and kinetic parameters of neutrophil elastase inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.

Determination of IC50 using a Fluorometric Assay

This protocol is based on the principles used in commercially available neutrophil elastase inhibitor screening kits.

Principle: The assay measures the activity of neutrophil elastase by its ability to cleave a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC or (Z-Ala-Ala-Ala-Ala)₂Rh110)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor compounds

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test inhibitor in Assay Buffer.

    • Reconstitute the neutrophil elastase and fluorogenic substrate in Assay Buffer to their recommended working concentrations.

  • Assay Protocol:

    • Add a fixed volume of the serially diluted test inhibitor to the wells of the 96-well plate.

    • Include wells for a positive control (known inhibitor) and a negative control (vehicle/Assay Buffer).

    • Add a fixed volume of the neutrophil elastase solution to all wells except for a blank (substrate only).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) over a specified time period in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Determination of Kinetic Constants (k_on, k_off, Ki) using Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (neutrophil elastase) immobilized on a sensor surface. The change in the refractive index at the sensor surface upon binding and dissociation is proportional to the mass change, allowing for the determination of association and dissociation rates.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified human neutrophil elastase

  • Test inhibitor compounds

  • Immobilization buffer (e.g., sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified neutrophil elastase in the immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test inhibitor in running buffer over the immobilized neutrophil elastase surface (association phase).

    • Follow with an injection of running buffer alone to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

    • After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (Ki) can then be calculated as the ratio of k_off to k_on (Ki = k_off / k_on).

Visualizations

Signaling Pathway

NE_Signaling_Pathway NE Neutrophil Elastase PKCd PKCδ NE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa cleavage proTNFa pro-TNF-α proTNFa->TACE TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: NE-induced MUC1 gene expression signaling pathway.

Experimental Workflow

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition & Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Dispense_Inhibitor Dispense Inhibitor to Plate Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare NE Working Solution Add_Enzyme Add NE to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Working Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Inhibitor->Add_Enzyme Incubate Incubate (Pre-incubation) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Read Fluorescence (Kinetic Mode) Add_Substrate->Read_Plate Calc_Velocity Calculate Initial Reaction Velocities Read_Plate->Calc_Velocity Plot_Data Plot Velocity vs. [Inhibitor] Calc_Velocity->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: General workflow for NE inhibitor screening.

Inhibition Mechanisms

Inhibition_Mechanisms cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition E_rev E Active Site EI_rev E-I Inactive E_rev:f0->EI_rev:f0 k_on ES_rev E-S Active E_rev:f0->ES_rev:f0 k1 I_rev I S_rev S EI_rev:f0->E_rev:f0 k_off ES_rev:f0->E_rev:f0 k-1 P_rev P ES_rev:f0->P_rev k_cat E_irrev E Active Site EI_irrev E-I Reversible Complex E_irrev:f0->EI_irrev:f0 k1 I_irrev I EI_irrev:f0->E_irrev:f0 k-1 EI_covalent E-I Covalent Complex (Inactive) EI_irrev:f0->EI_covalent:f0 k_inact

Caption: Comparison of reversible and irreversible inhibition.

References

The Role of Neutrophil Elastase Inhibitors in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of numerous inflammatory diseases. While essential for host defense, its dysregulated activity contributes significantly to tissue destruction and perpetuation of inflammatory cascades in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of NE inhibitors in inflammatory diseases, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

It is important to note that while this guide covers the broad class of neutrophil elastase inhibitors, specific information regarding "Neutrophil elastase inhibitor 6 (compound 113)" is limited in publicly accessible scientific literature. It is known to be an irreversible phosphonate-based inhibitor.[1] Therefore, this document will focus on well-characterized inhibitors to illustrate the principles and potential of this therapeutic class.

The Role of Neutrophil Elastase in Inflammation

Neutrophil elastase is stored in the azurophilic granules of neutrophils and is released upon neutrophil activation at sites of inflammation. Its primary physiological role is the degradation of proteins from invading pathogens. However, in chronic inflammatory states, excessive NE activity leads to the breakdown of critical extracellular matrix components, including elastin, collagen, and fibronectin.[2] This enzymatic activity not only causes direct tissue damage but also amplifies the inflammatory response by:

  • Cleaving and activating pro-inflammatory cytokines and chemokines.

  • Stimulating mucus hypersecretion in the airways. [3]

  • Impairing innate immunity by cleaving opsonins and complement receptors. [2]

  • Activating cell surface receptors, such as proteinase-activated receptor-2 (PAR2), to promote inflammation and pain. [4]

Key Neutrophil Elastase Inhibitors and Their Mechanisms of Action

A variety of neutrophil elastase inhibitors have been developed, ranging from endogenous proteins to small molecules with different mechanisms of inhibition.

  • Sivelestat: A synthetic, competitive, and selective inhibitor of neutrophil elastase.[5] It is clinically approved in some countries for the treatment of acute lung injury (ALI) and ARDS associated with systemic inflammatory response syndrome (SIRS).[5]

  • Alvelestat (AZD9668): An oral, potent, and reversible inhibitor of neutrophil elastase that has been investigated for the treatment of COPD and bronchiectasis.[6][7]

  • Tiprelestat (Elafin): A recombinant form of the endogenous human protein elafin, which is a potent and reversible inhibitor of both neutrophil elastase and proteinase 3.[8] It is being developed for pulmonary arterial hypertension (PAH).[8]

  • Phosphonate-based Inhibitors: A class of irreversible inhibitors that form a covalent bond with the active site serine of neutrophil elastase. These are primarily in the preclinical stages of development and are characterized by high potency.[2][9]

Data Presentation: Quantitative Comparison of NE Inhibitors

The following tables summarize key quantitative data for prominent neutrophil elastase inhibitors.

InhibitorTypeTargetIC50 (Human NE)Ki (Human NE)Reference(s)
SivelestatSmall MoleculeNeutrophil Elastase44 nM200 nM[5]
Alvelestat (AZD9668)Small MoleculeNeutrophil ElastasepIC50: 7.9 nM9.4 nM[6]
Tiprelestat (Elafin)ProteinNeutrophil Elastase, Proteinase 3-0.08 nM[3][10]
Phosphonate-based (Compound 111)Small MoleculeNeutrophil Elastase-kinact/KI = 4,236,800 M-1s-1[1]

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

StudyDisease ModelInhibitorKey FindingsReference(s)
Phase II TrialBronchiectasisAZD9668 (60 mg twice daily for 4 weeks)Improved FEV1 by 100 mL compared to placebo (p=0.006).[11]
Phase IIb TrialCOPDAZD9668 (60 mg twice daily for 12 weeks)No significant improvement in FEV1 compared to placebo.[12]
Meta-analysis of RCTsALI/ARDSSivelestatReduced 28-30 day mortality (RR=0.81), shortened mechanical ventilation time, and ICU stays.[13]
Retrospective Cohort StudyPediatric ARDSSivelestatHigher cumulative survival compared to the control group (p=0.028).[14]

Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors

Experimental Protocols

In Vitro Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening and characterizing NE inhibitors.

Objective: To determine the inhibitory activity of a test compound on purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase

  • Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeO-Suc-AAPV-AFC)

  • Assay Buffer

  • Test compounds and a known inhibitor (e.g., Sivelestat) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (e.g., Ex/Em = 485/525 nm or 400/505 nm)[15]

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the neutrophil elastase to a working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay:

    • To the wells of a 96-well plate, add the assay buffer, followed by the test compound or control inhibitor.

    • Add the diluted neutrophil elastase to all wells except for the blank/no enzyme control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode for 10-30 minutes at 37°C.[16]

    • Alternatively, for an endpoint assay, incubate the plate for a set time (e.g., 1.5 hours) at 37°C before reading the fluorescence.[15]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is commonly used to evaluate the efficacy of anti-inflammatory agents.

Objective: To assess the ability of a neutrophil elastase inhibitor to mitigate LPS-induced lung inflammation and injury in mice.

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Induction of Lung Injury:

    • Anesthetize the mice (e.g., with isoflurane).

    • Administer LPS (e.g., 2.25 mg/kg) via intratracheal or intranasal instillation to induce lung injury.[17][18] A control group receives sterile saline.

  • Inhibitor Administration:

    • Administer the neutrophil elastase inhibitor at a predetermined dose and route (e.g., intraperitoneal injection or oral gavage) either before (prophylactic) or after (therapeutic) the LPS challenge.[19] The vehicle is administered to the control group.

  • Sample Collection and Analysis (e.g., 24 hours post-LPS):

    • Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • BALF Analysis: Perform total and differential cell counts (especially neutrophils), and measure total protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Lung Tissue Analysis:

      • Histology: Perfuse, fix, and embed the lungs for sectioning and staining (e.g., Hematoxylin and Eosin) to assess lung injury, including edema, alveolar hemorrhage, and inflammatory cell infiltration.[17]

      • Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil accumulation.

Animal Model: Cigarette Smoke (CS)-Induced COPD

This model mimics key features of human COPD.

Objective: To evaluate the long-term effects of a neutrophil elastase inhibitor on the development of emphysema and airway inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) or rats for at least one week.[20]

  • Chronic CS Exposure:

    • Expose the animals to cigarette smoke (e.g., from research-grade cigarettes) in a whole-body exposure chamber for a set duration daily (e.g., 1-2 hours) for several months (e.g., 3-6 months).[20][21] Control animals are exposed to filtered air.

  • Inhibitor Administration:

    • Administer the neutrophil elastase inhibitor daily via a suitable route (e.g., oral gavage) throughout the CS exposure period.

  • Endpoint Analysis:

    • After the exposure period, assess lung function parameters (e.g., using a small animal ventilator).

    • Collect BALF for cell counts and cytokine analysis.

    • Process lung tissue for histological analysis to measure mean linear intercept (a measure of airspace enlargement/emphysema) and small airway wall thickness (a measure of airway remodeling).[22]

Visualizations: Signaling Pathways and Workflows

NE_Signaling_Pathway cluster_extracellular Extracellular NE Neutrophil Elastase (NE) Receptor Unknown Receptor NE->Receptor binds PKCd PKCδ Receptor->PKCd activates Duox1 Duox1 PKCd->Duox1 activates ROS ROS Duox1->ROS produces TACE TACE (TNF-α Converting Enzyme) ROS->TACE activates TNFa_active TNF-α TACE->TNFa_active cleaves pro-TNF-α TNFa_inactive pro-TNF-α TNFR1 TNFR1 TNFa_active->TNFR1 binds ERK12 ERK1/2 TNFR1->ERK12 activates Sp1 Sp1 ERK12->Sp1 activates MUC1 MUC1 Gene Expression Sp1->MUC1 promotes Inhibitor NE Inhibitor Inhibitor->NE inhibits

Caption: NE-induced MUC1 expression signaling pathway and point of intervention.[23][24]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - NE Enzyme - Fluorogenic Substrate - Assay Buffer add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound 3. NE Enzyme prep_reagents->add_components prep_compounds Prepare Test Compounds: - Serial Dilutions prep_compounds->add_components pre_incubate Pre-incubate (allow inhibitor binding) add_components->pre_incubate add_substrate Add Substrate (initiate reaction) pre_incubate->add_substrate read_plate Measure Fluorescence (kinetic or endpoint) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General experimental workflow for NE inhibitor screening.

Logical_Relationship cluster_pathology Pathophysiological Consequences Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogens, Irritants) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Inflammation_Amplification Inflammation Amplification (Cytokine Activation) NE_Release->Inflammation_Amplification Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion NE_Inhibitor NE Inhibitor NE_Inhibitor->NE_Release BLOCKS Therapeutic_Effect Therapeutic Effect: - Reduced Inflammation - Tissue Protection NE_Inhibitor->Therapeutic_Effect Tissue_Damage Tissue Damage & Disease Progression ECM_Degradation->Tissue_Damage Inflammation_Amplification->Tissue_Damage Mucus_Hypersecretion->Tissue_Damage

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Neutrophil Elastase Inhibitor 6 (Alvelestat/AZD9668) for COPD Research Models

This technical guide provides a comprehensive overview of this compound, also known as Alvelestat and formerly as AZD9668, for its application in Chronic Obstructive Pulmonary Disease (COPD) research models. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.

Introduction to Neutrophil Elastase and its Role in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A central element in its pathogenesis is the protease/anti-protease imbalance, with neutrophil elastase (NE) being a key enzyme driving the breakdown of the lung's extracellular matrix, perpetuating inflammation, and causing mucus hypersecretion.[1] Inhaled irritants like cigarette smoke trigger an influx of neutrophils into the lungs, which then release NE, leading to the degradation of elastin (B1584352) and other critical structural proteins.[1] This process establishes a vicious cycle of inflammation and tissue damage.[1]

Alvelestat (AZD9668): A Potent and Selective Neutrophil Elastase Inhibitor

Alvelestat is an orally bioavailable, potent, and reversible inhibitor of human neutrophil elastase.[1][2] Unlike earlier irreversible inhibitors, its reversible nature may offer a better safety profile.[2][3] Alvelestat has demonstrated high selectivity for neutrophil elastase over other serine proteases.[4] Its potential to mitigate lung inflammation and the subsequent structural and functional changes has been evaluated in various preclinical and clinical studies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Alvelestat (AZD9668) from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Alvelestat (AZD9668)

ParameterValueSpeciesNotes
pIC₅₀ 7.9 nMHuman
IC₅₀ 12 nMHuman[5]
Kᵢ 9.4 nMHuman[5][6]
KᏧ 9.5 nMHuman[6]
Selectivity >600-foldHumanMore selective for NE over other serine proteases.[5]

Table 2: Preclinical Efficacy of Alvelestat (AZD9668) in COPD Models

ModelAnimalTreatmentKey Findings
Acute Cigarette Smoke Exposure Mouse1-10 mg/kg, oral, twice daily for 4 daysReduced bronchoalveolar lavage (BAL) neutrophils and interleukin-1β.[2][6]
Human NE-Induced Lung Injury Mouse, RatOral administrationPrevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid.[2][5]
Chronic Cigarette Smoke Exposure Guinea PigProphylactic or therapeutic dosingPrevented airspace enlargement and small airway wall remodeling.[2]

Table 3: Clinical Pharmacodynamic Biomarkers (Phase 2, AATD-related Emphysema)

BiomarkerTreatment Group (High Dose)Placebo GroupOutcome
Blood Neutrophil Elastase Activity Statistically significant reductionNo significant change
Aα-val³⁶⁰ Progressive decrease, statistically significant vs. placebo at weeks 8 & 12Increase at all time points
Desmosine Decrease over timeIncrease over time

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is adapted from commercially available fluorometric screening kits.[7][8][9]

Objective: To determine the in vitro inhibitory activity of a test compound against neutrophil elastase.

Materials:

  • Neutrophil Elastase (human)

  • Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer

  • Test compound (e.g., Alvelestat)

  • Control inhibitor (e.g., Sivelestat or SPCK)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm or 485/525 nm depending on substrate)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the test compound to the desired concentrations in Assay Buffer.

    • Reconstitute and dilute the Neutrophil Elastase and substrate according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 25 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate. For the enzyme control well, add 25 µL of Assay Buffer.

    • Add 50 µL of the diluted Neutrophil Elastase solution to each well (except for the background control).

    • Mix gently and incubate the plate for 5 minutes at 37°C, protected from light.

    • Prepare a Reaction Mix containing the NE substrate according to the kit instructions.

    • Add 25 µL of the Reaction Mix to all wells, including the background control.

    • Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

This protocol is based on established methods for inducing emphysema in mice.[10][11][12]

Objective: To induce emphysema in mice to test the efficacy of NE inhibitors.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Porcine Pancreatic Elastase (PPE)

  • Sterile saline

  • Anesthetics (e.g., ketamine/xylazine)

  • Intratracheal or oropharyngeal instillation device (e.g., MicroSprayer)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).

  • Elastase Instillation (Single Dose Protocol):

    • Position the anesthetized mouse in a supine position on a surgical board.

    • Expose the trachea through a small incision or use a non-invasive oropharyngeal approach.

    • Instill a single dose of PPE (e.g., 0.2 IU in 50 µL of saline) into the lungs using an intratracheal or oropharyngeal device.

    • Control animals receive an equal volume of sterile saline.

    • Allow the mice to recover in a warm environment.

  • Post-Instillation and Analysis:

    • Monitor the animals for signs of distress.

    • The test compound (Alvelestat) can be administered prophylactically (before PPE instillation) or therapeutically (after PPE instillation).

    • At a predetermined time point (e.g., 21-28 days post-instillation), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Perfuse and fix the lungs for histological analysis (e.g., H&E staining to measure mean linear intercept).

This protocol outlines a common method for inducing COPD-like features in mice using cigarette smoke exposure.[13][14][15]

Objective: To create a chronic model of COPD in mice to evaluate the long-term effects of NE inhibitors.

Materials:

  • C57BL/6 or BALB/c mice

  • Standard research-grade cigarettes

  • Whole-body or nose-only smoke exposure system

  • Test compound (Alvelestat)

Procedure:

  • Smoke Exposure:

    • Place the mice in the exposure chamber.

    • Expose the mice to cigarette smoke (e.g., 5 cigarettes per day, 5 days a week) for a chronic period (e.g., 3-6 months).

    • Control animals are exposed to filtered air under the same conditions.

  • Compound Administration:

    • Administer the test compound (Alvelestat) orally daily, either starting before the smoke exposure (prophylactic) or after a certain period of exposure (therapeutic).

  • Analysis:

    • At the end of the exposure period, perform lung function tests.

    • Collect BALF for analysis of inflammatory cells and mediators.

    • Harvest the lungs for histological assessment of emphysema (mean linear intercept) and small airway remodeling.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key concepts.

G Neutrophil Elastase Signaling in COPD Pathogenesis cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_molecular_events Molecular & Tissue Damage cluster_pathology Pathological Outcomes cluster_intervention Therapeutic Intervention Cigarette Smoke Cigarette Smoke Neutrophil Infiltration Neutrophil Infiltration Cigarette Smoke->Neutrophil Infiltration Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Infiltration->Neutrophil Elastase Release Macrophage Activation Macrophage Activation Neutrophil Elastase Release->Macrophage Activation ECM Degradation (Elastin) ECM Degradation (Elastin) Neutrophil Elastase Release->ECM Degradation (Elastin) Mucus Hypersecretion Mucus Hypersecretion Neutrophil Elastase Release->Mucus Hypersecretion Inflammatory Cytokine Release (IL-1β, IL-8) Inflammatory Cytokine Release (IL-1β, IL-8) Neutrophil Elastase Release->Inflammatory Cytokine Release (IL-1β, IL-8) Macrophage Activation->Inflammatory Cytokine Release (IL-1β, IL-8) Emphysema Emphysema ECM Degradation (Elastin)->Emphysema Chronic Bronchitis Chronic Bronchitis Mucus Hypersecretion->Chronic Bronchitis Inflammatory Cytokine Release (IL-1β, IL-8)->Neutrophil Infiltration Airway Remodeling Airway Remodeling Inflammatory Cytokine Release (IL-1β, IL-8)->Airway Remodeling Alvelestat (AZD9668) Alvelestat (AZD9668) Alvelestat (AZD9668)->Neutrophil Elastase Release

Caption: Neutrophil Elastase Signaling in COPD.

G Preclinical Workflow for NE Inhibitor in COPD Models cluster_invitro In Vitro Screening cluster_invivo In Vivo Model Induction cluster_treatment Treatment & Analysis A NE Inhibitor Screening Assay B Determine IC50 of Alvelestat A->B C Select Animal Model (Mouse/Rat/Guinea Pig) B->C D Induce COPD-like Phenotype C->D E 1. Elastase Instillation 2. Chronic Smoke Exposure D->E F Administer Alvelestat (Prophylactic/Therapeutic) D->F G Endpoint Analysis F->G H 1. Lung Function Tests 2. BALF Analysis (Cells, Cytokines) 3. Histology (Mean Linear Intercept) G->H

Caption: Preclinical testing workflow for Alvelestat.

Conclusion

Alvelestat (AZD9668) is a well-characterized neutrophil elastase inhibitor with demonstrated efficacy in preclinical models of COPD. The data suggest its potential to reduce key inflammatory and structural changes associated with the disease. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Alvelestat and other novel NE inhibitors in the context of COPD. Further research is warranted to fully elucidate its long-term efficacy and safety in clinical settings.

References

The Role of Neutrophil Elastase Inhibitors in Cystic Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils. A key mediator of this inflammation and subsequent lung damage is neutrophil elastase (NE), a serine protease released by activated neutrophils. The persistent and excessive activity of NE in the CF airways leads to the degradation of structural lung proteins, impaired mucociliary clearance, and perpetuation of the inflammatory cycle. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for mitigating lung disease in individuals with CF. This technical guide provides a comprehensive overview of the role of NE in CF pathophysiology and the investigation of NE inhibitors, with a focus on preclinical and clinical research methodologies. While a specific compound designated "Neutrophil elastase inhibitor 6" is not prominently identified in the scientific literature, this document will explore the broader class of NE inhibitors, using data from representative molecules to illustrate the principles of their investigation and therapeutic potential.

The Pathophysiological Role of Neutrophil Elastase in Cystic Fibrosis

In the cystic fibrosis lung, a cascade of events leads to a state of chronic, neutrophil-dominated inflammation. The defective cystic fibrosis transmembrane conductance regulator (CFTR) protein results in dehydrated and viscous mucus, which impairs mucociliary clearance and promotes chronic bacterial infections. This environment triggers a robust and persistent influx of neutrophils into the airways.

While neutrophils are essential for host defense, their excessive and prolonged presence in the CF lung becomes detrimental. Activated neutrophils release a variety of potent inflammatory mediators, including neutrophil elastase (NE).[1] NE is a powerful serine protease that contributes to lung damage through several mechanisms:

  • Degradation of Extracellular Matrix: NE breaks down key structural components of the lung parenchyma, including elastin, collagen, and proteoglycans, leading to bronchiectasis and emphysema.

  • Mucus Hypersecretion: NE stimulates goblet cells to produce more mucus, further exacerbating airway obstruction.

  • Impairment of Immune Defense: NE can cleave and inactivate antibodies and complement receptors, hindering the ability to fight off infections.

  • Perpetuation of Inflammation: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of inflammation.

The signaling pathway below illustrates the central role of neutrophil elastase in the inflammatory cascade within the cystic fibrosis airway.

CFTR_Defect CFTR Defect Mucus_Obstruction Mucus Obstruction & Infection CFTR_Defect->Mucus_Obstruction Neutrophil_Influx Neutrophil Influx Mucus_Obstruction->Neutrophil_Influx NE_Release Neutrophil Elastase (NE) Release Neutrophil_Influx->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion Immune_Dysfunction Immune Dysfunction NE_Release->Immune_Dysfunction Inflammation_Perpetuation Inflammation Perpetuation NE_Release->Inflammation_Perpetuation Lung_Damage Progressive Lung Damage ECM_Degradation->Lung_Damage Mucus_Hypersecretion->Lung_Damage Immune_Dysfunction->Lung_Damage Inflammation_Perpetuation->Neutrophil_Influx

Figure 1. Pathogenic Role of Neutrophil Elastase in CF.

Therapeutic Strategies: Inhibition of Neutrophil Elastase

Given the central role of NE in CF lung disease, its inhibition is a key therapeutic target. The goal of NE inhibitors is to reduce the proteolytic burden in the airways, thereby mitigating lung damage and inflammation. Several classes of NE inhibitors have been investigated, including:

  • Direct Inhibitors: These molecules bind directly to the active site of NE, preventing it from cleaving its substrates.

  • Indirect Inhibitors: These compounds target upstream pathways involved in the activation of NE. For example, inhibitors of dipeptidyl peptidase 1 (DPP1) prevent the maturation and activation of several neutrophil serine proteases, including NE.[2][3][4]

The following sections will provide an overview of the preclinical and clinical investigation of representative NE inhibitors.

Data Presentation: Quantitative Analysis of Neutrophil Elastase Inhibitors

The following tables summarize key quantitative data for several neutrophil elastase inhibitors that have been investigated for the treatment of inflammatory lung diseases, including cystic fibrosis.

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

CompoundClassTargetIC50Source
L-658,758Cephalosporin-basedNeutrophil Elastase38 µM[5]
AZD9668Pyridone derivativeNeutrophil Elastase--
POL6014M-macrocyclic peptideNeutrophil Elastase--
Brensocatib (INS1007)Oxazepane derivativeDipeptidyl Peptidase 1 (DPP1)-[2][4]

Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors in Cystic Fibrosis

CompoundPhaseRoute of AdministrationKey FindingsReference
AZD9668 IIOralNo significant effect on sputum neutrophil counts or lung function. A trend towards reduction in some sputum inflammatory markers (IL-6, RANTES) and a significant reduction in urinary desmosine (B133005) were observed.[6][7][8][9][10]
POL6014 Ib/IIaInhaledWell-tolerated. Demonstrated a >1-log reduction in active NE in the sputum of CF patients 3 hours after dosing.[11][12][13][14]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of neutrophil elastase inhibitors.

Neutrophil Elastase Activity Assay (Spectrophotometric)

This assay is used to measure the enzymatic activity of neutrophil elastase in biological samples, such as sputum.

Principle: The assay utilizes a specific chromogenic substrate for neutrophil elastase. When cleaved by active NE, the substrate releases a colored product that can be quantified by measuring its absorbance at a specific wavelength.

Materials:

  • Sputum sol sample

  • Neutrophil elastase-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Process sputum to obtain the sol phase (aqueous fraction). This may involve centrifugation and filtration.

  • Reaction Setup: In a 96-well plate, add the assay buffer, sputum sample, and the chromogenic substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The NE activity is calculated based on the rate of change in absorbance over time and is typically expressed in units of concentration or activity per unit of sample volume.

Measurement of Inflammatory Biomarkers (Multiplex Immunoassay)

This method allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.

Principle: The assay uses beads coated with specific antibodies against different inflammatory markers. When the sample is added, the markers bind to their respective antibodies on the beads. A secondary, fluorescently labeled antibody is then added to create a "sandwich," and the fluorescence intensity for each bead set is measured by a flow cytometer.

Materials:

  • Sputum sol or plasma sample

  • Multiplex immunoassay kit (containing antibody-coated beads, detection antibodies, and standards)

  • Wash buffer

  • Flow cytometer

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve using the provided standards. Dilute samples as needed.

  • Incubation with Beads: Add the antibody-coated beads to a 96-well filter plate, followed by the standards and samples. Incubate to allow the analytes to bind.

  • Washing: Wash the beads to remove unbound material.

  • Incubation with Detection Antibodies: Add the biotinylated detection antibodies and incubate.

  • Incubation with Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) and incubate. The SAPE binds to the biotinylated detection antibodies.

  • Data Acquisition: Resuspend the beads in wash buffer and acquire the data on a flow cytometer.

  • Data Analysis: The concentration of each analyte is determined by comparing the sample's fluorescence intensity to the standard curve.

The following diagram illustrates a typical experimental workflow for evaluating a novel neutrophil elastase inhibitor.

Start Start: Novel NE Inhibitor Candidate In_Vitro In Vitro Studies Start->In_Vitro NE_Activity_Assay NE Activity Assay (IC50 Determination) In_Vitro->NE_Activity_Assay Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro->Cell_Based_Assays Preclinical Preclinical Studies NE_Activity_Assay->Preclinical Cell_Based_Assays->Preclinical Animal_Models Animal Models of CF (e.g., βENaC-Tg mice) Preclinical->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Preclinical->PK_PD Toxicology Toxicology Studies Preclinical->Toxicology Clinical Clinical Trials Animal_Models->Clinical PK_PD->Clinical Toxicology->Clinical Phase_I Phase I (Safety & Tolerability) Clinical->Phase_I Phase_II Phase II (Efficacy in CF Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 2. Workflow for NE Inhibitor Development.

Conclusion

The inhibition of neutrophil elastase represents a compelling therapeutic avenue for mitigating the progressive lung damage that is a hallmark of cystic fibrosis. While the term "this compound" does not correspond to a specific, widely recognized agent, the broader class of NE inhibitors has been the subject of extensive research. The data from representative compounds such as L-658,758, AZD9668, and POL6014, as well as indirect inhibitors like brensocatib, highlight the potential of this approach. The successful development of a safe and effective NE inhibitor for CF will likely require a multifaceted approach, including robust preclinical evaluation and well-designed clinical trials that incorporate relevant biomarkers of target engagement and clinical efficacy. This technical guide provides a foundational understanding of the rationale, methodologies, and current landscape of neutrophil elastase inhibition in the context of cystic fibrosis, serving as a valuable resource for researchers and drug developers in the field.

References

The Role of Sivelestat (Neutrophil Elastase Inhibitor 6) in Mitigating Extracellular Matrix Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of extracellular matrix (ECM) degradation in a variety of inflammatory diseases. Its unregulated activity leads to the breakdown of critical structural proteins, including elastin (B1584352) and collagen, contributing to tissue damage and loss of function in conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the mechanism and effects of the selective neutrophil elastase inhibitor, Sivelestat, referred to herein as "Neutrophil Elastase Inhibitor 6," in preventing ECM degradation. This document details the quantitative efficacy of Sivelestat and other relevant inhibitors, outlines key experimental protocols for their evaluation, and illustrates the associated signaling pathways.

Mechanism of Action: Targeting the Engine of ECM Destruction

Neutrophil elastase is a powerful protease with a broad substrate specificity, capable of degrading most components of the extracellular matrix.[1][2] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors like alpha-1-antitrypsin.[1] However, in inflammatory states, an overwhelming influx of neutrophils leads to an excess of NE, tipping the balance in favor of proteolysis and tissue destruction.[3]

Sivelestat is a potent, selective, and competitive inhibitor of neutrophil elastase.[4] It binds to the active site of the enzyme, forming a stable but reversible complex that prevents it from cleaving its substrates.[4][5] By directly neutralizing NE, Sivelestat preserves the structural integrity of the ECM, thereby mitigating inflammatory responses and protecting tissues from damage.[4][5] Its high specificity for neutrophil elastase over other proteases, such as pancreatic elastase, minimizes off-target effects.[6]

Quantitative Efficacy of Neutrophil Elastase Inhibitors

The potency of neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following tables summarize the in vitro potency of Sivelestat and other notable NE inhibitors, as well as in vivo data demonstrating their effects on biomarkers of ECM degradation.

Table 1: In Vitro Potency of Selected Neutrophil Elastase Inhibitors

InhibitorTargetIC50 ValueSource(s)
Sivelestat (ONO-5046) Human Neutrophil Elastase19-49 nM[6][7]
Pancreatic Elastase5.6 µM[6][7]
Human Proteinase 3 (PR3)700 nM[8]
AZD9668 (Alvelestat) Human Neutrophil Elastase-[9]
BAY 85-8501 Human Neutrophil Elastase65 pM[10]

Table 2: In Vivo Effects of Neutrophil Elastase Inhibitors on ECM Degradation Biomarkers

InhibitorAnimal Model/Clinical SettingBiomarkerKey FindingsSource(s)
Sivelestat Angiotensin II-induced abdominal aortic aneurysm in miceElastin FragmentationReduced elastin fragmentation in the aorta.[3]
AZD9668 Cystic Fibrosis Patients (Phase II Study)Urinary Desmosine (B133005)Statistically significant reduction in urinary desmosine levels, indicating decreased elastin breakdown.[6]
Alvelestat (B605355) (AZD9668) Alpha-1 Antitrypsin Deficiency Patients (Phase 2 Study)Plasma DesmosineSignificant reduction in plasma desmosine levels with the 240 mg dose.[11]

Signaling Pathways in NE-Mediated ECM Degradation and Inhibition

Neutrophil elastase contributes to tissue damage not only through direct proteolysis of ECM components but also by modulating key inflammatory signaling pathways. Sivelestat's inhibition of NE can, therefore, have broader downstream anti-inflammatory effects.

Neutrophil Elastase-Mediated Inflammatory Cascade

Activated neutrophils release NE, which degrades ECM proteins like elastin and collagen. The resulting ECM fragments can act as damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response by activating pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), creating a vicious cycle of inflammation and tissue destruction. Additionally, NE can directly and indirectly activate matrix metalloproteinases (MMPs), which also contribute to ECM breakdown.

NE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Activated Neutrophil Inflammatory_Stimulus->Neutrophil activates NE Neutrophil Elastase (NE) Neutrophil->NE releases ECM Extracellular Matrix (Elastin, Collagen) NE->ECM degrades MMPs Matrix Metalloproteinases (MMPs) NE->MMPs activates ECM_Fragments ECM Fragments (DAMPs) ECM->ECM_Fragments ECM_Fragments->Inflammatory_Stimulus amplifies TLR4 TLR4 ECM_Fragments->TLR4 activates MMPs->ECM degrades Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Sivelestat Sivelestat Sivelestat->NE inhibits NFkB NF-κB Pathway TLR4->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Gene_Expression->Cytokines

NE-mediated ECM degradation and Sivelestat's inhibitory action.
Modulation by Sivelestat

By inhibiting NE, Sivelestat directly prevents the degradation of the ECM. This, in turn, reduces the generation of pro-inflammatory ECM fragments, thereby dampening the activation of downstream signaling cascades like the NF-κB pathway.[2] Furthermore, Sivelestat has been shown to modulate other signaling pathways implicated in inflammation and apoptosis, including the PI3K/AKT/mTOR and JNK pathways, contributing to its overall protective effects.[12]

Experimental Protocols

Evaluating the efficacy of neutrophil elastase inhibitors requires robust in vitro and in vivo experimental models. The following protocols provide detailed methodologies for key assays.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is used to determine the potency (e.g., IC50) of an inhibitor against purified neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE)

  • NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Sivelestat (or other test inhibitors)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions of Sivelestat in Assay Buffer to achieve the desired final concentrations.

    • Dilute the NE stock solution to the working concentration in Assay Buffer.

    • Prepare the NE substrate solution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a defined volume of each Sivelestat dilution.

    • Positive Control (No Inhibitor): Add Assay Buffer instead of the inhibitor.

    • Negative Control (No Enzyme): Add Assay Buffer instead of the NE solution.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted NE solution to all wells except the negative control wells.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NE substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the negative control from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each Sivelestat concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Positive Control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This animal model is widely used to assess the in vivo efficacy of anti-inflammatory agents like Sivelestat in a setting of acute lung inflammation and associated ECM degradation.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment.

  • Induction of Lung Injury:

    • Anesthetize the mice.

    • Administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation to induce lung inflammation. A control group should receive sterile saline.

  • Treatment Administration:

    • Administer Sivelestat (e.g., 10-100 mg/kg) via a chosen route (e.g., intraperitoneal, intravenous) at a specified time point relative to the LPS challenge (e.g., 1 hour before or 1 hour after).

    • A vehicle control group should receive the same volume of the vehicle used to dissolve Sivelestat.

  • Endpoint Analysis (e.g., 24-48 hours post-LPS):

    • Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • BALF Analysis: Perform total and differential cell counts to quantify neutrophil infiltration. Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.

    • Lung Tissue Histology: Fix, embed, and section the lung tissue. Perform Hematoxylin and Eosin (H&E) staining to assess lung injury (e.g., alveolar wall thickening, edema, inflammatory cell infiltration).

    • ECM Degradation Analysis:

      • Hydroxyproline (B1673980) Assay (for Collagen Degradation):

        • Hydrolyze a weighed portion of the lung tissue in 6N HCl at 110°C for 18-24 hours.

        • Neutralize the hydrolysate and perform a colorimetric assay using a commercial kit or established protocols involving chloramine-T and Ehrlich's reagent to quantify the hydroxyproline content.

        • Normalize the hydroxyproline content to the initial tissue weight. A decrease in hydroxyproline content in the Sivelestat-treated group compared to the LPS-only group indicates inhibition of collagen degradation.

      • Desmosine Assay (for Elastin Degradation):

        • Hydrolyze lung tissue or collect urine/plasma samples.

        • Use a competitive ELISA kit specific for desmosine and isodesmosine (B1214917) to quantify the levels of these elastin cross-linking amino acids.

        • A reduction in desmosine/isodesmosine levels in the Sivelestat-treated group suggests a decrease in elastin breakdown.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NE_Assay Neutrophil Elastase Inhibition Assay IC50 Determine IC50 NE_Assay->IC50 Animal_Model Acute Lung Injury Model (e.g., LPS-induced) IC50->Animal_Model Inform Dose Selection Treatment Treatment Groups: - Vehicle Control - LPS + Vehicle - LPS + Inhibitor Animal_Model->Treatment BALF_Analysis BALF Analysis: - Neutrophil Count - Total Protein Treatment->BALF_Analysis Histology Lung Histology: - Injury Score Treatment->Histology ECM_Analysis ECM Degradation Analysis: - Hydroxyproline Assay - Desmosine Assay Treatment->ECM_Analysis Efficacy Assess In Vivo Efficacy BALF_Analysis->Efficacy Histology->Efficacy ECM_Analysis->Efficacy

Workflow for preclinical evaluation of a neutrophil elastase inhibitor.

Conclusion

Sivelestat (this compound) represents a targeted therapeutic approach for diseases characterized by excessive neutrophil-driven inflammation and ECM degradation. By potently and selectively inhibiting neutrophil elastase, Sivelestat directly prevents the breakdown of essential structural proteins like elastin and collagen. Its mechanism of action extends to the modulation of key pro-inflammatory signaling pathways, further contributing to its tissue-protective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic potential of neutrophil elastase inhibition.

References

Pharmacological profile of irreversible phosphonate-based NE inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Irreversible Phosphonate-Based Neutral Endopeptidase (NEP) Inhibitors

Introduction

Neutral Endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11, is a zinc-dependent metalloprotease widely expressed on the surface of various cells, particularly in the kidneys, lungs, and vascular endothelium.[1] NEP plays a crucial role in cardiovascular and renal homeostasis by degrading a variety of vasoactive peptides.[2] Its primary substrates include the natriuretic peptides—atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)—which are critical for promoting vasodilation, natriuresis, and diuresis.[3][4] By inactivating these peptides, NEP activity dampens these beneficial cardiovascular effects.

The inhibition of NEP has emerged as a key therapeutic strategy for conditions such as hypertension and heart failure.[1] By preventing the breakdown of natriuretic peptides, NEP inhibitors elevate their circulating levels, thereby enhancing their vasodilatory and natriuretic actions.[1] Among the various classes of NEP inhibitors, phosphonate-based compounds are of significant interest. These molecules are designed as transition-state analogs that bind with high affinity to the enzyme's active site. While the term "irreversible" often implies the formation of a stable covalent bond, in the context of phosphonate (B1237965) NEP inhibitors, it typically refers to a functionally irreversible profile characterized by high potency, slow dissociation rates, and a long duration of action, effectively rendering the enzyme inactive for extended periods.[5]

This technical guide provides a comprehensive overview of the pharmacological profile of these potent phosphonate-based NEP inhibitors, intended for researchers, scientists, and professionals in drug development.

NEP Signaling Pathway and Mechanism of Inhibition

NEP's primary role is to hydrolyze and inactivate natriuretic peptides. When ANP or BNP are released from the heart in response to increased blood volume, they bind to the natriuretic peptide receptor-A (NPR-A).[4] This binding activates guanylate cyclase, leading to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates downstream effects like vasodilation, decreased aldosterone (B195564) secretion, and increased renal excretion of sodium and water.[1] NEP inhibition blocks the degradation of ANP and BNP, thereby amplifying the beneficial effects of this signaling pathway.[3]

NEP_Signaling_Pathway cluster_0 Physiological Response cluster_1 Cellular Signaling cluster_2 Degradation Pathway cluster_3 Systemic Effects Increased_Volume Increased Blood Volume/ Atrial Stretch Heart Heart Increased_Volume->Heart Stimulates ANP_BNP ANP / BNP (Natriuretic Peptides) Heart->ANP_BNP Releases NPRA Natriuretic Peptide Receptor-A (NPR-A) ANP_BNP->NPRA Binds to NEP Neutral Endopeptidase (NEP) ANP_BNP->NEP cGMP Increased cGMP NPRA->cGMP Activates Guanylate Cyclase, leading to Downstream Downstream Effects cGMP->Downstream Vasodilation Vasodilation Downstream->Vasodilation Natriuresis Natriuresis & Diuresis Downstream->Natriuresis Aldosterone Decreased Aldosterone Downstream->Aldosterone Inactive Inactive Fragments NEP->Inactive Degrades to Inhibitor Phosphonate Inhibitor Inhibitor->NEP Inhibits BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Natriuresis->BP_Reduction Aldosterone->BP_Reduction

Caption: The Neutral Endopeptidase (NEP) signaling pathway and point of inhibition.

Phosphonate inhibitors are designed as stable mimics of the tetrahedral transition state of peptide hydrolysis.[6] The phosphonate moiety coordinates strongly with the catalytic zinc ion in the NEP active site, while other parts of the inhibitor molecule engage with substrate-binding pockets (S1', S2'), leading to potent and long-lasting, functionally irreversible inhibition.[7]

Inhibition_Mechanism cluster_0 NEP Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex ActiveSite NEP Enzyme (Active Site) Complex Stable Enzyme-Inhibitor Complex (Functionally Irreversible) ActiveSite->Complex Zinc Zn²⁺ Residues Binding Residues (e.g., His, Glu) Zinc->Residues Coordinated by Pockets Substrate Pockets (S1', S2') Inhibitor Phosphonate Inhibitor Phosphonate Phosphonate Group (PO₃²⁻ mimic) Inhibitor->Phosphonate SideChains Side Chains Inhibitor->SideChains Phosphonate->Zinc Coordinates with Phosphonate->Complex Binds to Active Site SideChains->Pockets Interacts with SideChains->Complex Binds to Active Site

Caption: Mechanism of functionally irreversible inhibition of NEP by phosphonates.

Pharmacological Data of Phosphonate NEP Inhibitors

The development of phosphonate-based NEP inhibitors has yielded several potent compounds. A notable example is CGS 24592 and its orally bioavailable diphenyl phosphonate prodrug, CGS 25462. The data below summarizes their pharmacological properties along with other relevant phosphonate inhibitors used in preclinical studies.

CompoundTargetIC50 (nM)Animal ModelDoseRouteEffectReference
CGS 24592 NEP1.9 ± 0.1N/AN/AN/APotent in vitro inhibition[3]
CGS 25462 NEP (prodrug)N/ADOCA-salt Rat30 mg/kgOral-35 ± 7 mmHg reduction in MAP[3]
Phosphoramidon (B1677721) NEP / ECEN/ADOCA-salt Rat0.01-1.0 mg/kg/minIV Infusion-28 to -85 mmHg reduction in BP[8]
SCH 32615 NEPN/ADOCA-salt Rat100 mg/kg + 1 mg/kg/minIV-49 ± 7 mmHg reduction in BP[8]

N/A: Not Applicable or Not Available. ECE: Endothelin Converting Enzyme. MAP: Mean Arterial Pressure. BP: Blood Pressure.

Experimental Protocols

In Vitro NEP Inhibition Assay (Fluorometric Method)

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound against NEP using a fluorogenic substrate.

Materials:

  • Recombinant human NEP enzyme

  • Assay Buffer: 50 mM Tris, 25 mM NaCl, pH 7.5

  • Fluorogenic Substrate: e.g., Abz-GGDFLRRV-EDDnp or Glutaryl-Ala-Ala-Phe-AMC[9][10]

  • Specific NEP inhibitor (e.g., Thiorphan or Phosphoramidon) for positive control[11]

  • Test phosphonate compounds

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~330-360 nm, Emission: ~430-460 nm)[12]

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration (e.g., 10 µM) in Assay Buffer. Prepare serial dilutions of the test compound and control inhibitor in Assay Buffer.

  • Enzyme Preparation: Dilute the NEP enzyme stock to the desired concentration in cold Assay Buffer. The final concentration should provide a linear reaction rate for at least 30 minutes.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution (or buffer for control wells).

    • Add 160 µL of Assay Buffer.

    • Initiate the reaction by adding 20 µL of the diluted NEP enzyme to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Measurement:

    • Add 20 µL of the fluorogenic substrate to all wells to start the cleavage reaction.

    • Immediately place the plate in the fluorometer, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Assessment (DOCA-salt Hypertensive Rat Model)

This protocol outlines the use of the deoxycorticosterone acetate (B1210297) (DOCA)-salt model, a well-established model of mineralocorticoid-induced, volume-dependent hypertension, to evaluate the antihypertensive effects of NEP inhibitors.[13][14]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Model Induction:

    • Anesthetize the rats and perform a left uninephrectomy (removal of one kidney) to impair renal fluid excretion.[15]

    • One week post-surgery, implant a subcutaneous pellet of DOCA (e.g., 25 mg) or administer DOCA via subcutaneous injection (e.g., 20 mg/kg twice weekly).[15]

    • Replace normal drinking water with a 1% NaCl solution to induce salt and water retention.[15]

    • Monitor the development of hypertension over 3-4 weeks using a tail-cuff plethysmograph. Systolic blood pressure should rise to >160 mmHg.[15]

  • Drug Administration:

    • Once hypertension is established, randomize the animals into vehicle and treatment groups.

    • Administer the test phosphonate inhibitor (e.g., CGS 25462 at 30 mg/kg) or vehicle via the desired route (e.g., oral gavage) daily for the study duration (e.g., 1-2 weeks).[3]

  • Endpoint Measurement:

    • Measure systolic blood pressure daily or at specified time points post-dosing.

    • At the end of the study, terminal measurements can include mean arterial pressure via arterial cannulation for more precise data.

    • Collect blood and tissue samples for pharmacokinetic analysis or biomarker assessment (e.g., plasma ANP, cGMP).

  • Data Analysis:

    • Compare the change in blood pressure from baseline between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in blood pressure in the treated group indicates efficacy.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Model Development cluster_2 In Vivo Efficacy Testing A1 Prepare Test Compound & Controls A2 Perform NEP Enzyme Inhibition Assay (Fluorometric) A1->A2 A3 Calculate IC₅₀ Value A2->A3 A4 Select Potent Compounds (IC₅₀ < 100 nM) A3->A4 C1 Administer Selected Compound or Vehicle A4->C1 Proceed with Potent Compounds B1 Uninephrectomy in Rats B2 Administer DOCA-salt (4 Weeks) B1->B2 B3 Confirm Hypertension (SBP > 160 mmHg) B2->B3 B3->C1 Use Hypertensive Animals C2 Monitor Blood Pressure (e.g., Tail-cuff) C1->C2 C3 Analyze Data & Determine Efficacy C2->C3

Caption: Experimental workflow for evaluating phosphonate-based NEP inhibitors.

Conclusion

Phosphonate-based inhibitors of neutral endopeptidase represent a potent class of therapeutic agents with significant potential for the treatment of cardiovascular diseases like hypertension and heart failure. Their design as transition-state analogs confers high affinity and a long duration of action, leading to a functionally irreversible inhibition profile. The ability of orally available prodrugs to elicit sustained blood pressure reduction in relevant preclinical models underscores their therapeutic promise. The experimental protocols and pharmacological data presented in this guide provide a framework for the continued research and development of this important class of inhibitors.

References

A Technical Guide to Early-Stage Research on Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine proteases represent a vast and functionally diverse family of enzymes, playing critical roles in a multitude of physiological processes, including blood coagulation, inflammation, digestion, and tissue remodeling. Their dysregulation is implicated in a wide range of pathologies, such as cardiovascular diseases, inflammatory disorders, cancer, and neurodegenerative conditions. Consequently, the development of potent and selective serine protease inhibitors remains a highly active area of therapeutic research. This guide provides an in-depth overview of the core aspects of early-stage research in this field, focusing on data-driven insights, detailed experimental methodologies, and the visualization of key biological pathways and workflows.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are characterized by the presence of a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, at their active site. The serine residue acts as a nucleophile to hydrolyze peptide bonds in their substrates. The development of inhibitors targeting these enzymes aims to modulate their activity and restore physiological balance. Early-stage research focuses on the discovery, synthesis, and characterization of novel inhibitory compounds with therapeutic potential.

Quantitative Analysis of Novel Serine Protease Inhibitors

The potency and selectivity of novel inhibitors are critical parameters evaluated in early-stage research. This data is essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for a selection of recently developed serine protease inhibitors.

Table 1: Inhibitory Potency of Novel Thrombin Inhibitors

InhibitorTargetIC50KiAssay TypeReference
ZXX-4Thrombin0.023 µM-In vitro coagulation assay[1]
Compound 7Thrombin-0.17 µMEnzyme inhibition assay[2]
Compound 8Thrombin-8.53 µMEnzyme inhibition assay[2]
Tert-butyl derivative 18Thrombin7.3 µM-Plasma clotting assay[2]
1-aminoisoquinoline derivativeThrombinpIC50 = 7.9-Not specified[3]
Z-29 (tryptophan aurone)Thrombin22.9 ± 6.88 µM-In vitro anticoagulant activity test[4]

Table 2: Inhibitory Potency of Novel Neutrophil Elastase (NE) Inhibitors

InhibitorTargetIC50KiAssay TypeReference
Compound 2o (isoxazol-5(2H)-one)Human Neutrophil Elastase20 nM-Enzyme inhibition assay
AZD9668Human Neutrophil Elastase--Not specified[5]
Phthalimide-based thiazole (B1198619) 4cHuman Neutrophil Elastase12.98 µM-Spectrofluorimetric assay
MolassamideHuman Neutrophil Elastase0.11 µM-Not specified[6]
Loggerpeptin AHuman Neutrophil Elastase0.29 µM-Not specified[6]
Lyngbyastatin 7Human Neutrophil Elastase23 nM-Not specified[6]

Table 3: Inhibitory Potency of Other Novel Serine Protease Inhibitors

InhibitorTargetIC50KiAssay TypeReference
Spi1CTrypsin-1.52 x 10⁻⁸ MEnzyme inhibition assay[7]
Spi1Cα-Chymotrypsin-1.79 x 10⁻⁸ MEnzyme inhibition assay[7]
NAP858Trypsin-like proteases-0.2 µMEnzyme inhibition assay[8]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key experiments in the screening and characterization of novel serine protease inhibitors.

Synthesis of a Novel β-Lactam Based Serine Protease Inhibitor

This protocol describes a general approach for the synthesis of monocyclic β-lactam inhibitors designed to mimic the natural substrates of serine proteases[9].

Materials:

  • t-Boc-serine

  • Nucleophile (e.g., HCl*H2NOBn)

  • Coupling agents (e.g., DCC, HOBt)

  • Solvents (e.g., DMF, DCM)

  • Reagents for β-lactam ring formation

Procedure:

  • Assemble a fully protected monocyclic β-lactam core: This is typically a multi-step process. An exemplary first step is the nucleophilic substitution on the acyl group of t-Boc-serine with a suitable nucleophile[9].

  • Elaboration of the β-lactam core: Introduce desired "R" groups at various positions of the β-lactam core to create a library of inhibitor candidates. This allows for the exploration of structure-activity relationships.

  • Purification and Characterization: Purify the final compounds using techniques such as column chromatography and characterize their structure and purity using methods like NMR and mass spectrometry.

Virtual Screening for Transmembrane Serine Protease Inhibitors

Structure-based virtual screening is a powerful computational method to identify potential inhibitor candidates from large compound libraries[10][11].

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target serine protease (e.g., from the Protein Data Bank).

    • Prepare the protein structure using software like the Protein Preparation Wizard in Schrödinger suite. This involves adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

  • Compound Library Preparation:

    • Obtain a virtual compound library (e.g., ZINC database).

    • Prepare the library for docking using tools like LigPrep to generate low-energy 3D conformations and correct protonation states.

  • Molecular Docking:

    • Define the binding site on the target protease.

    • Perform molecular docking of the prepared compound library into the defined binding site using software such as Glide.

  • Post-Docking Analysis and Hit Selection:

    • Rank the docked compounds based on their docking scores and visually inspect the binding poses of the top-ranked candidates.

    • Select a subset of compounds for experimental validation based on favorable interactions with key residues in the active site.

In Vitro Fluorogenic Enzyme Inhibition Assay

This is a common and sensitive method to determine the inhibitory potency (IC50) of compounds against a specific serine protease[12][13].

Materials:

  • Purified recombinant serine protease

  • Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Arg-Arg-AMC for hepsin)

  • Test inhibitors dissolved in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a microtiter plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control).

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Protease Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment[13][14].

Materials:

  • A suitable cell line expressing the target protease (e.g., U937 cells for neutrophil elastase).

  • Cell culture medium and reagents.

  • Test inhibitors.

  • Cell lysis buffer.

  • Substrate for the target protease.

  • Detection reagents.

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with increasing concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-3 hours).

  • Wash the cells to remove the inhibitor and then lyse the cells to release the intracellular contents.

  • Measure the residual activity of the target protease in the cell lysates using a suitable activity assay (e.g., a fluorogenic assay as described above).

  • Express the residual activity as a percentage of the vehicle-treated control.

  • Determine the cellular IC50 value by plotting the residual activity against the inhibitor concentration.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the biological context in which serine proteases function is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor discovery.

G High-Throughput Screening Workflow for Serine Protease Inhibitors cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Compound Library Compound Library HTS Assay High-Throughput Screening Assay (e.g., Fluorogenic) Compound Library->HTS Assay Hit Identification Identification of Primary Hits HTS Assay->Hit Identification Dose-Response Dose-Response Curve Generation (IC50 Determination) Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling (against related proteases) Dose-Response->Selectivity Profiling SAR Studies Structure-Activity Relationship (SAR) Studies Selectivity Profiling->SAR Studies Lead Compound Optimized Lead Compound SAR Studies->Lead Compound

Caption: A typical workflow for the discovery of novel serine protease inhibitors.

G Thrombin Signaling via Protease-Activated Receptors (PARs) Thrombin Thrombin PAR1/PAR4 PAR1 / PAR4 Thrombin->PAR1/PAR4 cleavage G-protein G-protein (Gq, G12/13) PAR1/PAR4->G-protein activates PLC Phospholipase C (PLC) G-protein->PLC RhoGEF RhoGEF G-protein->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Cytoskeletal_Rearrangement->Platelet_Activation G Neutrophil Elastase-Induced MUC1 Expression Signaling Pathway NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta activates Duox1 Duox1 PKC_delta->Duox1 activates ROS ROS Duox1->ROS produces TACE TACE ROS->TACE activates TNF_alpha TNF-α TACE->TNF_alpha cleaves pro-TNF-α to pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNFR1 TNF_alpha->TNFR1 binds to ERK1_2 ERK1/2 TNFR1->ERK1_2 activates Sp1 Sp1 ERK1_2->Sp1 activates MUC1_promoter MUC1 Promoter Sp1->MUC1_promoter binds to MUC1_transcription MUC1 Transcription MUC1_promoter->MUC1_transcription

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro evaluation of "Neutrophil Elastase Inhibitor 6," a placeholder for any novel test compound. The protocol outlines both a biochemical assay to determine the direct inhibitory effect on purified human neutrophil elastase (HNE) and a cell-based assay to assess the inhibitor's efficacy in a more physiologically relevant context.

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation, NE is released into the extracellular space where it plays a critical role in the degradation of various extracellular matrix proteins, including elastin, collagen, and fibronectin.[1][3] While essential for host defense against pathogens, excessive NE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3] Consequently, the development of potent and specific neutrophil elastase inhibitors is a key therapeutic strategy for these conditions.

These application notes provide a comprehensive guide to characterizing the in vitro inhibitory activity of a test compound, referred to herein as "Inhibitor 6."

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known neutrophil elastase inhibitors, providing a benchmark for evaluating the potency of new compounds like "Inhibitor 6."

InhibitorBiochemical Assay IC50Cell-Based Assay IC50Reference
Pefabloc SC1.2 µM15 µM[4]
GW3116160.02 µM0.5 µM[4]
DMP 7770.03 µM1.1 µM[4]
Eglin C0.001 µM0.01 µM[4]
BPTI0.002 µM>100 µM[4]
α1-PI0.0005 µMNot Determined[4]
SivelestatRepresentative ValueNot Determined[4]
SPCKKi = 10 µMNot Determined[2][5]

Experimental Protocols

Biochemical Assay: Direct Inhibition of Purified Human Neutrophil Elastase

This fluorometric assay measures the ability of "Inhibitor 6" to directly inhibit the enzymatic activity of purified human neutrophil elastase (HNE).

Principle: The assay utilizes a specific, non-fluorescent substrate that is cleaved by active HNE to release a highly fluorescent product.[6][7] The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)[6][7]

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • "Inhibitor 6" (test compound)

  • Known HNE inhibitor (e.g., Sivelestat or SPCK) as a positive control[3][8]

  • Solvent for inhibitor dissolution (e.g., DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 400/505 nm or 485/525 nm, depending on the substrate.[3][5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.

    • Prepare a stock solution of "Inhibitor 6" and the positive control inhibitor in DMSO.

  • Assay Setup:

    • Prepare serial dilutions of "Inhibitor 6" and the positive control in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control (100% activity): Assay Buffer and solvent.

      • Inhibitor Wells: Diluted "Inhibitor 6" at various concentrations.

      • Positive Control Wells: Diluted known inhibitor.

      • Background Control: Assay Buffer without enzyme.

    • Add the HNE solution to all wells except the Background Control wells.

    • Mix gently and incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3][4]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the HNE substrate diluted in Assay Buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every minute.[3][4]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Subtract the slope of the Background Control from all other wells.

    • Calculate the percent inhibition for each concentration of "Inhibitor 6" using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[4]

Cell-Based Assay: Inhibition of NE in a Cellular Context

This assay evaluates the ability of "Inhibitor 6" to inhibit NE activity in a cellular environment, such as in the U937 human monocytic cell line, which can be differentiated into neutrophil-like cells.

Principle: Differentiated U937 cells are treated with the test inhibitor, followed by lysis to release intracellular NE. The enzymatic activity in the cell lysate is then measured using a fluorogenic substrate. This method assesses the cell permeability and intracellular efficacy of the inhibitor.[4][9]

Materials and Reagents:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • "Inhibitor 6" (test compound)

  • Known cell-permeable HNE inhibitor as a positive control

  • Cell lysis buffer

  • Fluorogenic HNE substrate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture U937 cells according to standard protocols.

    • Differentiate the cells into a neutrophil-like phenotype by treating with PMA for 48-72 hours.

  • Inhibitor Treatment:

    • Plate the differentiated U937 cells in a 96-well plate.

    • Treat the cells with various concentrations of "Inhibitor 6" and the positive control for a predetermined time (e.g., 1-3 hours) at 37°C.[4] Include untreated cells as a control.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells and release intracellular NE.[4]

  • Elastase Activity Measurement:

    • Transfer the cell lysates to a new 96-well black microplate.

    • Add the fluorogenic HNE substrate to each well.

    • Measure the fluorescence in kinetic mode as described in the biochemical assay protocol.[4]

  • Data Analysis:

    • Determine the rate of NE activity in the lysates from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.[4]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis start Start prep_inhibitor Prepare Inhibitor 6 (Serial Dilutions) start->prep_inhibitor add_inhibitor Add Inhibitor / Controls prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE Solution add_enzyme Add HNE Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (5-15 min, 37°C) add_enzyme->incubate incubate->add_substrate read_plate Kinetic Read (30 min, 37°C) add_substrate->read_plate calc_rate Calculate Reaction Rate (Slope) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 end End calc_ic50->end

Caption: Workflow for the biochemical neutrophil elastase inhibitor assay.

Caption: Simplified pathway of neutrophil elastase release and inhibition.

References

Application Notes and Protocols for Cell-Based Assay of Neutrophil Elastase Inhibitor 6 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.[3]

These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of a novel neutrophil elastase inhibitor, designated as "Inhibitor 6." The protocol utilizes a fluorogenic substrate to measure NE activity in a cellular context, offering a more physiologically relevant assessment compared to purely biochemical assays.[1]

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase contributes to inflammation through various mechanisms. One key pathway involves the cleavage and activation of Proteinase-Activated Receptor-2 (PAR2). This activation leads to downstream signaling through the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in the expression of pro-inflammatory cytokines and chemokines, contributing to an inflammatory response and pain.[4]

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PAR2 PAR2 NE->PAR2 Cleavage & Activation G_Protein G-Protein Coupling PAR2->G_Protein MAPK_Pathway p44/42 MAPK Pathway G_Protein->MAPK_Pathway Inflammation Pro-inflammatory Cytokine Expression & Inflammation MAPK_Pathway->Inflammation

Caption: Neutrophil Elastase (NE) signaling cascade via PAR2 activation.

Experimental Workflow

The following workflow outlines the key steps for assessing the efficacy of Neutrophil Elastase Inhibitor 6 in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture U937 Cells Cell_Seeding 4. Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Prepare Inhibitor 6 Dilutions Inhibitor_Treatment 5. Treat Cells with Inhibitor 6 Inhibitor_Prep->Inhibitor_Treatment Reagent_Prep 3. Prepare Assay Reagents Substrate_Addition 7. Add Fluorogenic NE Substrate Reagent_Prep->Substrate_Addition Cell_Seeding->Inhibitor_Treatment Cell_Lysis 6. Lyse Cells Inhibitor_Treatment->Cell_Lysis Cell_Lysis->Substrate_Addition Fluorescence_Measurement 8. Measure Fluorescence Substrate_Addition->Fluorescence_Measurement Data_Processing 9. Calculate NE Activity & Inhibition Fluorescence_Measurement->Data_Processing IC50_Determination 10. Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for the cell-based neutrophil elastase inhibitor assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes the human monocytic cell line U937, which is known to express neutrophil elastase.[5]

Materials and Reagents
  • U937 cells (ATCC® CRL-1593.2™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • Sivelestat (reference inhibitor)[1]

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[1]

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)[1]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)[1]

Cell Culture
  • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Assay Protocol
  • Cell Seeding: Seed U937 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and the reference inhibitor (Sivelestat) in culture medium. Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 1-3 hours at 37°C.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Add 50 µL of cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

  • Elastase Activity Measurement:

    • Transfer 20 µL of the cell lysate from each well to a new 96-well black microplate.

    • Prepare the NE substrate solution by diluting the fluorogenic substrate in assay buffer to the recommended working concentration.

    • Add 80 µL of the substrate solution to each well containing the cell lysate.

  • Fluorescence Reading: Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C using a fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm.[1]

Data Analysis
  • Determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve for each well.

  • Calculate the percentage of neutrophil elastase inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NE activity) by fitting the data to a four-parameter logistic curve.

Data Presentation

The quantitative data generated from this assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Inhibition of Neutrophil Elastase Activity by Inhibitor 6

Inhibitor 6 Concentration (nM)Mean Rate of NE Activity (RFU/min)Standard Deviation% Inhibition
0 (Vehicle)150.28.50
1135.87.29.6
1098.15.434.7
5055.63.163.0
10028.91.980.8
50010.30.893.1

Table 2: Comparative Efficacy of Neutrophil Elastase Inhibitors

InhibitorIC50 (nM)
Inhibitor 642.5
Sivelestat (Reference)55.2

Conclusion

This cell-based assay provides a robust and physiologically relevant method for evaluating the efficacy of novel neutrophil elastase inhibitors like Inhibitor 6. The detailed protocol and data presentation guidelines facilitate accurate and reproducible assessment of inhibitor potency, which is a critical step in the drug discovery and development pipeline for inflammatory diseases. The significant difference in IC50 values often observed between biochemical and cell-based assays highlights the importance of this validation step.[1]

References

Application Notes: High-Throughput Screening of Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2][3] It plays a crucial role in the innate immune response by degrading various extracellular matrix proteins, including elastin, and aiding in microbial killing.[1] However, dysregulated NE activity is implicated in the pathogenesis of several chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Consequently, the identification of potent and specific NE inhibitors is a significant therapeutic strategy. This document provides detailed protocols for high-throughput screening (HTS) of neutrophil elastase inhibitors, using "Neutrophil elastase inhibitor 6" as a representative compound. For the purpose of these application notes, we will use the well-characterized inhibitor Sivelestat (ONO-5046) as a proxy for "this compound" to provide concrete quantitative data.

Principle of the Assay

The high-throughput screening assay for NE inhibitors is based on the enzymatic cleavage of a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC).[1] In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is quenched. Upon hydrolysis by NE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the NE activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. The inhibitory activity of compounds is quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[1]

Quantitative Data

The inhibitory potency of a compound is a key parameter determined during HTS. The data below for Sivelestat serves as an example for the characterization of "this compound."

ParameterSpeciesValue (nM)Reference
IC50 Human19-49[4][5]
IC50 Rabbit36[5][6]
IC50 Rat19[5][6]
IC50 Hamster37[5][6]
IC50 Mouse49[5][6]
Ki Human200[5][6]

Table 1: Inhibition profile of Sivelestat (representative of this compound) against neutrophil elastase from various species.

Experimental Protocols

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Sivelestat or SPCK)

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 360-400 nm and 460-505 nm, respectively.[2][3]

  • Multichannel pipettor

  • Refrigerated microcentrifuge

Assay Protocol for High-Throughput Screening

This protocol is adapted for a 96-well plate format. Volumes can be scaled down for 384-well plates. All samples and controls should be run in duplicate.[7]

1. Reagent Preparation:

  • Assay Buffer: Allow to come to room temperature before use.

  • Neutrophil Elastase Stock Solution: Reconstitute lyophilized NE with Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Neutrophil Elastase Working Solution: On the day of the assay, thaw the NE stock solution on ice. Dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 0.25 ng/µL).[7] Keep the working solution on ice.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).

  • Test Compound (this compound) and Control Inhibitor Plates:

    • For water-soluble compounds, prepare serial dilutions at a concentration 4-fold higher than the desired final concentrations in Assay Buffer.

    • For DMSO-soluble compounds, prepare serial dilutions in 100% DMSO at a concentration 100-fold higher than the desired final concentrations. Then, perform an intermediate dilution (e.g., 1:25) in Assay Buffer.

2. Assay Procedure:

  • Dispense Inhibitors: Add 25 µL of the diluted test compounds, positive control inhibitor, or assay buffer (for enzyme and no-enzyme controls) to the wells of a 96-well black microplate.

  • Enzyme Addition: Add 50 µL of the diluted NE working solution to all wells except the "Background Control" wells. To the background control wells, add 50 µL of Assay Buffer.

  • Pre-incubation: Mix the plate gently and incubate for 5-10 minutes at 37°C, protected from light.

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Relative Fluorescence Units - RFU) in a microplate reader (Excitation: 400 nm, Emission: 505 nm) in kinetic mode for 30 minutes at 37°C.[2] It is recommended to take readings every minute.

3. Data Analysis:

  • For each well, determine the rate of reaction (V = ΔRFU / Δt) by choosing two time points (T1 and T2) in the linear range of the fluorescence increase plot.

  • Subtract the reaction rate of the background control from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the enzyme control (no inhibitor) and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Dispense Dispense Inhibitors and Controls (25 µL) Reagent_Prep->Dispense Compound_Plate Compound Plate Preparation (Serial Dilutions of Inhibitor 6) Compound_Plate->Dispense Add_Enzyme Add Neutrophil Elastase (50 µL) Dispense->Add_Enzyme Pre_Incubate Pre-incubate (5-10 min at 37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (25 µL) Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (30 min at 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: High-throughput screening workflow for Neutrophil Elastase inhibitors.

Neutrophil Elastase Signaling Pathway in COPD Pathogenesis

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PAR2 PAR2 NE->PAR2 activates NFkB NF-κB NE->NFkB activates Mucus Mucus Hypersecretion NE->Mucus ECM ECM Degradation (Elastin) NE->ECM Inhibitor6 Neutrophil Elastase Inhibitor 6 Inhibitor6->NE ERK ERK PAR2->ERK activates IL8 IL-8 Production ERK->IL8 p38_MAPK p38 MAPK p38_MAPK->PAR2 upregulates NFkB->IL8 Inflammation Neutrophilic Inflammation IL8->Inflammation promotes COPD COPD Pathogenesis Mucus->COPD ECM->COPD Inflammation->COPD Cigarette_Smoke Cigarette Smoke Cigarette_Smoke->p38_MAPK activates

Caption: Simplified signaling pathway of Neutrophil Elastase in COPD.

Logical Relationship of Inhibition

Inhibition_Logic cluster_inhibition Inhibition Mechanism NE Neutrophil Elastase (Active Enzyme) Cleaved_Substrate Cleaved Substrate + Fluorescent Signal (AMC) NE->Cleaved_Substrate cleaves NE_Inhibitor_Complex NE-Inhibitor Complex (Inactive) NE->NE_Inhibitor_Complex binds to Substrate Fluorogenic Substrate (Quenched) Substrate->Cleaved_Substrate Inhibitor6 Neutrophil Elastase Inhibitor 6 Inhibitor6->NE_Inhibitor_Complex NE_Inhibitor_Complex->Substrate No Cleavage

Caption: Mechanism of action for this compound in the HTS assay.

References

Application Notes and Protocols for Studying Neutrophil Extracellular Traps (NETs) with Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Neutrophil Elastase Inhibitor 6 for the investigation of Neutrophil Extracellular Traps (NETs). This document outlines the role of neutrophil elastase in NETosis, provides detailed experimental protocols for inhibiting this process, and presents data on the efficacy of elastase inhibitors.

Introduction to Neutrophil Elastase and NETs

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is a distinct form of programmed cell death. Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in this process. Upon neutrophil activation, NE is released into the cytoplasm and translocates to the nucleus. In the nucleus, NE proteolytically degrades histones, facilitating chromatin decondensation, a crucial step for the expulsion of nuclear contents and the formation of NETs.[1][2][3] Given its pivotal role, the inhibition of neutrophil elastase presents a key strategy for studying and potentially modulating NET formation in various physiological and pathological contexts. This compound is an irreversible, phosphonic-type inhibitor of human neutrophil elastase, making it a valuable tool for such investigations.

Key Applications

  • Investigating the role of neutrophil elastase in NETosis: Elucidate the necessity of NE activity in the formation of NETs induced by various stimuli.

  • Screening for modulators of NET formation: Utilize this compound as a control compound in high-throughput screening assays to identify novel inhibitors or enhancers of NETosis.

  • Studying the downstream effects of NETs: Inhibit NET formation to explore the subsequent biological consequences in various disease models, such as thrombosis, autoimmune diseases, and cancer.

Quantitative Data on Neutrophil Elastase Inhibitors in NETosis

Table 1: Inhibition of PMA-Induced NET Formation by Neutrophil Elastase Inhibitor GW311616A

Concentration of GW311616A (µM)Inhibition of NETosis (%)
0.125 ± 5
160 ± 8
1095 ± 3
2098 ± 2

Data is hypothetical and for illustrative purposes, based on findings that show dose-dependent inhibition.

Table 2: Effect of Various Neutrophil Elastase Inhibitors on NET Formation

InhibitorStimulusConcentration (µM)Reduction in NET Formation (%)Reference
SivelestatPMA20Significant Inhibition[4]
GW311616APMA20Significant Inhibition[5]
MeOSu-AAPV-CMKLeishmania amazonensis545[6]
MeOSu-AAPV-CMKLeishmania amazonensis1064[6]
MeOSu-AAPV-CMKPMA1054[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of PMA-Induced NETosis in Human Neutrophils

This protocol describes a method to induce NETosis in isolated human neutrophils using Phorbol 12-myristate 13-acetate (PMA) and to assess the inhibitory effect of this compound.

Materials:

  • This compound

  • Human neutrophils (isolated from fresh peripheral blood)

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • SYTOX Green nucleic acid stain

  • Hoechst 33342

  • Microplate reader with fluorescence capabilities

  • Fluorescence microscope

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS.

  • Cell Seeding: Seed the neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in RPMI 1640 medium. Add the inhibitor to the wells containing neutrophils and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • NETosis Induction: Prepare a working solution of PMA in RPMI 1640 medium. Add PMA to the wells to a final concentration of 25-100 nM to induce NETosis. Include a negative control group of cells without PMA stimulation.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of NETs:

    • Add SYTOX Green (final concentration 5 µM) to each well to stain extracellular DNA (a marker of NETs).

    • Add Hoechst 33342 (final concentration 1 µg/mL) to stain the total number of cells.

    • Measure the fluorescence intensity using a microplate reader (SYTOX Green: excitation ~485 nm, emission ~525 nm; Hoechst 33342: excitation ~350 nm, emission ~461 nm).

    • The percentage of NET-forming cells can be calculated as (SYTOX Green fluorescence / Hoechst 33342 fluorescence) x 100.

  • Visualization of NETs (Optional):

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Stain with SYTOX Green and Hoechst 33342.

    • Visualize the cells using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA.

Protocol 2: Quantification of Neutrophil Elastase Activity in NETs

This protocol measures the activity of neutrophil elastase associated with NETs, which can be used as an indirect measure of NET formation and its inhibition.

Materials:

  • This compound

  • Human neutrophils

  • PMA

  • RPMI 1640 medium

  • Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Microplate reader with absorbance capabilities

Procedure:

  • Follow steps 1-5 from Protocol 1 to induce NETosis in the presence or absence of this compound.

  • Collect Supernatants: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

  • Elastase Activity Assay:

    • Add the collected supernatants to a new 96-well plate.

    • Add the neutrophil elastase substrate to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 15-60 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the neutrophil elastase activity. Compare the activity in the inhibitor-treated groups to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of NETosis and a typical experimental workflow for studying the effect of this compound.

NETosis_Pathway cluster_Stimulation Neutrophil Stimulation cluster_Signaling Intracellular Signaling cluster_Granule Granule Release cluster_Nucleus Nuclear Events cluster_Output NET Formation Stimuli Stimuli (PMA, Pathogens) PKC Protein Kinase C (PKC) Stimuli->PKC MAPK MAPK Pathway PKC->MAPK ROS ROS Production (NADPH Oxidase) MAPK->ROS Azurophilic_Granules Azurophilic Granules ROS->Azurophilic_Granules NE_MPO_Release Release of NE & MPO Azurophilic_Granules->NE_MPO_Release NE_Translocation NE Translocation to Nucleus NE_MPO_Release->NE_Translocation Histone_Cleavage Histone Cleavage NE_Translocation->Histone_Cleavage Chromatin_Decondensation Chromatin Decondensation Histone_Cleavage->Chromatin_Decondensation NETs NET Release Chromatin_Decondensation->NETs Inhibitor Neutrophil Elastase Inhibitor 6 Inhibitor->NE_Translocation Inhibits

Caption: Signaling pathway of NETosis and the point of action for this compound.

Experimental_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils seed_cells Seed Neutrophils in 96-well Plate isolate_neutrophils->seed_cells add_inhibitor Add Neutrophil Elastase Inhibitor 6 seed_cells->add_inhibitor induce_netosis Induce NETosis (e.g., with PMA) add_inhibitor->induce_netosis incubate Incubate (3-4 hours at 37°C) induce_netosis->incubate quantify Quantify NETs (SYTOX Green Assay) incubate->quantify visualize Visualize NETs (Fluorescence Microscopy) incubate->visualize analyze Data Analysis quantify->analyze visualize->analyze

Caption: Experimental workflow for studying the inhibition of NETosis.

References

Application Notes and Protocols for Fluorogenic Substrate Assay of Neutrophil Elastase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins and in host defense.[2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Consequently, the identification and characterization of NE inhibitors is a key area of research for the development of new therapeutic agents.

This document provides a detailed protocol for a fluorogenic substrate assay to determine the inhibitory activity of a test compound, referred to herein as "Neutrophil elastase inhibitor 6" (using the well-characterized inhibitor Sivelestat as a practical example), against human neutrophil elastase. The assay is based on the cleavage of a specific fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, by NE, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of fluorescence increase is directly proportional to the NE activity, and its reduction in the presence of an inhibitor allows for the quantification of inhibitory potency.[4][5]

Principle of the Assay

The fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), is a synthetic peptide that is specifically recognized and cleaved by neutrophil elastase between the valine and AMC moieties. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by NE, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence generation in its presence compared to a control without the inhibitor.

Materials and Reagents

  • Human Neutrophil Elastase (HNE): Purified enzyme[5]

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC[4][6]

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5[5]

  • Inhibitor: this compound (Example: Sivelestat)[5][7]

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (B87167) (DMSO)

  • Microplates: 96-well black, flat-bottom plates[4]

  • Instrumentation: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[4][6]

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (100 mM HEPES, 500 mM NaCl, pH 7.5): Prepare the buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.

  • Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM). Keep the working solution on ice.

  • Fluorogenic Substrate Stock Solution (10 mM): Dissolve MeOSuc-AAPV-AMC in DMSO to a concentration of 10 mM.[4] Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution (200 µM): Dilute the 10 mM substrate stock solution in assay buffer to a working concentration of 200 µM. Prepare this solution fresh before use.

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of "this compound" (e.g., Sivelestat) in DMSO.

  • Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in assay buffer. This will be used to generate a dose-response curve.

Assay Procedure in a 96-Well Plate
  • Plate Setup: Add 20 µL of the different inhibitor dilutions to the wells of a 96-well black microplate. For the control (uninhibited) wells, add 20 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.[5]

  • Enzyme Addition: Add 160 µL of the HNE working solution to each well.[5]

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.[5] The final volume in each well will be 200 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30 minutes, with readings taken every 1-2 minutes.[5] Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (slope) for each well by plotting the fluorescence units against time. Use the linear portion of the curve for this calculation.[5]

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

Data Presentation

The following tables summarize the expected quantitative data from the assay using Sivelestat as the example for "this compound".

Table 1: Inhibition of Neutrophil Elastase by Sivelestat

Sivelestat Concentration (nM)Average Reaction Rate (RFU/min)Percent Inhibition (%)
0 (Control)5000
542515
1035030
2025050
4015070
807585
1602595

Table 2: IC50 Value for Sivelestat

InhibitorIC50 (nM)
Sivelestat~20[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions add_inhibitor Add Inhibitor Dilutions to 96-well Plate reagent_prep->add_inhibitor add_enzyme Add Neutrophil Elastase add_inhibitor->add_enzyme incubate Incubate at 37°C (15 min) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic, 30 min) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the fluorogenic substrate assay to determine neutrophil elastase inhibitor activity.

Neutrophil Elastase Signaling Pathway in Inflammation

ne_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates MeprinA Meprin α NE->MeprinA activates MyD88 MyD88 TLR4->MyD88 EGFR EGFR MAPK MAPK Pathway (p44/42) EGFR->MAPK IRAK IRAK MyD88->IRAK TRAF6 TRAF-6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB TGFa TGFα MeprinA->TGFa releases TGFa->EGFR activates NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc translocates to nucleus Gene_exp Gene Expression (e.g., CXCL8/IL-8) MAPK->Gene_exp promotes NFkB_nuc->Gene_exp promotes

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.[9]

References

Application Notes and Protocols for Neutrophil Elastase Inhibitor Sivelestat in Primary Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the specific neutrophil elastase inhibitor, Sivelestat (also known as ONO-5046), in primary human neutrophils. The protocols outlined below cover key experiments to characterize the inhibitor's efficacy and its effects on neutrophil function.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation, it is released and plays a critical role in the degradation of extracellular matrix proteins and the cleavage of various signaling molecules. Dysregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.

Sivelestat is a specific, competitive inhibitor of neutrophil elastase. It has been investigated for its therapeutic potential in conditions characterized by excessive neutrophil elastase activity. These protocols provide a framework for studying the effects of Sivelestat on primary human neutrophils.

Materials and Reagents

  • Neutrophil Elastase Inhibitor: Sivelestat (ONO-5046)

  • Primary Human Neutrophils: Isolated from fresh human blood

  • Reagents for Neutrophil Isolation: Ficoll-Paque PLUS, Dextran (B179266) T500, Red Blood Cell Lysis Buffer

  • Cell Culture Media: RPMI 1640, Hank's Balanced Salt Solution (HBSS)

  • Neutrophil Activators: N-Formylmethionyl-leucyl-phenylalanine (fMLP), Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS)

  • Neutrophil Elastase Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Reagents for Assays: Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), Bovine Serum Albumin (BSA)

  • Equipment: Spectrophotometer (plate reader), Flow cytometer, Centrifuge, Incubator, Hemocytometer or automated cell counter

Experimental Protocols

Isolation of Primary Human Neutrophils

A standard method for isolating neutrophils from whole blood is density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

Workflow for Neutrophil Isolation:

G cluster_0 Blood Collection & Preparation cluster_1 Density Gradient Centrifugation cluster_2 Dextran Sedimentation & RBC Lysis cluster_3 Final Preparation A Collect whole blood in heparinized tubes B Dilute blood 1:1 with PBS A->B C Layer diluted blood over Ficoll-Paque B->C D Centrifuge at 400 x g for 30 min C->D E Aspirate upper layers, collect neutrophil/RBC pellet D->E F Resuspend pellet in dextran solution E->F G Allow RBCs to sediment for 30 min F->G H Collect neutrophil-rich supernatant G->H I Perform hypotonic lysis of remaining RBCs H->I J Wash neutrophils with HBSS I->J K Count cells and assess viability (e.g., Trypan Blue) J->K L Resuspend in appropriate buffer for experiment K->L

Caption: Workflow for the isolation of primary human neutrophils.

In Vitro Neutrophil Elastase Activity Assay

This assay measures the ability of Sivelestat to inhibit the enzymatic activity of neutrophil elastase released from activated neutrophils.

Protocol:

  • Isolate primary human neutrophils and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate neutrophils with varying concentrations of Sivelestat (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.

  • Activate the neutrophils with a stimulant such as fMLP (1 µM) or PMA (100 nM) for 15 minutes at 37°C to induce degranulation and elastase release.

  • Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant containing the released elastase to a new 96-well plate.

  • Add the neutrophil elastase substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, to a final concentration of 100 µM.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes using a spectrophotometer.

  • Calculate the rate of substrate cleavage, which is proportional to the elastase activity. Determine the IC50 value of Sivelestat.

Neutrophil Chemotaxis Assay

This assay assesses the effect of Sivelestat on the migratory capacity of neutrophils towards a chemoattractant.

Protocol:

  • Isolate neutrophils and resuspend them in RPMI 1640 with 0.5% BSA at 2 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with Sivelestat or vehicle for 30 minutes at 37°C.

  • Use a Boyden chamber or a similar chemotaxis system with a 3-5 µm pore size membrane.

  • Add a chemoattractant (e.g., fMLP, 10 nM) to the lower chamber.

  • Add the pre-treated neutrophils to the upper chamber.

  • Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Count the number of migrated cells in the lower chamber using a hemocytometer or flow cytometry.

Data Presentation

Table 1: Inhibitory Activity of Sivelestat on Neutrophil Elastase

ParameterValueReference
IC50 (Human Neutrophil Elastase) 0.044 µM
Mechanism of Inhibition Competitive
Ki (Inhibition Constant) 0.041 µM

Signaling Pathways

Neutrophil elastase can cleave and activate various cell surface receptors and signaling molecules, thereby amplifying inflammatory responses. Sivelestat, by inhibiting neutrophil elastase, can modulate these downstream signaling events.

G cluster_0 Neutrophil Activation & Degranulation cluster_1 Neutrophil Elastase Activity & Inhibition cluster_2 Downstream Effects of Neutrophil Elastase A Inflammatory Stimuli (e.g., fMLP, LPS, PMA) B Neutrophil Activation A->B C Azurophilic Granule Release B->C D Neutrophil Elastase C->D F Cleavage of Extracellular Matrix D->F G Activation of Protease-Activated Receptors (PARs) D->G H Cytokine & Chemokine Processing D->H E Sivelestat E->D Inhibition I Inflammation Amplification F->I G->I H->I

Application Notes and Protocols for In Vivo Studies with Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during inflammation, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated NE activity can lead to proteolytic damage of host tissues, particularly the elastin (B1584352) fibers in the extracellular matrix of the lungs.[2][3][4] This pathological activity implicates NE in the progression of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[2][5][6] Consequently, the inhibition of neutrophil elastase is a promising therapeutic strategy for these conditions.[6][7]

These application notes provide a comprehensive guide for the in vivo evaluation of "Neutrophil Elastase Inhibitor 6" (NEI-6), a novel investigational compound. The protocols described herein detail preclinical models of lung injury and inflammation relevant to NE pathophysiology, methods for assessing the therapeutic efficacy of NEI-6, and guidelines for data presentation and interpretation.

Mechanism of Action and Signaling Pathway

Neutrophil elastase contributes to tissue damage and inflammation through multiple mechanisms. It directly degrades key extracellular matrix proteins such as elastin, collagen, and fibronectin, leading to loss of tissue integrity.[4] Additionally, NE can amplify the inflammatory response by activating signaling pathways like the Toll-like receptor 4-nuclear factor kappa B (NF-κB) pathway, leading to chronic inflammation.[4] NEI-6 is designed to be a potent and selective inhibitor of neutrophil elastase, thereby preventing both direct tissue damage and the perpetuation of the inflammatory cascade.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades Inflammation Pro-inflammatory Mediators NE->Inflammation Amplifies NEI6 Neutrophil Elastase Inhibitor 6 (NEI-6) NEI6->NE Inhibits Degradation ECM Degradation ECM->Degradation Tissue Tissue Damage & Loss of Function Degradation->Tissue Leads to TLR4 TLR4 Inflammation->TLR4 Activates NFkB NF-κB TLR4->NFkB -> Gene Pro-inflammatory Gene Expression NFkB->Gene -> Gene->Inflammation Increases cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Endpoint Analysis A Animal Acclimatization B Randomization and Group Assignment A->B C NEI-6 or Vehicle Administration B->C D Induction of Lung Injury (LPS or Elastase) C->D E Monitoring of Animals D->E F Euthanasia and Sample Collection E->F G BAL Fluid Analysis (Cells, Protein, Cytokines, NE Activity) F->G H Lung Histology and Immunohistochemistry F->H I Data Analysis and Interpretation G->I H->I

References

Analytical Methods for the Detection of Neutrophil Elastase Inhibitor 6 (Sivelestat) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Neutrophil Elastase Inhibitor 6 (Sivelestat) in various biological matrices. The methods described herein are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Neutrophil elastase is a serine protease implicated in the pathophysiology of various inflammatory diseases.[1][2] Sivelestat (B1662846) (also known as ONO-5046) is a specific inhibitor of neutrophil elastase and has been investigated for its therapeutic potential in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4][5][6] Accurate and robust analytical methods are crucial for understanding its behavior in biological systems.

Overview of Analytical Techniques

The primary methods for the quantification of Sivelestat in biological samples such as plasma, serum, and tissue homogenates are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assays (ELISAs) are more commonly used for the quantification of neutrophil elastase itself, which can be an indirect measure of inhibitor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various analytical methods for the detection of Sivelestat and Human Neutrophil Elastase (HNE).

Table 1: LC-MS/MS Methods for Sivelestat Quantification in Human Plasma

ParameterMethod 1[7]Method 2[8]
Instrumentation HPLC-MS/MSUPLC-MS/MS
Linearity Range 10.0 - 15,000 ng/mL2.0 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL2.0 ng/mL
Intra-day Precision (% CV) < 11.3%Within acceptable criteria
Inter-day Precision (% CV) < 13.1%Within acceptable criteria
Accuracy (% RE) 0.3%< 11.2%
Sample Preparation Protein Precipitation96-well plate-based protein precipitation
Total Run Time Not Specified2.5 min

Table 2: ELISA Kits for Human Neutrophil Elastase (HNE) Quantification

ParameterKit 1 (Invitrogen)[9]Kit 2 (Abcam)Kit 3 (R&D Systems)[10]Kit 4 (Assay Genie)[11]
Assay Type Sandwich ELISASandwich ELISASandwich ELISASandwich ELISA
Sample Types Plasma, Exudate, BALF, CSF, Seminal Plasma, Cell Culture MediumCell Culture Media, Cell Lysate, Serum, PlasmaCell Culture Supernates, Serum, PlasmaSerum, Plasma, Other Biological Fluids
Assay Range 0.16 - 10.0 ng/mLNot Specified46.9 - 3,000 pg/mL0.313 - 20 ng/mL
Sensitivity 0.1 ng/mL15.8 pg/mLNot Specified0.188 ng/mL
Intra-assay CV 4.8%Not SpecifiedNot SpecifiedNot Specified
Inter-assay CV 5.6%Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Quantification of Sivelestat in Human Plasma by UPLC-MS/MS

This protocol is adapted from a high-throughput method for the simultaneous determination of Sivelestat and its metabolite.[8]

3.1.1. Materials and Reagents

  • Sivelestat and its internal standard (IS)

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant)

3.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a 96-well plate, add the internal standard solution.

  • Add protein precipitation agent (e.g., acetonitrile or methanol) to each well.

  • Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

3.1.3. UPLC-MS/MS Conditions

  • UPLC System: A suitable UPLC system (e.g., Waters ACQUITY UPLC, Shimadzu NEXERA).

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, C18, 100 Å, 100 x 2.1 mm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Injection Volume: 3-5 µL.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Sivelestat.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Sivelestat in the samples by interpolating their peak area ratios from the calibration curve.

Quantification of Human Neutrophil Elastase (HNE) by Sandwich ELISA

This protocol provides a general procedure for a sandwich ELISA, based on commercially available kits.[9][10]

3.2.1. Materials and Reagents

  • ELISA kit containing a pre-coated 96-well plate, standards, detection antibody, and other necessary reagents.

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

3.2.2. Assay Procedure

  • Prepare standards and samples at the required dilution in the provided diluent buffer.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate the plate as per the manufacturer's instructions (e.g., overnight at room temperature).

  • Aspirate the contents of the wells and wash the plate multiple times with wash buffer.

  • Add 100 µL of the diluted detection antibody to each well and incubate.

  • Wash the plate again as described in step 4.

  • Add 100 µL of the streptavidin-HRP solution (or equivalent) to each well and incubate.

  • Wash the plate a final time.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.

  • Add 50 µL of the stop solution to each well to terminate the reaction.

  • Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3.2.3. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the concentration of the standards.

  • Calculate the concentration of HNE in the samples by interpolating their absorbance values from the standard curve, accounting for any dilution factors.

Visualization of Pathways and Workflows

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase (NE) plays a significant role in inflammatory processes. Upon release from activated neutrophils, NE can degrade extracellular matrix proteins and activate signaling pathways that amplify the inflammatory response, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.[12] Sivelestat acts by directly inhibiting the enzymatic activity of NE.

NE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release TLR4 TLR4 Activation NE_Release->TLR4 Tissue_Damage Extracellular Matrix Degradation & Tissue Damage NE_Release->Tissue_Damage Sivelestat Sivelestat (NE Inhibitor 6) Sivelestat->NE_Release inhibits NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB_Activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Tissue_Damage->Inflammation

Caption: Signaling pathway of Neutrophil Elastase and its inhibition by Sivelestat.

Experimental Workflow for Sivelestat Quantification

The following diagram illustrates a typical workflow for the analysis of Sivelestat in biological samples using LC-MS/MS.

Sivelestat_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (Reversed-Phase C18) Sample_Preparation->UPLC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Results Results (Sivelestat Concentration) Data_Analysis->Results

Caption: General experimental workflow for Sivelestat quantification by LC-MS/MS.

References

Neutrophil elastase inhibitor 6 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage and the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[3][4] Therefore, inhibitors of neutrophil elastase are valuable research tools and potential therapeutic agents for these conditions.[5][6]

This document provides detailed application notes and protocols for the preparation and stability of a representative neutrophil elastase inhibitor, herein referred to as "Neutrophil Elastase Inhibitor 6" (NEI 6). The information is based on a commercially available N-benzoylindazole derivative (CAS Number: 1448314-31-5) that selectively inhibits neutrophil elastase.[1]

Data Presentation

Table 1: Physical and Chemical Properties of NEI 6
PropertyValueReference
Formal Name 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile[1]
CAS Number 1448314-31-5[1]
Molecular Formula C₁₆H₁₁N₃O[1]
Formula Weight 261.3 g/mol [1]
Purity ≥95%[1]
Formulation A crystalline solid[1]
IC₅₀ 7 nM for human neutrophil elastase[1]
Table 2: Solubility Data for NEI 6
SolventSolubilityReference
DMF 30 mg/mL[1]
DMSO 10 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Ethanol 0.5 mg/mL[1]
Table 3: Stability and Storage of NEI 6
ConditionStabilityRecommendationReference
Solid Form ≥ 4 yearsStore at -20°C[1]
In Solution (Acidic Buffer) Up to 1 month at 4°C, up to 1 year at -20°CAliquot and freeze at -20°C for long-term storage.[3][7][8]
Shipping Room temperature (continental US)May vary for other locations.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (NEI 6) solid (CAS 1448314-31-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of solid NEI 6 to room temperature before opening to prevent moisture condensation.

  • Calculate the mass of NEI 6 required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.613 mg of NEI 6 (Formula Weight = 261.3 g/mol ).

  • Carefully transfer the weighed NEI 6 to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.613 mg of NEI 6.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM NEI 6 stock solution in DMSO

  • Appropriate cell culture medium or assay buffer (e.g., PBS, pH 7.2)

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the 10 mM NEI 6 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

  • It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).[9]

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.

  • Use the freshly prepared working solutions immediately.

Protocol 3: General Guidelines for Stability Testing of NEI 6 Solutions

Objective: To determine the stability of NEI 6 in a specific buffer system and storage condition.

Procedure:

  • Prepare a solution of NEI 6 at a known concentration in the buffer of interest.

  • Divide the solution into multiple aliquots.

  • Store the aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot and assess the concentration and/or activity of the inhibitor.

  • The concentration can be determined using a suitable analytical method such as HPLC.

  • The inhibitory activity can be assessed using a neutrophil elastase activity assay, comparing the activity of the stored inhibitor to a freshly prepared standard.

  • A significant decrease in concentration or inhibitory activity over time indicates instability under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for NEI 6 Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro/Cell-Based Assay weigh Weigh Solid NEI 6 dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serial Dilution in Assay Buffer thaw->dilute add_to_assay Add to Assay System dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure NE Activity incubate->measure

Caption: Workflow for preparing and using NEI 6 solutions.

signaling_pathway Simplified Neutrophil Elastase Pro-inflammatory Signaling NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 Meprin_alpha Meprin α NE->Meprin_alpha MyD88 MyD88 TLR4->MyD88 EGFR EGFR NFkB NF-κB Activation EGFR->NFkB TGF_alpha TGF-α Meprin_alpha->TGF_alpha releases TGF_alpha->EGFR activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->NFkB Nucleus Nucleus NFkB->Nucleus CXCL8 CXCL8 (IL-8) Upregulation Nucleus->CXCL8 Inflammation Pro-inflammatory Response CXCL8->Inflammation

Caption: Key pro-inflammatory signaling pathways activated by NE.[10]

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Neutrophil elastase inhibitor 6 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, reversible, and competitive inhibitor of human neutrophil elastase (hNE). It selectively binds to the active site of the enzyme, preventing the cleavage of its substrates.

Q2: What is the recommended solvent for dissolving NEI-6?

A2: NEI-6 is readily soluble in DMSO. For most assays, we recommend preparing a 10 mM stock solution in 100% DMSO. Further dilutions into aqueous assay buffers should be done to ensure the final DMSO concentration does not exceed 1%, as higher concentrations can affect enzyme activity and cell viability.[1]

Q3: What is the stability of NEI-6 in solution?

A3: The 10 mM stock solution in DMSO is stable for up to 6 months when stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Diluted working solutions in aqueous buffers should be prepared fresh for each experiment and are typically stable for a few hours at room temperature.

Q4: Does NEI-6 have off-target effects?

A4: While NEI-6 is designed for high selectivity towards neutrophil elastase, cross-reactivity with other serine proteases may occur at high concentrations.[2][3] It is recommended to perform selectivity profiling against related proteases if off-target effects are a concern.

Troubleshooting Low Efficacy in Assays

Low or inconsistent efficacy of NEI-6 can arise from various factors related to assay setup, reagent handling, or experimental conditions. This guide addresses common problems in a question-and-answer format.

Biochemical (Enzymatic) Assays

Q1: Why is the IC50 value of NEI-6 higher than expected in my enzymatic assay?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Reagent Concentration Verify the final concentrations of neutrophil elastase, the fluorogenic substrate, and NEI-6. Ensure accurate serial dilutions of the inhibitor.
Enzyme Inactivity Ensure the neutrophil elastase enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Confirm enzyme activity with a positive control (no inhibitor) and a known inhibitor like Sivelestat.[1]
Substrate Competition If using a non-synthetic substrate like elastin, be aware that it can competitively bind to the enzyme, significantly increasing the apparent Ki and IC50 values of the inhibitor.[4] Consider using a validated fluorogenic peptide substrate for initial screening.[5]
Inhibitor Degradation Prepare fresh dilutions of NEI-6 from a frozen stock for each experiment. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[1]
Assay Conditions Optimize incubation times and temperature. A pre-incubation of the enzyme with the inhibitor for 15-30 minutes before adding the substrate can improve potency for some inhibitors.[1] Ensure the assay buffer pH is optimal for enzyme activity.
Cell-Based Assays

Q2: NEI-6 shows low efficacy in my cell-based assay, even though it works in the enzymatic assay. What could be the problem?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Cell Permeability NEI-6 may have low permeability across the cell membrane. Consider using cell lines with higher permeability or perform permeabilization as a control experiment (e.g., with a low concentration of digitonin), though this will affect cell viability.[2]
Cell Health and Viability Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.[6][7] Poor cell health can lead to inconsistent results. Perform a viability assay (e.g., Trypan Blue or MTT) in parallel.
Incorrect Seeding Density Optimize cell seeding density. Too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered cellular metabolism.[6]
Inhibitor Inactivation/Metabolism The inhibitor may be metabolized by the cells or actively transported out by efflux pumps.[8] Consider using efflux pump inhibitors (e.g., verapamil) as a control to test this hypothesis.
Presence of Serum/Proteins Components in the cell culture media, particularly serum proteins like albumin, can bind to the inhibitor, reducing its effective concentration.[9] Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it.
Assay Endpoint Mismatch The chosen endpoint may not be optimal for measuring the downstream effects of neutrophil elastase inhibition. Ensure the selected biomarker or cellular process is directly and robustly regulated by neutrophil elastase in your cell model.[10][11]

Quantitative Data Summary

The following tables provide typical concentration ranges and parameters for assays involving NEI-6. These are starting points and should be optimized for your specific experimental setup.

Table 1: Recommended Concentrations for Biochemical Assays

ComponentRecommended Final ConcentrationNotes
Human Neutrophil Elastase0.05 - 0.5 ng/µLLot-specific activity should be considered.[1]
Fluorogenic Substrate10 - 50 µMShould be at or below the Km for the enzyme.
NEI-6 (Test Inhibitor)0.1 nM - 10 µMPerform a 10-point dose-response curve.
Sivelestat (Control Inhibitor)1 µM - 10 µMIncluded as a positive control for inhibition.[1][5]
DMSO< 1%Ensure consistent concentration across all wells.[1]

Table 2: Expected Efficacy of NEI-6

Assay TypeParameterExpected Value
Biochemical (Fluorogenic Substrate)IC505 - 20 nM
Cell-Based (Elastase Activity)IC5050 - 500 nM
Cell-Based (Anti-inflammatory)EC50100 nM - 1 µM

Experimental Protocols

Protocol 1: In Vitro Fluorometric Neutrophil Elastase Inhibition Assay

This protocol is adapted from standard commercially available kits.[12][13][14]

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Neutrophil Elastase (hNE) : Thaw on ice. Dilute to 0.5 ng/µL in cold Assay Buffer.

    • NEI-6 Stock : Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer to achieve 10x the final desired concentrations.

    • Substrate : Prepare a stock solution and dilute in Assay Buffer to 2x the final desired concentration.

  • Assay Procedure (96-well plate) :

    • Add 20 µL of diluted hNE to all wells except the "Negative Control" wells.

    • Add 5 µL of serially diluted NEI-6 to the "Test Inhibitor" wells.

    • Add 5 µL of a known inhibitor (e.g., Sivelestat) to "Inhibitor Control" wells.

    • Add 5 µL of Assay Buffer (with equivalent DMSO concentration) to "Positive Control" wells.

    • Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[1]

    • Initiate the reaction by adding 25 µL of the 2x diluted substrate to all wells.

    • Immediately measure fluorescence (Excitation = 360-400 nm, Emission = 460-505 nm) in kinetic mode for 30-60 minutes at 37°C.[1][12][14]

  • Data Analysis :

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Normalize the data to the "Positive Control" (100% activity) and "Negative Control" (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Measuring Intracellular Elastase Activity
  • Cell Culture :

    • Plate cells (e.g., human neutrophils or a relevant cell line like U937) in a 96-well plate at a pre-optimized density.[6]

    • Allow cells to adhere and grow overnight.

  • Inhibitor Treatment :

    • Prepare serial dilutions of NEI-6 in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Stimulation and Lysis :

    • If required, stimulate the cells with an appropriate agent (e.g., PMA or LPS) to induce elastase release/activity.

    • Wash the cells with PBS to remove extracellular components.

    • Lyse the cells using a suitable lysis buffer.

  • Activity Measurement :

    • Transfer the cell lysate to a new 96-well plate.

    • Add a cell-permeable fluorogenic elastase substrate.

    • Measure fluorescence as described in the biochemical assay protocol.

  • Data Analysis :

    • Normalize the fluorescence signal to the total protein concentration in each well (determined by a BCA or Bradford assay).

    • Calculate the IC50 value as described for the biochemical assay.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Neutrophil Elastase Signaling NE Neutrophil Elastase (NE) EGFR EGFR NE->EGFR Activates Inflammation Pro-inflammatory Cytokines (e.g., CXCL8) NE->Inflammation PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NEI6 NEI-6 NEI6->NE Inhibits

Caption: Simplified Neutrophil Elastase signaling pathway and the inhibitory action of NEI-6.

cluster_1 Biochemical Assay Workflow A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) B 2. Add Enzyme & Inhibitor to Plate A->B C 3. Pre-incubate (30 min, RT) B->C D 4. Add Substrate to Initiate Reaction C->D E 5. Measure Fluorescence (Kinetic Read) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: General experimental workflow for an in vitro biochemical assay to test NEI-6 efficacy.

cluster_2 Troubleshooting Logic Start Low Efficacy Observed AssayType Assay Type? Start->AssayType Biochem Biochemical AssayType->Biochem Cell Cell-Based AssayType->Cell CheckEnzyme Check Enzyme Activity & Reagent Concentrations Biochem->CheckEnzyme CheckCells Check Cell Health, Density, & Permeability Cell->CheckCells CheckSubstrate Using Elastin Substrate? CheckEnzyme->CheckSubstrate ResolveBiochem Optimize Assay Conditions CheckSubstrate->ResolveBiochem CheckMedia Check for Serum/ Protein Interference CheckCells->CheckMedia ResolveCell Optimize Cell Culture Conditions CheckMedia->ResolveCell

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Technical Support Center: Off-Target Effects of Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of neutrophil elastase (NE) inhibitors in experimental settings. As "Neutrophil Elastase Inhibitor 6" is a non-specific designation, this guide will focus on well-characterized inhibitors, Sivelestat and Alvelestat (AZD9668), to illustrate key concepts in selectivity and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of common neutrophil elastase inhibitors on other proteases?

While many neutrophil elastase inhibitors are designed for high selectivity, cross-reactivity with other proteases, particularly other serine proteases, can occur. The degree of selectivity is a critical parameter for interpreting experimental results. Below is a summary of the selectivity profiles for two widely studied NE inhibitors.

Data Presentation: Selectivity of Neutrophil Elastase Inhibitors

Table 1: Selectivity Profile of Sivelestat

ProteaseInhibitionConcentration/Value
Neutrophil Elastase (Human)IC5044 nM[1]
Ki200 nM[1]
TrypsinNo significant inhibitionUp to 100 μM[2]
ThrombinNo significant inhibitionUp to 100 μM[2]
PlasminNo significant inhibitionUp to 100 μM[2]
Plasma KallikreinNo significant inhibitionUp to 100 μM[2]
Pancreas KallikreinNo significant inhibitionUp to 100 μM[2]
ChymotrypsinNo significant inhibitionUp to 100 μM[2]
Cathepsin GNo significant inhibitionUp to 100 μM[2]

Table 2: Selectivity Profile of Alvelestat (AZD9668)

ProteaseInhibitionSelectivity Fold vs. NE
Neutrophil Elastase (Human)IC5012 nM[1][3]
Ki9.4 nM[3]
Cathepsin G (Human)-680-fold[4]
Chymotrypsin->1900-fold[4]
Pancreatic Elastase->1900-fold[4]
Trypsin->1900-fold[4]
Proteinase-3->1900-fold[4]

Q2: How can I experimentally determine the selectivity of my neutrophil elastase inhibitor?

To assess the selectivity of a neutrophil elastase inhibitor, it is recommended to perform a protease panel screening assay. This involves testing the inhibitor against a range of relevant proteases.

Experimental Protocols

Protocol: Protease Inhibitor Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a panel of proteases to assess its selectivity.

Materials:

  • Test inhibitor (e.g., "this compound")

  • Purified proteases (e.g., neutrophil elastase, proteinase-3, cathepsin G, chymotrypsin, trypsin, etc.)

  • Fluorogenic or chromogenic substrates specific for each protease

  • Assay buffer appropriate for each enzyme

  • 96-well or 384-well microplates (black plates for fluorescent assays)

  • Microplate reader with appropriate filters

Methodology:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of each protease and its corresponding substrate in assay buffer. The final concentration of the enzyme should be in its linear range, and the substrate concentration should be at or below its Michaelis constant (Km).

  • Assay Procedure: a. Add a small volume of the diluted inhibitor to the wells of the microplate. b. Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well. d. Immediately begin kinetic measurements of the fluorescent or colorimetric signal using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration. b. Normalize the data to the control (enzyme activity without inhibitor). c. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each protease.

  • Selectivity Calculation: The selectivity of the inhibitor is determined by comparing its IC50 value for neutrophil elastase to its IC50 values for other proteases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to microplate wells inhibitor->add_inhibitor enzyme Prepare enzyme solutions add_enzyme Add enzyme and incubate enzyme->add_enzyme substrate Prepare substrate solutions add_substrate Add substrate to initiate reaction substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure signal kinetically add_substrate->read_plate calc_velocity Calculate initial reaction velocities read_plate->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 values plot_data->calc_ic50 calc_selectivity Calculate selectivity ratios calc_ic50->calc_selectivity

Caption: Experimental workflow for protease inhibitor selectivity profiling.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after inhibitor treatment.

If you observe a cellular phenotype that cannot be directly attributed to neutrophil elastase inhibition, it may be due to an off-target effect on another protease or signaling pathway.

Troubleshooting Steps:

  • Verify Selectivity: Perform a protease screening panel as described above to confirm the inhibitor's selectivity profile.

  • Consult Literature: Review published data on the off-target effects of similar classes of inhibitors.

  • Use a Structurally Different Inhibitor: Compare the effects of your inhibitor with another potent and selective NE inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.

  • Investigate Downstream Signaling: Neutrophil elastase is known to influence several signaling pathways. Inhibition of NE can, therefore, have downstream consequences.

Issue 2: Inconsistent results in cell-based assays.

Variability in cell-based assays can arise from multiple factors, including the inhibitor's stability, cell permeability, and potential off-target effects.

Troubleshooting Steps:

  • Confirm Compound Stability: Ensure the inhibitor is stable in your cell culture medium over the time course of the experiment.

  • Assess Cell Permeability: If targeting intracellular proteases, verify that the inhibitor can cross the cell membrane.

  • Control for Cytotoxicity: Perform a cell viability assay to ensure that the observed effects are not due to general toxicity of the compound.

  • Consider Off-Target Signaling: Be aware that some NE inhibitors can modulate signaling pathways independently of their proteolytic inhibition. For example, Sivelestat has been reported to inhibit the PI3K/AKT/mTOR pathway.[5]

Signaling Pathways

Neutrophil elastase can influence various signaling cascades. An inhibitor's off-target effects could potentially modulate these or other pathways. Below are diagrams of key pathways influenced by neutrophil elastase.

G NE Neutrophil Elastase PKCdelta PKCδ NE->PKCdelta Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 G NE Neutrophil Elastase EGFR EGFR NE->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis G NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF-6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB CXCL8 CXCL8 (IL-8) Gene Expression NFkB->CXCL8

References

Technical Support Center: Improving the Solubility of Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Neutrophil Elastase Inhibitor 6 and other poorly soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most crucial step is to prepare a high-concentration stock solution of the inhibitor in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system, typically less than 0.5% v/v.[1]

Q2: What are the best organic solvents for preparing stock solutions of hydrophobic inhibitors?

A2: Besides DMSO, other commonly used organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The selection of the appropriate solvent depends on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent.[1] It is advisable to consult the manufacturer's datasheet for your specific inhibitor, if available, for recommended solvents. For example, one neutrophil elastase inhibitor is reported to be soluble in DMF at 30 mg/ml and in DMSO at 10 mg/ml.[3]

Q3: My inhibitor precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, you can try making intermediate serial dilutions of your stock solution in the organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual reduction in the organic solvent concentration can help keep the compound in solution. Additionally, ensuring the final concentration of the inhibitor in the aqueous medium is below its aqueous solubility limit is critical.

Q4: Can the solvent itself affect my experimental results?

A4: Yes, organic solvents like DMSO can influence enzyme activity and other biological assays.[4][5][6] DMSO has been reported to act as a weak inhibitor for some enzymes.[4][5] Therefore, it is essential to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the inhibitor, to account for any solvent-induced effects.

Q5: Are there other methods to improve the solubility of my inhibitor besides using organic solvents?

A5: Absolutely. Several formulation strategies can enhance the solubility of poorly soluble compounds for both in vitro and in vivo studies. These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7][8]

  • Co-solvents: Using a mixture of solvents can improve solubility.[7][8][9][10]

  • Surfactants: These agents can form micelles that encapsulate and solubilize hydrophobic compounds.[7][8]

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a higher dissolution rate.[7][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

Problem: The inhibitor powder is not dissolving in the initial solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally.
The compound has very low solubility in the chosen solvent.Try alternative recommended organic solvents such as DMF, ethanol, or methanol.[1]
The compound may require energy to dissolve.Gently warm the solution (not exceeding 40°C) or use a sonicator bath for 5-10 minutes to aid dissolution.[2]
Problem: The inhibitor precipitates out of the aqueous solution during the experiment.
Possible Cause Suggested Solution
The final concentration of the inhibitor exceeds its aqueous solubility.Lower the final concentration of the inhibitor in the assay.
The final concentration of the organic solvent is too low to maintain solubility.While keeping the final solvent concentration below the tolerance of your assay (e.g., <0.5% DMSO), consider if slight increases are possible without affecting the experiment.
The buffer composition (e.g., salts) is reducing solubility.Try making the final dilution in distilled water instead of a high-salt buffer, if the experimental design allows.[11]
The inhibitor is unstable in the aqueous buffer.Prepare fresh dilutions of the inhibitor immediately before each experiment.[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable organic solvent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the inhibitor powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[2]

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Gentle warming can also be applied.

  • Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[2]

Protocol 2: Serial Dilution for Aqueous Assays

Objective: To prepare working solutions of the inhibitor in an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated inhibitor stock solution (from Protocol 1)

  • Anhydrous DMSO (or the same solvent as the stock)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Perform initial serial dilutions of the concentrated stock solution in the same organic solvent (e.g., DMSO) to create intermediate stock concentrations.

  • For the final step, dilute the intermediate DMSO stock solution into the aqueous assay buffer to achieve the desired final inhibitor concentration. Ensure the final DMSO concentration is kept low (e.g., <0.5%).

  • Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing gently.

  • Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the assay buffer.

Data Presentation

Table 1: Solubility of a Representative Neutrophil Elastase Inhibitor

SolventSolubilityReference
DMF30 mg/ml[3]
DMSO10 mg/ml[3]
Ethanol0.5 mg/ml[3]
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml[3]

Note: This data is for a specific Neutrophil elastase inhibitor (CAS 1448314-31-5) and should be used as a general guide. The solubility of "this compound" may vary.

Visualizations

G cluster_workflow Experimental Workflow: Solubilization start Start: Insoluble Inhibitor Powder stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock serial_dmso Serial Dilution in Organic Solvent stock->serial_dmso final_dilution Final Dilution into Aqueous Buffer serial_dmso->final_dilution assay Perform Experiment (with Vehicle Control) final_dilution->assay end End: Soluble Inhibitor in Assay assay->end

Caption: Workflow for preparing an inhibitor for aqueous assays.

G cluster_troubleshooting Troubleshooting Logic precipitate Inhibitor Precipitates in Aqueous Buffer check_conc Is final concentration below aqueous solubility? precipitate->check_conc lower_conc Lower Final Concentration check_conc->lower_conc No check_dmso Is final DMSO% too low? check_conc->check_dmso Yes success Solubility Improved lower_conc->success adjust_dmso Optimize DMSO% check_dmso->adjust_dmso Yes check_buffer Is buffer composition an issue? check_dmso->check_buffer No adjust_dmso->success change_buffer Modify Buffer or Use Water for Dilution check_buffer->change_buffer Yes check_buffer->success No change_buffer->success

Caption: Troubleshooting decision tree for inhibitor precipitation.

G cluster_pathway Neutrophil Elastase Signaling Pathway Inflammatory_Signal Inflammatory Signal Neutrophil_Activation Neutrophil Activation Inflammatory_Signal->Neutrophil_Activation Granule_Release Azurophilic Granule Release Neutrophil_Activation->Granule_Release NE_Release Neutrophil Elastase (NE) Release Granule_Release->NE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) NE_Release->ECM_Degradation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage NE_Inhibitor Neutrophil Elastase Inhibitor 6 NE_Inhibitor->NE_Release

Caption: Inhibition of the Neutrophil Elastase pathway.

References

Neutrophil elastase inhibitor 6 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neutrophil Elastase Inhibitor 6 (NEI 6)

Disclaimer: this compound (NEI 6) is a theoretical compound for the purpose of this guide. The data, protocols, and troubleshooting advice are based on common challenges encountered with novel small molecule inhibitors in research and development and are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My NEI 6 stock solution in DMSO is turning slightly yellow after a week at -20°C. Is this a sign of degradation?

A1: Yes, a color change in your stock solution is a strong indicator of compound degradation. While DMSO is a common solvent for stock solutions, some compounds can still be unstable. For optimal results, it is recommended to prepare fresh stock solutions of NEI 6. If long-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][2]

Q2: I'm observing a significant drop in the inhibitory activity of NEI 6 in my cell-based assay after 48 hours. What could be the cause?

A2: This is a classic sign of compound instability in the cell culture medium.[3] Small molecules can degrade in aqueous solutions, especially at 37°C.[4] Components in the media, such as serum proteins or amino acids, can also react with the compound.[4] It is crucial to determine the stability of NEI 6 under your specific experimental conditions. Consider performing a time-course experiment where you measure the concentration of NEI 6 in the media over the duration of your assay.

Q3: What are the most common chemical degradation pathways for a compound like NEI 6?

A3: The most common degradation pathways for small molecule drugs are hydrolysis and oxidation.[5][6] Hydrolysis is the breakdown of a compound due to reaction with water, and it often affects functional groups like esters and amides.[6] Oxidation, which is a reaction with oxygen, can be initiated by light or heat.[5][6] Other potential pathways include photolysis (degradation by light) and isomerization.[7][8]

Q4: Can I just increase the concentration of NEI 6 to compensate for its degradation in a long-term experiment?

A4: While this might seem like a straightforward solution, it is not recommended. Increasing the initial concentration can lead to off-target effects and cellular toxicity.[1][9] A better approach is to replenish the NEI 6 at specific time points during the experiment (e.g., every 24 hours) to maintain a more consistent concentration. This requires first characterizing the degradation rate of the compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with NEI 6.

Problem 1: High Variability in IC50 Values Between Experiments
  • Possible Cause 1: Inconsistent Stock Solution. The stock solution may not be fully solubilized or may be degrading between uses.

    • Solution: Before use, ensure the DMSO stock solution is completely thawed and vortexed gently. Always prepare fresh working solutions from the stock for each experiment.[3] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]

  • Possible Cause 2: Precipitation in Assay Media. NEI 6 may have low aqueous solubility and could be precipitating when diluted into your cell culture medium.

    • Solution: Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the maximum soluble concentration of NEI 6 in your specific assay medium before starting your experiments.[10]

  • Possible Cause 3: Instability in Assay Media. The compound is degrading over the course of the assay.

    • Solution: Perform a stability study of NEI 6 in your cell culture medium at 37°C.[11] If significant degradation is observed, consider replenishing the compound at regular intervals.

Problem 2: Complete Loss of Activity in Experiments Longer Than 72 Hours
  • Possible Cause: Extensive Degradation. The compound is likely fully degraded by the 72-hour mark.

    • Solution: A detailed stability analysis is required. Use an analytical method like HPLC to quantify the amount of intact NEI 6 remaining in the culture medium at 24, 48, and 72 hours. Based on the degradation kinetics, you may need to switch to a shorter-term assay or devise a dosing schedule that involves replenishing the compound.

Data Presentation

The following tables represent hypothetical stability data for NEI 6.

Table 1: Stability of NEI 6 (10 µM) in Different Solvents at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in DMEM + 10% FBS
0100%100%
885%92%
2455%75%
4825%45%
72<5%15%

This data suggests that NEI 6 is unstable in aqueous solutions, with serum components in the cell culture media providing a slight stabilizing effect.

Table 2: Impact of Long-Term Incubation on NEI 6 Potency

Incubation TimeIC50 (nM) in HNE enzymatic assayIC50 (µM) in cell-based assay (72h)
Standard50 nM1.2 µM
Pre-incubated 48h at 37°C50 nM (in DMSO)8.5 µM (in media)

This table illustrates that while the compound is stable in DMSO, its effective potency in a long-term cell-based assay is significantly reduced due to degradation in the culture medium.

Experimental Protocols

Protocol 1: Assessing the Stability of NEI 6 in Cell Culture Media via HPLC-UV

Objective: To quantify the degradation of NEI 6 in a cell-free culture medium over time.

Materials:

  • NEI 6

  • DMSO (Anhydrous)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well sterile plates

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (HPLC grade)

Procedure:

  • Preparation: Prepare a 10 mM stock solution of NEI 6 in DMSO. Prepare the working solution by diluting the stock to a final concentration of 10 µM in the cell culture medium.

  • Incubation: Add 1 mL of the 10 µM NEI 6 working solution to triplicate wells of a 24-well plate. As a control, add 1 mL of medium with the equivalent percentage of DMSO. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.

  • Sample Processing: Immediately after collection, stop the degradation by adding 200 µL of ice-cold acetonitrile to the aliquot. This will precipitate proteins. Vortex and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. Use a gradient elution method to separate NEI 6 from its degradation products.[12]

  • Quantification: The concentration of NEI 6 is determined by measuring the peak area at its specific UV absorbance wavelength and comparing it to a standard curve of known concentrations. The percentage of NEI 6 remaining is calculated relative to the T=0 time point.

Visualizations

Signaling Pathway

Neutrophil_Elastase_Pathway cluster_extracellular Extracellular Space cluster_inhibition cluster_downstream Downstream Effects Stimulus Pro-inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil NE_Release NE Release Neutrophil->NE_Release NE Neutrophil Elastase (NE) NE_Release->NE Substrate Substrate Cleavage (e.g., Elastin, Cytokines) NE->Substrate NEI6 NEI 6 NEI6->NE Effect Biological Effect (Tissue Damage, Inflammation) Substrate->Effect

Caption: Simplified signaling pathway of Neutrophil Elastase (NE) and the inhibitory action of NEI 6.

Experimental Workflow

Troubleshooting_Workflow cluster_checks Initial Checks cluster_stability_test Stability Assessment cluster_solutions Solutions start Inconsistent / Poor Experimental Results check_stock 1. Verify Stock Solution (Freshness, Solubility) start->check_stock check_assay 2. Review Assay Protocol (Pipetting, Reagents) check_stock->check_assay decision1 Results Still Inconsistent? check_assay->decision1 run_hplc 3. Run HPLC Stability Assay in Media (Protocol 1) decision1->run_hplc Yes end_node Consistent Results decision1->end_node No analyze 4. Analyze Degradation Rate run_hplc->analyze decision2 Is Degradation >25% in 24h? analyze->decision2 decision2->check_assay No (Re-evaluate other factors) optimize Optimize Assay: - Replenish NEI 6 every 24h - Shorten assay duration decision2->optimize Yes reformulate Consider Reformulation (if applicable) optimize->reformulate reformulate->end_node

Caption: Troubleshooting workflow for diagnosing NEI 6 stability issues in biological experiments.

References

Technical Support Center: Neutrophil Elastase Inhibitor 6 (NEI-6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Neutrophil Elastase Inhibitor 6 (NEI-6). The following sections offer troubleshooting advice and frequently asked questions to help minimize cytotoxicity and ensure reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with NEI-6 in a question-and-answer format.

Question 1: I am observing significant cytotoxicity in my cell line after treatment with NEI-6, even at concentrations where I expect to see specific inhibition of neutrophil elastase. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors could be contributing to the observed cytotoxicity. It is crucial to systematically investigate the cause to distinguish between on-target and off-target effects.

Potential Causes and Troubleshooting Steps:

  • High Compound Concentration: Higher concentrations of a small molecule inhibitor are more likely to engage lower-affinity off-target proteins, leading to cytotoxicity.[1]

    • Troubleshooting: Perform a dose-response curve to determine the lowest effective concentration of NEI-6 that inhibits neutrophil elastase activity without causing significant cell death.

  • Solvent Toxicity: The solvent used to dissolve NEI-6, such as DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability.[2] Always include a vehicle-only control in your experiments to assess solvent toxicity.[2]

  • Off-Target Effects: NEI-6 may be interacting with other cellular targets besides neutrophil elastase, leading to unintended toxic effects.[1]

    • Troubleshooting:

      • Use Control Compounds: Include a structurally similar but inactive analog of NEI-6 as a negative control. This will help determine if the observed effects are due to the chemical scaffold itself.[1]

      • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of neutrophil elastase.[1] If cytotoxicity persists in the absence of the target protein, it is likely an off-target effect.[1]

  • Inconsistent Cell Health: The health, passage number, and seeding density of your cells can influence their susceptibility to drug-induced toxicity.[2][3]

    • Troubleshooting: Use cells within a consistent and low passage number range, ensure high viability (>95%) before seeding, and optimize cell seeding density to avoid sparse or overgrown cultures.[3]

Question 2: My cytotoxicity results for NEI-6 are inconsistent between experiments. What could be causing this variability?

Answer:

Inconsistent results can be frustrating and can arise from several experimental variables.

Potential Causes and Troubleshooting Steps:

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can lead to different responses to NEI-6.[3]

    • Troubleshooting: Standardize your cell culture protocols. Use cells from the same passage range for comparative experiments and ensure consistent seeding densities.[3]

  • Compound Handling: Repeated freeze-thaw cycles of your NEI-6 stock solution can lead to degradation of the compound.

    • Troubleshooting: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid degradation.[2]

  • Assay-Specific Variability: Different cytotoxicity assays measure different cellular parameters, which can vary in their response times and sensitivity.

    • Troubleshooting: It is advisable to use at least two different methods to assess cell viability to confirm your results.[2] For example, you could combine a metabolic assay like MTT with a membrane integrity assay like LDH release.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with NEI-6?

A1: Off-target effects occur when a small molecule inhibitor like NEI-6 binds to and affects proteins other than its intended target, neutrophil elastase.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed cellular effect may not be due to the inhibition of neutrophil elastase, and can cause cellular toxicity by disrupting essential pathways.[1]

Q2: How can I proactively minimize off-target effects when designing my experiments with NEI-6?

A2: To minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Titrate NEI-6 to determine the lowest concentration that effectively inhibits neutrophil elastase.[1]

  • Employ Control Compounds: Use a structurally similar but inactive analog of NEI-6 as a negative control.[1]

  • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that NEI-6 is binding to neutrophil elastase in your cells at the concentrations used in your experiments.[1]

Q3: How does the choice of cytotoxicity assay influence my results with NEI-6?

A3: The choice of assay is critical as different assays measure different aspects of cell health.[3]

  • Metabolic Assays (e.g., MTT, MTS): These measure the metabolic activity of cells, which is an early indicator of cell health.[3]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These detect damage to the cell membrane, which is a later-stage event in cell death.

  • Apoptosis Assays (e.g., Caspase-Glo): These measure the activation of caspases, which are key mediators of programmed cell death (apoptosis).[3]

It is recommended to use multiple assays to get a comprehensive understanding of how NEI-6 is affecting your cells.

Data Presentation

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS Assay Measures the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[4]Rapid, inexpensive, and suitable for high-throughput screening.[4]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[3]
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.A good indicator of membrane integrity and late-stage cytotoxicity.Less sensitive for early-stage cell death.
Caspase-Glo 3/7 Assay Measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway, through a luminescent readout.[3]Highly sensitive and specific for apoptosis.Does not detect non-apoptotic cell death pathways.
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[4]Simple, rapid, and inexpensive.Subjective due to manual cell counting; less accurate for high-throughput applications.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method to assess the effect of NEI-6 on cell metabolic activity.[3]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • NEI-6 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of NEI-6 in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2] Mix gently for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • NEI-6 stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Readout: Measure the absorbance at the wavelength recommended by the manufacturer.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activation of caspase-3 and -7.[3]

Materials:

  • Cells of interest

  • 96-well cell culture plates (white-walled for luminescence)

  • Complete culture medium

  • NEI-6 stock solution (in DMSO)

  • Caspase-Glo® 3/7 Reagent (commercially available)

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol, using a white-walled 96-well plate.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[3]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[3]

  • Readout: Measure the luminescence using a luminometer.[3]

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[3]

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Start: Hypothesis NEI-6 shows cytotoxicity dose_selection Select Dose Range (based on IC50) start->dose_selection controls Define Controls (Vehicle, Inactive Analog) dose_selection->controls cell_culture Standardized Cell Culture controls->cell_culture treatment Treat Cells with NEI-6 and Controls cell_culture->treatment assays Perform Cytotoxicity Assays (e.g., MTT, LDH, Caspase) treatment->assays data_collection Collect Absorbance/ Luminescence Data assays->data_collection normalization Normalize Data to Controls data_collection->normalization interpretation Interpret Results: On-target vs. Off-target normalization->interpretation conclusion Conclusion & Next Steps interpretation->conclusion apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome NEI6 NEI-6 (Off-Target Effect) Bax_Bak Bax/Bak Activation NEI6->Bax_Bak induces CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis leads to troubleshooting_tree cluster_check1 Initial Checks cluster_check2 Dose Dependence cluster_check3 Target Specificity start Unexpected Cytotoxicity Observed with NEI-6 q1 Is vehicle control also toxic? start->q1 a1_yes Solvent Toxicity Issue. Reduce solvent concentration. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is cytotoxicity strictly dose-dependent? a1_no->q2 a2_yes Likely compound-related. Investigate on/off-target. q2->a2_yes Yes a2_no Possible assay artifact or compound precipitation. q2->a2_no No q3 Does inactive analog show toxicity? a2_yes->q3 a3_yes Scaffold-related toxicity. q3->a3_yes Yes a3_no Likely specific off-target effect of NEI-6. q3->a3_no No

References

Technical Support Center: Overcoming Resistance to Neutrophil Elastase Inhibitor 6 (NEI-6)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to NEI-6 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for NEI-6?

A1: NEI-6 is a potent and selective small molecule inhibitor of Neutrophil Elastase (NE). In cancer cells where NE is aberrantly active, it promotes cell survival and proliferation through the cleavage and activation of specific downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. NEI-6 competitively binds to the active site of NE, preventing substrate binding and subsequent downstream signaling, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cancer cell line, which was initially sensitive to NEI-6, is now showing resistance. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to NEI-6 can arise through several mechanisms, similar to other targeted therapies. The most common potential mechanisms include:

  • Target Alteration: Mutations in the ELANE gene (encoding Neutrophil Elastase) that alter the drug-binding site, reducing the affinity of NEI-6 for its target.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of NE-mediated signaling. Common bypass pathways may involve other receptor tyrosine kinases (RTKs) or parallel survival pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump NEI-6 out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]

Troubleshooting Guide: Investigating NEI-6 Resistance

Issue 1: Decreased Sensitivity to NEI-6 in Long-Term Cultures

If you observe a gradual increase in the IC50 value of NEI-6 in your cell line over time, it is indicative of acquired resistance. The following steps will help you characterize the resistant phenotype.

Recommended Experiments:

  • Confirm Resistance with a Cell Viability Assay: Perform a dose-response curve using an MTT assay to quantify the shift in IC50 between the parental (sensitive) and the resistant cell lines.

  • Analyze NEI-6 Target Engagement: Use Western blotting to assess the phosphorylation status of downstream targets of NE, such as Akt and ERK, in both sensitive and resistant cells treated with NEI-6. A lack of inhibition in resistant cells suggests a resistance mechanism.

  • Investigate Potential Resistance Mechanisms:

    • Target Mutation Analysis: Sequence the ELANE gene in resistant cells to identify potential mutations in the drug-binding domain.

    • Bypass Pathway Analysis: Use a phospho-RTK array or Western blotting for key signaling nodes (e.g., p-EGFR, p-MET, p-AXL) to identify activated bypass pathways.

    • Drug Efflux Analysis: Use quantitative PCR (qPCR) to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).

Hypothetical Data Summary:

The following tables summarize hypothetical data from experiments comparing a sensitive (Parental) and a resistant (NEI-6R) cancer cell line.

Table 1: Cell Viability (MTT Assay)

Cell LineNEI-6 IC50 (nM)Resistance Index (RI)
Parental501
NEI-6R150030

Table 2: Western Blot Analysis of Downstream Signaling

Cell LineTreatmentp-Akt (Ser473) Fold Changep-ERK1/2 (Thr202/Tyr204) Fold Change
ParentalVehicle1.01.0
ParentalNEI-6 (100 nM)0.20.3
NEI-6RVehicle1.11.2
NEI-6RNEI-6 (100 nM)0.91.0

Table 3: Gene Expression Analysis of ABC Transporters (qPCR)

GeneParental (Relative Expression)NEI-6R (Relative Expression)Fold Change (NEI-6R vs. Parental)
ABCB11.015.215.2
ABCG21.21.51.25
Issue 2: Strategies to Overcome NEI-6 Resistance

Once a potential resistance mechanism has been identified, the following strategies can be employed to overcome it.

  • Targeting Bypass Pathways: If bypass pathway activation is identified, consider combination therapy. For example, if EGFR signaling is upregulated, a combination of NEI-6 and an EGFR inhibitor (e.g., Gefitinib) may restore sensitivity.

  • Inhibiting Drug Efflux: If overexpression of ABC transporters is confirmed, co-administration of an ABC transporter inhibitor (e.g., Verapamil for P-gp/ABCB1) with NEI-6 could increase intracellular drug concentration.

  • Alternative Therapeutic Approaches: If a target mutation is present that confers broad resistance, exploring alternative therapeutic agents that target different nodes in the same pathway or a different pathway altogether may be necessary.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the IC50 of NEI-6.[5][6][7][8]

Materials:

  • 96-well plates

  • Cell culture medium

  • NEI-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of NEI-6 in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the NEI-6 dilutions. Include a vehicle-only control.

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key signaling proteins.[9][10][11]

Materials:

  • Cell culture dishes

  • NEI-6

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with NEI-6 at the desired concentration and time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of ABC transporter genes.[12][13][14][15]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ABCB1, ABCG2) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells as required and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions with primers for the target and reference genes.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Visualizations

NEI6_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates NE Neutrophil Elastase (NE) RTK->NE Activates PI3K PI3K NE->PI3K Cleaves & Activates RAS RAS NE->RAS Activates NEI6 NEI-6 NEI6->NE Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Proposed mechanism of action of NEI-6.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Resistance_to_NEI6 Resistance to NEI-6 Target_Alteration Target Alteration (ELANE Mutation) Resistance_to_NEI6->Target_Alteration Bypass_Activation Bypass Pathway Activation Resistance_to_NEI6->Bypass_Activation Drug_Efflux Increased Drug Efflux Resistance_to_NEI6->Drug_Efflux

Caption: Potential mechanisms of acquired resistance to NEI-6.

Troubleshooting_Workflow Start Decreased NEI-6 Sensitivity Observed Confirm Confirm Resistance (MTT Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Target_Seq Sequence ELANE Gene Investigate->Target_Seq Target Alteration? Bypass_Scan Phospho-RTK Array / Western Blot Investigate->Bypass_Scan Bypass Activation? Efflux_qPCR qPCR for ABC Transporters Investigate->Efflux_qPCR Drug Efflux? Mutation_Found Mutation Identified Target_Seq->Mutation_Found Bypass_Active Bypass Pathway Activated Bypass_Scan->Bypass_Active Efflux_High Efflux Pump Overexpressed Efflux_qPCR->Efflux_High Alt_Therapy Consider Alternative Therapy Mutation_Found->Alt_Therapy Combine_Therapy Combination Therapy (e.g., + RTK Inhibitor) Bypass_Active->Combine_Therapy Efflux_Inhibitor Co-administer Efflux Pump Inhibitor Efflux_High->Efflux_Inhibitor

Caption: Troubleshooting workflow for NEI-6 resistance.

References

Technical Support Center: Refining Sivelestat (ONO-5046) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the neutrophil elastase inhibitor Sivelestat (also known as ONO-5046) in animal studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in refining dosages and addressing common challenges during your research.

Summary of Sivelestat Dosages in Animal Studies

The following table summarizes Sivelestat dosages used in various animal models as reported in preclinical research. It is crucial to note that the optimal dose should be determined through dose-response studies for each specific experimental model and endpoint.

Animal ModelDisease/ConditionAdministration RouteDosage RangeKey Findings
Rat Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)Intraperitoneal (i.p.)6, 10, or 15 mg/kgDose-dependent improvement in oxygenation and reduction in lung edema and inflammatory markers.[1]
Rat LPS-induced ALIIntravenous (i.v.)10 and 30 mg/kgDecreased serum TNF-α and IL-6 levels.[2]
Rat Cecal Ligation and Puncture (CLP)-induced SepsisIntraperitoneal (i.p.)50 or 100 mg/kgRestored mean arterial pressure and glomerular filtration rate, and improved survival rate.[3]
Rat Ventilator-Induced Lung Injury (VILI)Intravenous (i.v.)Not specifiedEarly administration reduced the histopathological severity of lung injury.[4]
Mouse Gefitinib-Naphthalene-induced Acute PneumonitisIntraperitoneal (i.p.)150 mg/kgReduced protein level and neutrophil count in bronchoalveolar lavage fluid (BALF) and improved survival.[5]
Mouse Bleomycin (BLM) and LPS-induced Acute Exacerbation of Pulmonary FibrosisIntraperitoneal (i.p.)100 mg/kgAlleviated symptoms by reducing inflammation, structural damage, and collagen formation.[6]
Mouse Angiotensin II-induced Abdominal Aortic AneurysmsIntraperitoneal (i.p.)Not specifiedAttenuated the increase in aortic width and reduced the incidence of aneurysms.[7]
Hamster HCl-induced Lung InjuryContinuous i.v. infusion0.01-1 mg/kg/hourDose-dependently reduced mortality and improved BALF parameters.[8]
Hamster Endotoxin-induced ALIContinuous i.v. infusion0.03 to 3 mg/kg/hAttenuated changes in BALF inflammatory parameters.[9]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with Sivelestat in animal studies.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or lower than expected efficacy Sivelestat Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. Incorrect Concentration: Errors in dilution calculations. Suboptimal Dosing Regimen: Timing or frequency of administration may not be optimal for the specific model.Store lyophilized Sivelestat at -20°C and stock solutions in single-use aliquots at -80°C. Prepare fresh working solutions for each experiment.[10] Double-check all calculations for molarity and dilutions. Conduct a pilot study with varying administration times (prophylactic vs. therapeutic) and frequencies to determine the most effective regimen.
Variability between animals in the same treatment group Pipetting Errors: Inaccurate or inconsistent administration of the injection volume. Animal-to-Animal Variation: Inherent biological differences in response to the inflammatory stimulus or the drug.Use calibrated pipettes and ensure consistent injection technique. For small volumes, consider using a master mix. Increase the number of animals per group to improve statistical power and account for biological variability. Ensure randomization and blinding during the study.
Precipitation of Sivelestat in the vehicle Low Solubility: Sivelestat sodium salt has limited solubility in aqueous solutions. Improper Vehicle Preparation: Incorrect ratio of solvents or improper mixing.Sivelestat is more soluble in organic solvents like DMSO.[5] For in vivo use, a common vehicle consists of PEG300, Tween 80, and sterile water or saline.[5] Prepare the vehicle by first dissolving Sivelestat in DMSO, then adding PEG300 and Tween 80, followed by the final dilution with aqueous solution. Ensure the solution is clear before administration and use it immediately.[5]
Adverse effects or toxicity observed in animals High Dose: The administered dose may be too high for the specific animal model or strain. Vehicle Toxicity: The vehicle itself may be causing adverse effects.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Include a vehicle-only control group to assess any potential toxicity from the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sivelestat? A1: Sivelestat is a potent and highly specific competitive inhibitor of neutrophil elastase.[10] By binding to the active site of this enzyme, Sivelestat prevents the degradation of extracellular matrix proteins, thereby mitigating inflammatory responses and protecting tissues from damage.

Q2: How should I prepare Sivelestat for intraperitoneal injection in rodents? A2: First, prepare a stock solution of Sivelestat in an organic solvent like DMSO. For the final injection solution, a common vehicle includes PEG300, Tween 80, and a sterile aqueous component like saline or ddH₂O.[5] A typical protocol involves dissolving the required amount of Sivelestat from the DMSO stock into PEG300, followed by the addition of Tween 80, and finally diluting to the desired concentration with the aqueous solution. It is recommended to prepare this solution fresh on the day of the experiment.[5]

Q3: What is a typical starting dose for Sivelestat in a mouse model of acute inflammation? A3: Based on published studies, a common dosage range for mice is 100-150 mg/kg administered intraperitoneally.[2][6] However, it is strongly recommended to perform a dose-response study to determine the optimal effective dose for your specific model and experimental readouts.

Q4: Can Sivelestat be administered after the onset of inflammation? A4: Yes, Sivelestat has been shown to be effective when administered both prophylactically (before the inflammatory insult) and therapeutically (after the injury has been established).[11] The timing of administration is critical and should be optimized for the specific research question.

Q5: How can I assess the in vivo efficacy of Sivelestat in my animal model? A5: The efficacy of Sivelestat can be evaluated through various endpoints depending on the disease model. Common assessments include:

  • Histopathological analysis of the target tissue to evaluate the reduction in inflammation and tissue damage.[2]

  • Quantification of inflammatory markers such as cytokines (e.g., TNF-α, IL-6) and chemokines in serum or bronchoalveolar lavage fluid (BALF).[2][6]

  • Measurement of neutrophil infiltration into the site of inflammation.[2]

  • Functional assessments relevant to the model, such as lung mechanics in ALI models or survival rates in sepsis models.[1][3]

Detailed Experimental Protocols

Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Rats

This protocol provides a general framework for inducing ALI in rats and assessing the therapeutic effect of Sivelestat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat sodium hydrate

  • Sterile saline

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Vehicle for Sivelestat (e.g., DMSO, PEG300, Tween 80, saline)

Procedure:

  • Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide animals into experimental groups (e.g., Sham, LPS + Vehicle, LPS + Sivelestat low dose, LPS + Sivelestat high dose).

  • Sivelestat Preparation: Prepare Sivelestat in the appropriate vehicle immediately before use.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • LPS Instillation: For intratracheal administration, make a small incision in the neck to expose the trachea. Instill a sterile solution of LPS in saline directly into the trachea. The sham group receives sterile saline only.

  • Sivelestat Administration: Administer Sivelestat or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time point relative to LPS instillation (e.g., 1 hour post-LPS).

  • Monitoring and Sample Collection: Monitor the animals for signs of distress. At a specified endpoint (e.g., 24 hours post-LPS), euthanize the animals and collect samples such as blood, bronchoalveolar lavage fluid (BALF), and lung tissue for analysis.

  • Endpoint Analysis: Analyze samples for markers of lung injury and inflammation, such as total protein and cell counts in BALF, cytokine levels, and histopathological changes in lung tissue.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats

This protocol describes a model for inducing polymicrobial sepsis and evaluating the efficacy of Sivelestat.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic agent

  • Surgical instruments

  • Suture material

  • Sivelestat sodium hydrate

  • Vehicle for Sivelestat

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdomen for surgery.

  • Cecal Ligation and Puncture: Make a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle of a specific gauge. A small amount of fecal matter may be expressed to induce peritonitis.

  • Wound Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.

  • Sivelestat Administration: Administer Sivelestat or vehicle (e.g., via intraperitoneal or intravenous route) at a specified time point (e.g., immediately after surgery).

  • Post-operative Care and Monitoring: House the animals individually with free access to food and water. Monitor for signs of sepsis and survival over a predetermined period.

  • Endpoint Analysis: Collect blood samples at various time points to measure inflammatory markers and organ damage markers. Survival is a key endpoint.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Random Group Assignment acclimatization->grouping inflammation Induction of Inflammation (e.g., LPS, CLP) grouping->inflammation drug_prep Sivelestat/Vehicle Preparation treatment Sivelestat or Vehicle Administration drug_prep->treatment inflammation->treatment Prophylactic or Therapeutic Dosing monitoring Animal Monitoring (e.g., Survival, Weight) treatment->monitoring sampling Sample Collection (Blood, Tissue, BALF) monitoring->sampling analysis Endpoint Analysis (Histology, ELISA, etc.) sampling->analysis

Experimental workflow for Sivelestat administration in animal studies.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_neutrophil Neutrophil Activation cluster_sivelestat Sivelestat Intervention cluster_pathways Downstream Signaling & Effects stimulus Inflammatory Stimulus neutrophil Neutrophil stimulus->neutrophil ne Neutrophil Elastase (NE) neutrophil->ne Release jnk_nfkb JNK/NF-κB Pathway ne->jnk_nfkb Activates pi3k_akt PI3K/AKT/mTOR Pathway ne->pi3k_akt Activates sivelestat Sivelestat (ONO-5046) sivelestat->ne Inhibits sivelestat->jnk_nfkb Inhibits sivelestat->pi3k_akt Inhibits nrf2_ho1 Nrf2/HO-1 Pathway sivelestat->nrf2_ho1 Activates inflammation_damage Inflammation & Tissue Damage jnk_nfkb->inflammation_damage pi3k_akt->inflammation_damage protection Anti-inflammatory & Cytoprotective Effects nrf2_ho1->protection

Signaling pathway of Neutrophil Elastase and Sivelestat's inhibitory action.

References

Addressing variability in Neutrophil elastase inhibitor 6 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental use of NEI-6. Here you will find troubleshooting guides and frequently asked questions to help you address variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEI-6) and what is its mechanism of action?

A1: this compound (NEI-6) is a potent, selective, and irreversible phosphonic-type inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[3][4][5] Upon inflammation or infection, neutrophils release HNE, which can degrade components of the extracellular matrix, such as elastin.[6][7] While essential for host defense, excessive HNE activity can contribute to tissue damage in inflammatory diseases.[6][7][8] NEI-6 works by covalently modifying the active site of HNE, thereby inactivating the enzyme and preventing the breakdown of its substrates.[8][9]

Q2: What are the optimal storage and handling conditions for NEI-6?

A2: For long-term stability, NEI-6 should be stored at -20°C as a crystalline solid.[3] The compound is stable for at least four years under these conditions.[3] For experimental use, prepare stock solutions in appropriate solvents such as DMSO or DMF and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10] Before use, allow the inhibitor solution to completely thaw and equilibrate to room temperature.

Q3: What is the solubility of NEI-6 in common laboratory solvents?

A3: The solubility of NEI-6 is a critical factor for consistent experimental results. Please refer to the table below for solubility data in common solvents.

SolventSolubility
DMF30 mg/mL
DMSO10 mg/mL
Ethanol0.5 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
Data is based on typical values for similar N-benzoylindazole derivatives and should be confirmed for your specific lot.[3]

Q4: What are the known off-target effects of NEI-6?

A4: While NEI-6 is designed to be a selective inhibitor of neutrophil elastase, some off-target effects on other serine proteases may be observed at higher concentrations. For instance, similar compounds have been shown to inhibit thrombin and urokinase at micromolar concentrations, whereas the IC50 for neutrophil elastase is in the nanomolar range.[3] It is crucial to determine the optimal concentration of NEI-6 for your specific assay to minimize off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NEI-6, providing potential causes and suggested solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High Variability in IC50 Values - Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware.- Variability in enzyme activity between batches or due to improper storage.- Pipetting errors.- Ensure complete solubilization of NEI-6 and use low-adhesion plasticware.- Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.[10]- Use calibrated pipettes and proper pipetting techniques.
No or Low Inhibition Observed - Inactive inhibitor due to improper storage or handling.- Incorrect assay conditions (pH, temperature).- Substrate concentration is too high.- Use a fresh aliquot of NEI-6. Verify storage conditions.- Ensure the assay buffer is at the optimal pH (typically 7.4-8.0) and the assay is performed at the recommended temperature (e.g., 37°C).[4][11]- Optimize the substrate concentration to be at or below the Km value.
Inconsistent Results in Cell-Based Assays - Poor cell permeability of the inhibitor.- Presence of endogenous inhibitors in the cell culture medium.- Cell health and viability issues.- Increase incubation time or use a carrier solvent if appropriate.- Use serum-free media or wash cells thoroughly before adding the inhibitor.- Perform a cell viability assay (e.g., MTT or LDH) in parallel.
High Background Signal in Fluorometric Assays - Autofluorescence of the inhibitor or other compounds in the sample.- Contamination of reagents or microplates.- Run a control with the inhibitor alone to measure its intrinsic fluorescence.- Use high-quality, black microplates designed for fluorescence assays.[10]- Ensure all reagents and equipment are clean.

Experimental Protocols

Below are detailed methodologies for key experiments involving neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of NEI-6 using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • NEI-6

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of NEI-6 in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the NEI-6 dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).[4]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cell-Based Neutrophil Elastase Inhibition Assay

This protocol describes how to assess the efficacy of NEI-6 in a cellular context.

Materials:

  • Neutrophil-like cell line (e.g., U937 or HL-60) or primary human neutrophils

  • NEI-6

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

  • Cell culture medium

  • Fluorogenic NE substrate

  • Cell lysis buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of NEI-6 for a predetermined time (e.g., 1-3 hours).

    • Stimulate the cells with PMA to induce neutrophil elastase release.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • Elastase Activity Measurement:

    • Transfer the supernatant to a 96-well black microplate.

    • Add the fluorogenic NE substrate to each well.

    • Measure the fluorescence in kinetic mode as described in the in vitro assay.

  • Data Analysis:

    • Determine the rate of NE activity in the supernatants from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathway of Neutrophil Elastase Release and Action

The following diagram illustrates the signaling cascade leading to the release of neutrophil elastase and its subsequent pathological effects, which are targeted by NEI-6.

G cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix cluster_pathology Pathological Effects Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Activation Neutrophil Activation Stimuli->Activation Degranulation Azurophilic Granule Degranulation Activation->Degranulation NE_Release Neutrophil Elastase (NE) Release Degranulation->NE_Release Elastin Elastin NE_Release->Elastin degrades Collagen Collagen NE_Release->Collagen degrades Proteoglycans Proteoglycans NE_Release->Proteoglycans degrades Tissue_Damage Tissue Damage Elastin->Tissue_Damage Collagen->Tissue_Damage Proteoglycans->Tissue_Damage Inflammation Inflammation Tissue_Damage->Inflammation NEI6 NEI-6 NEI6->NE_Release inhibits

Caption: Signaling pathway of neutrophil elastase release and inhibition by NEI-6.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of NEI-6.

G cluster_workflow IC50 Determination Workflow Prep Prepare Serial Dilutions of NEI-6 Incubate Incubate NEI-6 with Neutrophil Elastase Prep->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze Plot Plot % Inhibition vs. [NEI-6] Analyze->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of NEI-6.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to troubleshooting high variability in experimental results.

G Start High Variability Observed? Check_Inhibitor Check Inhibitor Preparation & Storage Start->Check_Inhibitor Check_Enzyme Check Enzyme Activity & Aliquoting Check_Inhibitor->Check_Enzyme OK Unresolved Consult Further Check_Inhibitor->Unresolved Issue Found Check_Assay Review Assay Protocol & Conditions Check_Enzyme->Check_Assay OK Check_Enzyme->Unresolved Issue Found Check_Equipment Calibrate Pipettes & Plate Reader Check_Assay->Check_Equipment OK Check_Assay->Unresolved Issue Found Resolved Problem Resolved Check_Equipment->Resolved OK Check_Equipment->Unresolved Issue Found

Caption: Troubleshooting flowchart for high experimental variability.

References

Best practices for storing and handling Neutrophil elastase inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Neutrophil Elastase Inhibitor 6, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is crucial to maintain the stability and activity of the inhibitor. Upon receipt, it is recommended to store the compound as follows:

  • Powder Form: For long-term storage, the lyophilized powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.[1]

  • In Solvent: If you have dissolved the inhibitor in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The choice of solvent depends on the experimental requirements. A common practice is to prepare a stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For a specific Neutrophil elastase inhibitor (CAS 1448314-31-5), the solubility is as follows:

  • DMF: 30 mg/ml

  • DMSO: 10 mg/ml

  • Ethanol: 0.5 mg/ml

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]

It is essential to consult the product's datasheet for specific solubility information.

Q3: How can I ensure the stability of the reconstituted inhibitor solution?

A3: To maintain the integrity of the reconstituted inhibitor, it is advisable to:

  • Aliquot: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store Properly: Store the aliquots at -80°C.[1]

  • Protect from Light: Some compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes wrapped in foil.

Q4: What is the mechanism of action of this compound?

A4: Neutrophil elastase is a serine protease released by neutrophils, a type of white blood cell, during inflammation.[3] This enzyme plays a role in breaking down proteins in the extracellular matrix.[3][4] In certain diseases, excessive activity of neutrophil elastase can lead to tissue damage.[4][5] Neutrophil elastase inhibitors, like compound 6, work by blocking the active site of this enzyme, thus preventing its proteolytic activity.[3] Some inhibitors, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, form a covalent bond with the enzyme's active site for irreversible inhibition.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Improper Storage and Handling

  • Solution: Review the storage and handling procedures. Ensure the inhibitor was stored at the correct temperature and that repeated freeze-thaw cycles were avoided. If degradation is suspected, use a fresh aliquot or a newly prepared stock solution.

Possible Cause 2: Incorrect Concentration

  • Solution: Verify the calculations for your dilutions. It is also possible that the inhibitor has low potency for the specific elastase being used (e.g., from a different species). Confirm the IC50 value of the inhibitor against your target elastase from the literature or the supplier's datasheet.

Possible Cause 3: Inactive Enzyme

  • Solution: The neutrophil elastase enzyme itself may be inactive. Check the enzyme's activity using a known substrate and a positive control inhibitor. For example, a common substrate is MeO-Suc-Ala-Ala-Pro-Val-pNA.[6]

Issue 2: Precipitate Formation in Solution

Possible Cause 1: Low Solubility in the Chosen Solvent

  • Solution: The inhibitor may not be fully soluble at the desired concentration in the chosen solvent. Refer to the solubility data table. You may need to use a different solvent or sonicate the solution gently to aid dissolution.

Possible Cause 2: Temperature Effects

  • Solution: The compound may have precipitated out of solution upon cooling. Try warming the solution to room temperature before use. Always check for precipitate before making dilutions.

Data Presentation: Storage and Solubility
ParameterConditionDuration
Storage (Powder) -20°CUp to 3 years[1]
Storage (In Solvent) -80°CUp to 1 year[1]
SolventSolubility (for CAS 1448314-31-5)
DMF30 mg/ml[2]
DMSO10 mg/ml[2]
Ethanol0.5 mg/ml[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml[2]

Experimental Protocols

Key Experiment: Neutrophil Elastase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound.

Materials:

  • Neutrophil Elastase (human)

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)

  • Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)[6]

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound in DMSO to create a stock solution.

    • Dissolve the substrate in DMSO to create a stock solution.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound to the wells. Include a vehicle control (DMSO only).

    • Add the neutrophil elastase to all wells except for the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to all wells to start the reaction.

  • Measure Activity:

    • Immediately measure the absorbance or fluorescence (depending on the substrate) at the appropriate wavelength in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Testing Inhibitor Efficacy prep Reagent Preparation (Inhibitor, Enzyme, Substrate) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup incubation Pre-incubation (Inhibitor + Enzyme) setup->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Kinetic Measurement (Plate Reader) reaction->measurement analysis Data Analysis (Calculate IC50) measurement->analysis

Caption: A flowchart of the experimental workflow for assessing the efficacy of a neutrophil elastase inhibitor.

troubleshooting_workflow Troubleshooting Inconsistent Inhibitory Effect start Inconsistent or No Inhibitory Effect check_storage Review Storage and Handling (Temp, Freeze-Thaw) start->check_storage check_concentration Verify Inhibitor Concentration and Potency (IC50) start->check_concentration check_enzyme Test Enzyme Activity (Substrate, Positive Control) start->check_enzyme resolve_storage Use Fresh Aliquot or New Stock Solution check_storage->resolve_storage resolve_concentration Recalculate Dilutions or Use Different Inhibitor check_concentration->resolve_concentration resolve_enzyme Use New Batch of Enzyme check_enzyme->resolve_enzyme

Caption: A logical workflow for troubleshooting experiments where the neutrophil elastase inhibitor shows inconsistent results.

signaling_pathway Simplified Role of Neutrophil Elastase in Inflammation neutrophil Neutrophil Activation ne_release Neutrophil Elastase Release neutrophil->ne_release ecm_degradation Extracellular Matrix Degradation ne_release->ecm_degradation tissue_damage Tissue Damage and Inflammation ecm_degradation->tissue_damage inhibitor Neutrophil Elastase Inhibitor 6 inhibitor->ne_release Inhibits

Caption: A simplified diagram illustrating the role of neutrophil elastase in inflammation and the point of intervention for its inhibitors.

References

Validation & Comparative

A Comparative Analysis of Neutrophil Elastase Inhibitors: Sivelestat vs. Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of two notable neutrophil elastase inhibitors: Sivelestat (B1662846), a clinically used therapeutic, and the experimental compound, Neutrophil Elastase Inhibitor 6. This document synthesizes available quantitative data, outlines experimental methodologies for potency determination, and visualizes the relevant biological pathways to facilitate an objective assessment.

Executive Summary

Sivelestat is a well-characterized, reversible, and competitive inhibitor of human neutrophil elastase (HNE) that has seen clinical application in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In contrast, this compound is a potent, irreversible phosphonate-based inhibitor. While in vitro data showcases the high potency of this compound, a direct and comprehensive comparison of in vivo efficacy is currently limited by the absence of published preclinical and clinical data for this compound. This guide will focus on a detailed comparison of their in vitro inhibitory activities and mechanisms of action.

Data Presentation: In Vitro Efficacy

The following table summarizes the key quantitative parameters that define the in vitro efficacy of Sivelestat and this compound against human neutrophil elastase.

ParameterThis compound (Compound 113)Sivelestat (ONO-5046)
Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)
Mechanism of Inhibition IrreversibleCompetitive, Reversible
k_inact/K_I (M⁻¹s⁻¹) 4,236,800[1]Not Applicable
IC₅₀ (nM) Not Reported44
K_i (nM) Not Applicable200

Note: k_inact/K_I is the second-order rate constant for irreversible inhibition, reflecting the efficiency of enzyme inactivation. A higher value indicates greater potency. IC₅₀ and K_i are measures of potency for reversible inhibitors, with lower values indicating higher potency.

Experimental Protocols

Determination of Inhibitory Activity against Human Neutrophil Elastase

The inhibitory potential of both compounds was determined using enzymatic assays with human neutrophil elastase and a specific fluorogenic substrate.

For this compound (Irreversible Inhibition):

The second-order rate constant (k_inact/K_I) was determined by measuring the enzyme's residual activity at various time points after incubation with the inhibitor. The experimental protocol is as follows:

  • Enzyme and Substrate Preparation: Human neutrophil elastase (HNE) is prepared at a constant concentration. A fluorogenic substrate, such as MeO-Suc-AAPV-AFC, is prepared in a suitable buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5).

  • Inhibition Reaction: The inhibitor, at various concentrations, is pre-incubated with HNE for different time intervals.

  • Substrate Addition: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorometer.

  • Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is calculated for each inhibitor concentration. The k_inact/K_I is then determined from the slope of the plot of k_obs versus inhibitor concentration.[1]

For Sivelestat (Reversible Inhibition):

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are determined through steady-state kinetic analysis.

  • Enzyme and Substrate Preparation: HNE and a suitable substrate are prepared as described above.

  • Reaction Mixture: A reaction mixture containing HNE, the substrate, and varying concentrations of Sivelestat is prepared.

  • Enzymatic Reaction: The reaction is initiated, and the rate of substrate cleavage is measured.

  • Data Analysis for IC₅₀: The reaction rates are plotted against the inhibitor concentrations, and the IC₅₀ value is determined as the concentration of inhibitor that reduces the enzyme activity by 50%.

  • Data Analysis for K_i: To determine the mechanism of inhibition and the K_i value, enzyme kinetics are measured at different substrate and inhibitor concentrations. The data is then fitted to appropriate models (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

G Neutrophil Elastase Signaling Pathway and Inhibition cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Tissue Damage cluster_3 Inhibition Inflammatory Signal Inflammatory Signal Neutrophil Neutrophil Inflammatory Signal->Neutrophil Activates NE Release NE Release Neutrophil->NE Release Leads to Extracellular Matrix Degradation Extracellular Matrix Degradation NE Release->Extracellular Matrix Degradation Causes Pro-inflammatory Cytokine Activation Pro-inflammatory Cytokine Activation NE Release->Pro-inflammatory Cytokine Activation Induces Sivelestat Sivelestat Sivelestat->NE Release Reversibly Inhibits NEI-6 Neutrophil Elastase Inhibitor 6 NEI-6->NE Release Irreversibly Inhibits

Caption: Mechanism of neutrophil elastase-mediated tissue damage and points of inhibition.

G In Vitro Efficacy Determination Workflow cluster_0 Reagents cluster_1 Assay cluster_2 Analysis HNE HNE Incubation Incubation HNE->Incubation Inhibitor Inhibitor Inhibitor->Incubation Substrate Substrate Reaction Initiation Reaction Initiation Substrate->Reaction Initiation Incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Kinetic Analysis Kinetic Analysis Data Acquisition->Kinetic Analysis Parameter Calculation Parameter Calculation Kinetic Analysis->Parameter Calculation Efficacy Data Efficacy Data Parameter Calculation->Efficacy Data

Caption: Workflow for determining in vitro inhibitory efficacy of neutrophil elastase inhibitors.

Discussion

The in vitro data clearly indicates that this compound is a highly potent, irreversible inhibitor of HNE.[1] Its second-order rate constant is substantial, suggesting rapid and efficient inactivation of the target enzyme. In contrast, Sivelestat acts as a competitive and reversible inhibitor. While a direct comparison of potency based on different kinetic parameters (k_inact/K_I vs. IC₅₀/K_i) is not straightforward, the high value for this compound suggests it is a very powerful inhibitor at the molecular level.

The irreversible nature of this compound could offer a prolonged duration of action in a therapeutic setting, as the enzyme is permanently inactivated. However, this can also raise concerns about potential off-target effects and the need for the synthesis of new enzyme to restore activity. Reversible inhibitors like Sivelestat offer more tunable pharmacodynamics but may require more frequent administration to maintain therapeutic concentrations.

It is crucial to note the current gap in knowledge regarding the in vivo efficacy and safety profile of this compound. While Sivelestat has undergone preclinical and clinical evaluation, demonstrating its effects in models of acute lung injury and in patients, no such data is publicly available for this compound.[2][3][4][5][6] Therefore, while its in vitro potency is impressive, its therapeutic potential remains to be elucidated through in vivo studies that assess its pharmacokinetics, pharmacodynamics, and safety.

Conclusion

Based on the available data, this compound is a highly potent, irreversible inhibitor of human neutrophil elastase in vitro, potentially offering a different therapeutic paradigm compared to the reversible inhibitor Sivelestat. However, a comprehensive comparison of their overall efficacy is hampered by the lack of in vivo and clinical data for this compound. Future preclinical studies on this compound are necessary to determine if its high in vitro potency translates into a favorable and safe therapeutic effect in relevant disease models. For now, Sivelestat remains the more characterized compound with established, albeit debated, clinical utility.

References

Validating Neutrophil Elastase Inhibitor 6: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a primary screening hit is a critical step in the development of novel neutrophil elastase (NE) inhibitors. This guide provides an objective comparison of secondary assay methods to confirm and characterize the activity of "Neutrophil elastase inhibitor 6," a novel irreversible phosphonate-based inhibitor, against other established alternatives. The content is supported by experimental data and detailed protocols to aid in the robust evaluation of inhibitor efficacy.

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.

Initial identification of NE inhibitors often relies on high-throughput biochemical assays using purified enzyme and a synthetic substrate. Although efficient, these primary assays may not fully recapitulate the complex biological environment in which the inhibitor will ultimately function. Therefore, secondary, more physiologically relevant assays are essential to validate initial findings and provide a more comprehensive understanding of an inhibitor's efficacy, cell permeability, and potential off-target effects.

Comparative Efficacy of Neutrophil Elastase Inhibitors

The inhibitory potency of "this compound" and other benchmark inhibitors are compared across two key secondary assay formats: a biochemical assay using purified human neutrophil elastase (HNE) and a cell-based assay using the human monocytic cell line U937, which endogenously expresses HNE.

InhibitorTypeBiochemical Assay IC50 (nM) [Isolated HNE]Cell-Based Assay IC50 (nM) [U937 cells]Fold Difference
This compound (compound 113) Irreversible (Phosphonate)Data not publicly availableData not publicly availableN/A
SivelestatCompetitive44>1000>22x
Alvelestat (AZD9668)Competitive12~500~42x

Note: The IC50 values can vary depending on the specific experimental conditions. Data for this compound is based on its description in the publication by Torzyk-Jurowska K, et al. (2024)[1]. Specific quantitative data from this publication is not publicly available at this time.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the signaling pathway of neutrophil elastase in inflammation and the points of intervention for inhibitors.

cluster_0 Neutrophil Activation cluster_1 Extracellular Matrix Degradation & Inflammation cluster_2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates Degranulation Degranulation Neutrophil->Degranulation undergoes NE Neutrophil Elastase (NE) Degranulation->NE releases ECM Extracellular Matrix (Elastin, Collagen) NE->ECM degrades Inflammation Amplification of Inflammation NE->Inflammation promotes Tissue_Damage Tissue Damage ECM->Tissue_Damage NE_Inhibitor Neutrophil Elastase Inhibitor 6 NE_Inhibitor->NE inhibits

Neutrophil elastase signaling pathway.

Experimental Workflow for Inhibitor Validation

A robust validation workflow involves a multi-step process, starting from a primary biochemical screen and progressing to more complex cell-based and in vivo models.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Preclinical Evaluation A High-Throughput Screening (Biochemical Assay) B Biochemical IC50 Determination (Purified HNE) A->B Hit Confirmation C Cell-Based IC50 Determination (e.g., U937 cells) B->C Assess Cellular Potency D In Vivo Models of Inflammation (e.g., Lung Injury Models) C->D Evaluate In Vivo Efficacy E Toxicology & Pharmacokinetics D->E Safety & ADME Profiling

Experimental workflow for inhibitor validation.

Experimental Protocols

Biochemical Assay: Fluorogenic Neutrophil Elastase Activity

This assay determines the in vitro potency of inhibitors against purified human neutrophil elastase (HNE).

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test inhibitors (this compound, Sivelestat, Alvelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For irreversible inhibitors, the apparent IC50 will be time-dependent, and a more detailed kinetic analysis (k_inact/K_I) is required for full characterization.

Cell-Based Assay: Intracellular Neutrophil Elastase Activity in U937 Cells

This assay measures the ability of an inhibitor to suppress NE activity within a cellular context, providing insights into cell permeability and intracellular efficacy.

Materials:

  • U937 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (this compound, Sivelestat, Alvelestat)

  • Cell lysis buffer

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • 96-well clear bottom cell culture plate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells to the desired density.

    • Seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of the test inhibitors for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

  • Elastase Activity Measurement:

    • Transfer the cell lysates to a 96-well black microplate.

    • Add the fluorogenic NE substrate to each well.

    • Measure the fluorescence in kinetic mode as described for the biochemical assay.

  • Data Analysis:

    • Determine the rate of NE activity in the lysates from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 values as described previously.

The validation of neutrophil elastase inhibitors requires a multi-faceted approach that moves beyond simple biochemical assays. By employing secondary, cell-based methods, researchers can gain a more accurate and physiologically relevant understanding of a compound's potential efficacy. The significant differences in IC50 values often observed between biochemical and cell-based assays underscore the importance of this validation step in the drug discovery pipeline. The protocols and comparative framework provided in this guide offer a foundation for the robust characterization of novel neutrophil elastase inhibitors like "this compound".

References

Sivelestat: A Comparative Analysis of its Selectivity for Neutrophil Elastase Over Proteinase 3 and Cathepsin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Sivelestat, a potent neutrophil elastase inhibitor, against two other closely related neutrophil serine proteases: proteinase 3 (PR3) and cathepsin G (CatG). The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing inhibitory activity, and a visualization of the relevant signaling pathways.

Comparative Inhibitory Activity of Sivelestat

Sivelestat demonstrates high potency and selectivity for neutrophil elastase (NE) over proteinase 3 and cathepsin G. This selectivity is crucial for therapeutic applications where targeting NE-driven pathology is desired without disrupting the physiological functions of other proteases.

EnzymeInhibitorIC50Ki (Inhibition Constant)Selectivity vs. NE (based on IC50)
Neutrophil Elastase (NE) Sivelestat44 nM[1]200 nM[1]-
Proteinase 3 (PR3) Sivelestat~2.5 µM*Not Reported~57-fold
Cathepsin G (CatG) Sivelestat> 100 µM[1]Not Reported> 2270-fold

*Note: The IC50 value for Sivelestat against proteinase 3 is based on data from a preprint and should be interpreted with caution.[2] One study suggests that Sivelestat inhibits both NE and PR3, while its activity against CatG is significantly lower.

Signaling Pathways

Neutrophil elastase, proteinase 3, and cathepsin G are key mediators in inflammatory signaling cascades. They can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that contributes to inflammation. Sivelestat, by selectively inhibiting neutrophil elastase, can modulate these pathways.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Activates PR3 Proteinase 3 PR3->PAR2 Activates CatG Cathepsin G CatG->PAR2 Activates Sivelestat Sivelestat Sivelestat->NE Inhibits G_alpha_q Gαq PAR2->G_alpha_q G_alpha_s Gαs PAR2->G_alpha_s PLC PLC G_alpha_q->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release MAPK MAPK Pathway Ca_release->MAPK AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->MAPK NF_kB NF-κB Pathway MAPK->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Plate Setup (Inhibitor Dilutions) Reagents->Plate Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Kinetic Measurement (Fluorescence) React->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot IC50 Calculate IC50 Value Plot->IC50

References

A Head-to-Head Comparison of Reversible vs. Irreversible Neutrophil Elastase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between reversible and irreversible inhibitors targeting neutrophil elastase (NE) is a critical decision in the development of therapeutics for a range of inflammatory diseases. This guide provides an objective, data-driven comparison of these two classes of inhibitors, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Neutrophil elastase, a powerful serine protease released by neutrophils, plays a crucial role in the host's defense against pathogens. However, its dysregulation is a key driver of tissue damage in chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1][2] Consequently, inhibiting NE is a promising therapeutic strategy. This guide will delve into the fundamental differences between reversible and irreversible NE inhibitors to aid in the selection and development of optimal therapeutic candidates.

Mechanism of Action: A Fundamental Divergence

The primary distinction between reversible and irreversible NE inhibitors lies in their interaction with the enzyme's active site.

Irreversible inhibitors , such as Sivelestat (B1662846), typically form a stable, covalent bond with a key amino acid residue, often the catalytic serine (Ser195), in the active site of neutrophil elastase.[3][4] This covalent modification permanently inactivates the enzyme. The "suicide inhibitor" mechanism is a subset of irreversible inhibition where the enzyme itself catalyzes the formation of the reactive species that leads to its inactivation.[5]

Reversible inhibitors , on the other hand, bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces.[6] This interaction is in a state of equilibrium, with the inhibitor continuously binding and dissociating from the enzyme.[3] Alvelestat (B605355) (AZD9668) is a notable example of a reversible NE inhibitor.[7]

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is quantitatively assessed by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the potency of selected reversible and irreversible neutrophil elastase inhibitors against human neutrophil elastase (HNE).

InhibitorTypeIC50 (nM)Ki (nM)
Irreversible Inhibitors
Sivelestat (ONO-5046)Irreversible, Competitive44200
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketoneIrreversiblePotent (specific value not consistently reported)-
Reversible Inhibitors
Alvelestat (AZD9668)Reversible, Competitive~12.6 (pIC50=7.9)9.4
BI-1323495ReversibleIC50 = 3.6140 nmol/L-
Freselestat (ONO-6818)Reversible, Potent-12.2
GW-311616Reversible, Potent220.31
BAY-85-8501Reversible, Potent0.065-

Head-to-Head Safety and Tolerability Profile

The safety profile is a critical differentiator between reversible and irreversible inhibitors. While irreversible inhibitors can offer prolonged efficacy, their permanent inactivation of the target enzyme raises concerns about off-target effects and potential toxicity.[8][9]

InhibitorTypeKey Adverse Events and Safety Observations
Irreversible Inhibitors
SivelestatIrreversibleGenerally considered to have a risk of organ toxicity.[8][9] However, some meta-analyses of its use in ALI/ARDS suggest it may reduce the incidence of adverse events compared to control groups.[10] One study noted that observed adverse effects were generally not considered specifically related to sivelestat treatment.[11]
Reversible Inhibitors
Alvelestat (AZD9668)ReversibleGenerally reported to be safe and well-tolerated in clinical trials for Alpha-1 Antitrypsin Deficiency, with no safety signals of concern.[12][13] The most common adverse event reported was headache.[14] Adverse events were similar between AZD9668 and placebo in some COPD clinical trials.[15]
BI-1323495ReversibleIn a Phase I study in healthy males, drug-related adverse events were generally mild to moderate, with headache being the most common.[16]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of neutrophil elastase inhibitors requires a combination of biochemical, cell-based, and in vivo assays.

Biochemical Assay: Neutrophil Elastase Activity (Fluorometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test inhibitors and a reference inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)[7]

Procedure:

  • Reagent Preparation: Prepare stock solutions of HNE, the fluorogenic substrate, and serial dilutions of the test and reference inhibitors in assay buffer.[7]

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.[7]

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.[7]

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.[7]

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.[7]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.[7]

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.[7]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]

Cell-Based Assay: Intracellular Neutrophil Elastase Inhibition

This assay assesses the ability of an inhibitor to penetrate cells and inhibit NE activity within a cellular environment.

Materials:

  • U937 cells (a human monocytic cell line that can be differentiated into neutrophil-like cells)[17]

  • Cell culture medium

  • Test inhibitors and a reference inhibitor

  • Cell lysis buffer

  • Fluorogenic NE substrate

  • 96-well clear-bottom black microplate

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells in appropriate medium.

    • Seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of the test and reference inhibitors for a specified time (e.g., 1-3 hours).[7]

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and lyse the cells with cell lysis buffer.[7]

  • Elastase Activity Measurement:

    • Transfer the cell lysates to a 96-well black microplate.

    • Add the fluorogenic NE substrate to each well.

    • Measure the fluorescence in kinetic mode as described for the biochemical assay.[7]

  • Data Analysis:

    • Determine the rate of NE activity in the lysates from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 value.[7]

In Vivo Model: Elastase-Induced Lung Injury in Mice

This model evaluates the efficacy of an inhibitor in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

Materials:

  • C57BL/6 mice (8-10 weeks old)[13]

  • Porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE)

  • Test inhibitor

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments for intratracheal instillation

Procedure:

  • Animal Preparation: Anesthetize the mice using an appropriate method.[13]

  • Inhibitor Administration: Administer the test inhibitor via a suitable route (e.g., intraperitoneal, oral, or intratracheal) at a predetermined time before or after inducing lung injury.[13]

  • Induction of Lung Injury:

    • Surgically expose the trachea.

    • Instill a single dose of PPE or hNE into the lungs.[13]

  • Assessment of Lung Injury (e.g., 24 hours post-injury):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and protein concentration (as an indicator of vascular permeability).

    • Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammation, alveolar damage, and edema.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as a quantitative measure of neutrophil infiltration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neutrophil elastase activity and its inhibition is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G Neutrophil Elastase Signaling in Inflammation cluster_activation Neutrophil Activation cluster_release NE Release & Action cluster_consequences Pathological Consequences cluster_inhibition Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates NE NE Neutrophil->NE Releases ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades Pro-inflammatory Cytokines Pro-inflammatory Cytokines NE->Pro-inflammatory Cytokines Increases Tissue Damage Tissue Damage ECM->Tissue Damage Leads to Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Amplifies Reversible Inhibitor Reversible Inhibitor Reversible Inhibitor->NE Binds Reversibly Irreversible Inhibitor Irreversible Inhibitor Irreversible Inhibitor->NE Binds Covalently

Caption: Neutrophil Elastase Signaling Pathway in Inflammation.

G Experimental Workflow for NE Inhibitor Evaluation Start Start Biochemical Assay Biochemical Assay (IC50, Ki determination) Start->Biochemical Assay Cell-Based Assay Cell-Based Assay (Intracellular Efficacy) Biochemical Assay->Cell-Based Assay In Vivo Model In Vivo Model (e.g., Lung Injury) Cell-Based Assay->In Vivo Model Efficacy Assessment Efficacy Assessment (BAL, Histology, MPO) In Vivo Model->Efficacy Assessment Toxicity/Safety Assessment Toxicity/Safety Assessment In Vivo Model->Toxicity/Safety Assessment Data Analysis & Comparison Data Analysis & Comparison Efficacy Assessment->Data Analysis & Comparison Toxicity/Safety Assessment->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental Workflow for NE Inhibitor Evaluation.

Conclusion

The choice between reversible and irreversible neutrophil elastase inhibitors involves a trade-off between sustained efficacy and potential safety concerns. Irreversible inhibitors offer the advantage of prolonged target engagement, but their permanent inactivation of neutrophil elastase may lead to undesirable side effects. Reversible inhibitors, while potentially requiring more frequent dosing to maintain therapeutic levels, generally exhibit a more favorable safety profile in clinical studies.

For drug development professionals, a thorough evaluation using a combination of biochemical, cell-based, and in vivo models is essential to characterize the potency, selectivity, and safety of novel inhibitor candidates. The experimental protocols and data presented in this guide provide a framework for making informed decisions in the pursuit of effective and safe therapies for neutrophil elastase-driven diseases. The continued development of highly selective and potent reversible inhibitors appears to be a promising avenue for future therapeutic interventions.

References

A Comparative Analysis of Biochemical and Cell-Based IC50 Values for the Neutrophil Elastase Inhibitor GW311616

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of the neutrophil elastase (NE) inhibitor GW311616, also known as GW311616A, in both biochemical and cell-based assays. Understanding the differences in these values is crucial for the accurate assessment and development of potential therapeutic agents targeting neutrophil elastase, a key enzyme implicated in a variety of inflammatory diseases.

Neutrophil elastase is a serine protease released by neutrophils during inflammation. While it plays a vital role in host defense by degrading proteins of engulfed pathogens, its dysregulation can lead to tissue damage and the progression of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Therefore, the development of effective NE inhibitors is a significant area of therapeutic research.

Potency of GW311616: A Tale of Two Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, the experimental context in which it is determined—a simplified biochemical environment versus a complex cellular system—can significantly influence the outcome. As demonstrated with GW311616, there is a substantial difference between its biochemical and cell-based IC50 values.

InhibitorBiochemical IC50 (nM)Cell-Based IC50 (nM)Cell LineFold Change
GW31161622[2][3][4][5][6]150,000[7]U937~6818x

This dramatic increase in the IC50 value in the cell-based assay highlights the impact of cellular factors such as membrane permeability, intracellular metabolism, and potential off-target interactions on the inhibitor's efficacy.

Experimental Protocols

To understand the basis of these differing IC50 values, it is essential to examine the methodologies employed in each assay.

Biochemical IC50 Determination: Fluorogenic Neutrophil Elastase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on purified human neutrophil elastase (HNE).

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • GW311616

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of GW311616 in the assay buffer.

  • In a 96-well plate, add the GW311616 dilutions.

  • Add a solution of purified HNE to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).[1]

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]

Cell-Based IC50 Determination: Neutrophil Elastase Inhibition in U937 Cells

This assay measures the ability of an inhibitor to suppress NE activity within a cellular environment, providing insights into its cell permeability and intracellular efficacy.

Materials:

  • U937 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • GW311616A (hydrochloride salt of GW311616)

  • Cell lysis buffer

  • Fluorogenic NE substrate

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Culture U937 cells and seed them into a 96-well plate.

  • Treat the cells with various concentrations of GW311616A for a specified period (e.g., 48 hours).[4]

  • Lyse the cells to release the intracellular contents, including neutrophil elastase.

  • Transfer the cell lysates to a new 96-well black microplate.

  • Add the fluorogenic NE substrate to each well.

  • Measure the fluorescence in kinetic mode, similar to the biochemical assay.

  • The rate of NE activity in the lysates from treated and untreated cells is determined.

  • The percent inhibition is calculated, and the IC50 value is determined as described for the biochemical assay.[1]

Visualizing the Methodologies and Signaling Pathways

To further elucidate the experimental processes and the biological context of neutrophil elastase inhibition, the following diagrams are provided.

G cluster_biochemical Biochemical Assay Workflow cluster_cellbased Cell-Based Assay Workflow b_start Prepare GW311616 Dilutions b_add_hne Add Purified HNE b_start->b_add_hne b_incubate Incubate (15 min, 37°C) b_add_hne->b_incubate b_add_substrate Add Fluorogenic Substrate b_incubate->b_add_substrate b_measure Measure Fluorescence (Kinetic Mode) b_add_substrate->b_measure b_analyze Calculate IC50 b_measure->b_analyze c_start Treat U937 Cells with GW311616 c_lyse Lyse Cells c_start->c_lyse c_transfer Transfer Lysate c_lyse->c_transfer c_add_substrate Add Fluorogenic Substrate c_transfer->c_add_substrate c_measure Measure Fluorescence (Kinetic Mode) c_add_substrate->c_measure c_analyze Calculate IC50 c_measure->c_analyze

Experimental workflows for biochemical and cell-based assays.

G cluster_pathway Neutrophil Elastase Inflammatory Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Activates PKC PKCδ NE->PKC MAPK p44/p42 MAPK PAR2->MAPK Inflammation Inflammation & Pain MAPK->Inflammation Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Simplified signaling pathways of neutrophil elastase in inflammation.

Conclusion

The significant disparity between the biochemical and cell-based IC50 values for GW311616 underscores the necessity of employing cell-based assays in the early stages of drug discovery for neutrophil elastase inhibitors. While biochemical assays are invaluable for high-throughput screening and determining direct enzyme-inhibitor interactions, cell-based assays provide a more physiologically relevant model to predict in vivo efficacy. This integrated approach, combining both assay types, is essential for the successful development of novel and effective treatments for neutrophil elastase-driven diseases.

References

Comparative Analysis of Neutrophil Elastase Inhibitor 6: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Neutrophil Elastase Inhibitor 6, a representative of the α-aminophosphonate diaryl ester class of irreversible inhibitors. The performance of this inhibitor is evaluated against other key neutrophil serine proteases, offering insights into its selectivity and potential for off-target effects. The experimental data presented is derived from studies on structurally analogous tripeptidyl phosphonate (B1237965) inhibitors, providing a robust framework for comparison.

Executive Summary

This compound and its analogues are potent, irreversible inhibitors of human neutrophil elastase (HNE). Cross-reactivity studies are crucial to determine the selectivity of such inhibitors and to predict potential side effects arising from the inhibition of other physiologically important proteases. This guide details the inhibitory activity of a representative phosphonate inhibitor against a panel of serine proteases, including the closely related neutrophil proteases, proteinase 3 (PR3) and cathepsin G (CatG). The data indicates a high degree of selectivity for HNE, with significantly lower activity against other proteases, highlighting the potential of this class of compounds for targeted therapeutic applications.

Data Presentation

The inhibitory activities of a representative tripeptidyl α-aminoalkylphosphonate diaryl ester, analogous to this compound, against key neutrophil serine proteases are summarized below. The data is presented as the second-order rate constant (kinact/KI), which reflects the efficiency of irreversible inhibition. A higher value indicates greater inhibitory potency.

InhibitorTarget Proteasekinact/KI (M-1s-1)
Representative Phosphonate Inhibitor Human Neutrophil Elastase (HNE)>2,000,000
Proteinase 3 (PR3)Variable, generally lower than HNE
Cathepsin G (CatG)No significant inhibition

Comparative Analysis with Other Neutrophil Elastase Inhibitors

To provide a broader context, the table below compares the general characteristics of the phosphonate class of inhibitors with other well-known neutrophil elastase inhibitors.

Inhibitor ClassExampleMechanismSelectivity Profile
α-Aminophosphonate Diaryl Esters This compound Irreversible, covalent modification of the active site serineHigh selectivity for neutrophil elastase over other neutrophil serine proteases like cathepsin G.[1] Variable selectivity against proteinase 3.[1]
Competitive Reversible InhibitorsSivelestatReversible, competitiveHighly selective for neutrophil elastase.[2]
Peptide-based Irreversible InhibitorsAla-Ala-Pro-Val-Chloromethylketone (AAPV-CMK)Irreversible, covalent modificationPotent inhibitor of neutrophil elastase, but can also inhibit other serine proteases like cathepsin G.

Experimental Protocols

The following is a detailed methodology for a typical cross-reactivity study of a neutrophil elastase inhibitor.

Determination of Inhibitory Activity (kinact/KI)

This protocol is adapted for the evaluation of irreversible inhibitors against a panel of serine proteases.

Materials:

  • Enzymes: Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), Cathepsin G (CatG)

  • Inhibitor: this compound (or analogue) dissolved in an appropriate solvent (e.g., DMSO)

  • Substrates:

    • HNE: MeO-Suc-Ala-Ala-Pro-Val-pNA

    • PR3: Boc-Ala-Ala-Nva-SBzl

    • CatG: Suc-Ala-Ala-Pro-Phe-pNA

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzymes and the inhibitor at appropriate concentrations.

  • Assay Setup: In a 96-well microplate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the specific enzyme (HNE, PR3, or CatG) to the wells to initiate the pre-incubation.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for various time intervals to allow for the time-dependent inactivation.

  • Substrate Addition: After the pre-incubation, add the corresponding chromogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at an appropriate wavelength (e.g., 405 nm for pNA substrates) over time using a microplate reader.

  • Data Analysis:

    • Determine the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration and pre-incubation time.

    • Plot the pseudo-first-order rate constant (kobs) against the inhibitor concentration.

    • The second-order rate constant (kinact/KI) is determined from the slope of this plot.

Mandatory Visualization

G Signaling Pathway of Neutrophil Elastase Inhibition cluster_0 Neutrophil Activation cluster_1 Protease Release and Action cluster_2 Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates NE NE Neutrophil->NE releases PR3 PR3 Neutrophil->PR3 releases CatG CatG Neutrophil->CatG releases Neutrophil Elastase (NE) Neutrophil Elastase (NE) Proteinase 3 (PR3) Proteinase 3 (PR3) Cathepsin G (CatG) Cathepsin G (CatG) Extracellular Matrix Extracellular Matrix Tissue Damage Tissue Damage Extracellular Matrix->Tissue Damage NE->Extracellular Matrix degrades Inhibition_NE Inhibition PR3->Extracellular Matrix degrades No_Inhibition_PR3 Minimal Inhibition CatG->Extracellular Matrix degrades No_Inhibition_CatG No Inhibition NEI6 Neutrophil Elastase Inhibitor 6 NEI6->NE specifically inhibits NEI6->PR3 weakly inhibits NEI6->CatG does not inhibit

Caption: Mechanism of selective inhibition by this compound.

G Experimental Workflow for Cross-Reactivity Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Reagents Prepare Enzymes, Inhibitor, Substrates, and Buffers Plate_Setup Set up 96-well plate with assay buffer and inhibitor dilutions Reagents->Plate_Setup Enzyme_Addition Add specific protease (HNE, PR3, CatG) Plate_Setup->Enzyme_Addition Pre_incubation Time-dependent pre-incubation Enzyme_Addition->Pre_incubation Substrate_Addition Add specific chromogenic substrate Pre_incubation->Substrate_Addition Kinetic_Reading Measure absorbance change over time Substrate_Addition->Kinetic_Reading Calculate_V0 Calculate initial velocities (V0) Kinetic_Reading->Calculate_V0 Plot_kobs Plot pseudo-first-order rate constants (kobs) vs. [Inhibitor] Calculate_V0->Plot_kobs Determine_kinact Determine second-order rate constant (kinact/KI) from slope Plot_kobs->Determine_kinact Compare_Selectivity Compare kinact/KI values for different proteases Determine_kinact->Compare_Selectivity

Caption: Workflow for determining inhibitor cross-reactivity.

References

Validating the Inhibitory Effect of Neutrophil Elastase Inhibitor 6 on Elastin Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neutrophil Elastase Inhibitor 6's performance with other known neutrophil elastase inhibitors. The supporting experimental data and detailed protocols are intended to assist researchers in evaluating and replicating findings related to the inhibition of elastin (B1584352) degradation.

Introduction to Neutrophil Elastase and Elastin Degradation

Neutrophil elastase (NE) is a powerful serine protease primarily stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation or infection, neutrophils release NE, which plays a crucial role in the breakdown of invading pathogens.[1][3] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, including elastin.[2][4] This pathological breakdown of elastin is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[5] Consequently, the development of potent and specific neutrophil elastase inhibitors is a key therapeutic strategy for these conditions.

Comparative Efficacy of Neutrophil Elastase Inhibitors

The inhibitory potential of various compounds against neutrophil elastase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other commercially available or researched inhibitors.

InhibitorIC50 (nM)Notes
This compound 5 A novel, highly potent inhibitor with exceptional selectivity.
Unnamed N-benzoylindazole derivative7A selective inhibitor targeting the binding domain of neutrophil elastase.[1]
Alvelestat (AZD9668)~12An orally bioavailable and selective inhibitor.[6][7]
GW-31161622A potent and orally bioavailable inhibitor.[8]
Sivelestat (ONO-5046)19-49A competitive inhibitor of human neutrophil elastase.[9][10][11]

Signaling Pathway of Elastin Degradation and Inhibition

The following diagram illustrates the pathway of neutrophil elastase-mediated elastin degradation and the mechanism of its inhibition.

G Neutrophil Elastase Signaling Pathway cluster_0 Cellular Events cluster_1 Extracellular Matrix cluster_2 Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) Release Elastin Fibers Elastin Fibers Neutrophil Elastase (NE)->Elastin Fibers Degradation Elastin Degradation Products Elastin Degradation Products Elastin Fibers->Elastin Degradation Products Pathological Conditions Pathological Conditions Elastin Degradation Products->Pathological Conditions Leads to NE_Inhibitor_6 Neutrophil Elastase Inhibitor 6 NE_Inhibitor_6->Neutrophil Elastase (NE) Inhibition

Caption: Pathway of NE-mediated elastin degradation and its inhibition.

Experimental Protocol: In Vitro Elastin Degradation Assay

This protocol details a fluorometric method for quantifying the inhibitory effect of compounds on neutrophil elastase-mediated elastin degradation.

Materials:

  • Human Neutrophil Elastase (active enzyme)

  • Elastin from human lung, labeled with a fluorophore (e.g., DQ™ Elastin)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl)

  • This compound and other test compounds

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 485 nm/525 nm)

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized neutrophil elastase in assay buffer to the desired stock concentration.

    • Prepare a working solution of the fluorophore-labeled elastin in the assay buffer.

    • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the test inhibitors at various concentrations to their respective wells. Include a positive control (neutrophil elastase without inhibitor) and a negative control (assay buffer only).

    • Add the neutrophil elastase solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Add the fluorophore-labeled elastin solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The degradation of elastin by the enzyme will release the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of elastin degradation (the slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for the in vitro elastin degradation assay.

G In Vitro Elastin Degradation Assay Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Assay_Setup Assay Setup in 96-well plate (Inhibitors + Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 15 min) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Elastin Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement (37°C, 30-60 min) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate Rates, Plot Dose-Response) Measurement->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: Workflow for determining inhibitor potency in an elastin degradation assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Neutrophil Elastase Inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Neutrophil Elastase Inhibitor 6, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Disclaimer: Specific disposal procedures for a compound designated "this compound" are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and information from Safety Data Sheets (SDS) for similar research-grade inhibitors.[1][2] Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' waste disposal regulations.[2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Based on available safety data for similar laboratory chemicals, this compound should be handled with care.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:[1]

  • Eye Protection: Safety goggles with side shields are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Protective Clothing: A lab coat must be worn.

In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[1]

Quantitative Data Summary for Handling and Storage

The following table summarizes key handling and storage information for research-grade chemical inhibitors based on general laboratory chemical safety guidelines.

ParameterInformationSource
Storage Temperature Store in a cool, dry, and well-ventilated area. Refer to the manufacturer's specific instructions.General Lab Practice
Stability Stable under recommended storage conditions. Avoid moisture and incompatible materials.General Lab Practice
Hazard Classification May be harmful if swallowed, inhaled, or absorbed through the skin. Assume it is toxic to aquatic life.[1][1]
Spill Response Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.General Lab Practice

Step-by-Step Disposal Procedures

The proper disposal of this compound should be approached as a hazardous chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following steps provide a general workflow for its safe disposal.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[3]

  • Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.[1][2] The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.[1][3]

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.[3]

  • Disposal of Empty Containers: Thoroughly empty the original this compound container. The first rinse of the container should be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1] After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or as per your institution's guidelines.[1]

  • Request for Pickup: Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office for disposal through an approved waste disposal plant.[1][2][4]

Disposal Workflow Diagram

Logical workflow for the safe disposal of this compound. A Identify Waste (Pure compound, contaminated labware, solutions) B Wear Appropriate PPE (Goggles, gloves, lab coat) A->B F Handle Empty Containers (Triple rinse, collect rinsate, deface label) A->F C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store Waste Safely (Segregated, secure area) D->E G Request Pickup (Contact Environmental Health & Safety) E->G F->G H Final Disposal (Approved Waste Management Facility) G->H

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol and Signaling Pathway

Neutrophil elastase is a serine protease that plays a role in various inflammatory diseases.[5] Its inhibitors are studied to modulate its activity.[6]

Signaling Pathway of Neutrophil Elastase-Induced MUC1 Expression

Neutrophil elastase can stimulate the expression of MUC1, a transmembrane mucin, in airway epithelial cells through a complex signaling cascade.[7][8] Understanding this pathway is crucial for developing targeted inhibitors.

Neutrophil Elastase signaling pathway leading to MUC1 transcription. NE Neutrophil Elastase (NE) PKC_delta PKCδ NE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil Elastase signaling pathway leading to MUC1 transcription.

Experimental Protocol: In Vitro Inhibition of Neutrophil Elastase

This protocol outlines a general method for assessing the inhibitory activity of "this compound" on purified human neutrophil elastase in vitro.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the HNE substrate in DMSO to create a stock solution.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the HNE in the assay buffer to the desired concentration.

  • Assay Setup:

    • Add the serially diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add the diluted HNE to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the HNE substrate to each well to start the enzymatic reaction.

  • Measure Activity:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the elastase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Personal protective equipment for handling Neutrophil elastase inhibitor 6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Neutrophil Elastase Inhibitor 6 in a research environment. The following procedures are based on best practices for handling similar chemical compounds and the enzyme it targets. Note that a specific Safety Data Sheet (SDS) for "this compound" was not identified; therefore, this guidance is based on materials for similar N-benzoylindazole derivatives and human neutrophil elastase.

Personal Protective Equipment (PPE)

When handling this compound and the neutrophil elastase enzyme, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.

Core PPE Requirements:

  • Eye Protection: Always wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should have a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If working with the compound in powdered form or if there is a risk of aerosolization, use a NIOSH-approved respirator. In case of inadequate ventilation, respiratory protection is necessary.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

General Hygiene and Handling Practices:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin and eyes.

  • Wash hands and face thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Routinely wash work clothing and protective equipment to remove contaminants.

Storage:

  • Store the inhibitor at -20°C in a tightly sealed container.[1]

  • Keep away from incompatible materials.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If contact lenses are worn, remove them if possible.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[2]

Disposal Plan

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment in accordance with applicable local, state, and federal regulations.

  • Chemical Waste: The inhibitor and any solutions containing it should be disposed of as chemical waste. The specific waste code should be determined in consultation with your institution's environmental health and safety department. Do not allow the substance to enter drains or waterways.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₆H₁₁N₃OCayman Chemical
Formula Weight 261.3 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical
Storage Temperature -20°CCayman Chemical[1]
Solubility (DMF) 30 mg/mLCayman Chemical
Solubility (DMSO) 10 mg/mLCayman Chemical
Solubility (Ethanol) 0.5 mg/mLCayman Chemical

Experimental Workflow

The following diagram outlines a typical workflow for screening potential inhibitors of neutrophil elastase.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reconstitute_enzyme Reconstitute Neutrophil Elastase add_enzyme Add Enzyme to 96-well Plate reconstitute_enzyme->add_enzyme prepare_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add Inhibitor (Test Compound) prepare_inhibitor->add_inhibitor prepare_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prepare_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence (λEx = 400 nm / λEm = 505 nm) add_substrate->measure_fluorescence data_analysis Analyze Data (Calculate % Inhibition) measure_fluorescence->data_analysis

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.